Product packaging for 2-Fluoro-4-methylpyridine-5-boronic acid(Cat. No.:CAS No. 1072944-18-3)

2-Fluoro-4-methylpyridine-5-boronic acid

Cat. No.: B1386666
CAS No.: 1072944-18-3
M. Wt: 154.94 g/mol
InChI Key: BAVHOAIWOSIBRD-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpyridine-5-boronic acid is a useful research compound. Its molecular formula is C6H7BFNO2 and its molecular weight is 154.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BFNO2 B1386666 2-Fluoro-4-methylpyridine-5-boronic acid CAS No. 1072944-18-3

Properties

IUPAC Name

(6-fluoro-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVHOAIWOSIBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656790
Record name (6-Fluoro-4-methylpyridin-3-yl)boronic acid
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Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-18-3
Record name (6-Fluoro-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-methylpyridine-5-boronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Fluoro-4-methylpyridine-5-boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4-methylpyridine-5-boronic acid: Properties, Applications, and Protocols

Introduction

As a cornerstone in contemporary medicinal chemistry, this compound is a highly versatile heterocyclic building block. Its strategic combination of a fluorinated pyridine ring and a reactive boronic acid moiety makes it an invaluable reagent for the synthesis of complex molecular architectures. The pyridine scaffold is a privileged structure in drug discovery, while the fluorine atom offers a powerful tool for modulating physicochemical and pharmacokinetic properties. The boronic acid group serves as a key handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This guide provides an in-depth analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its reactivity, provide field-proven experimental protocols, and discuss its strategic application in the synthesis of novel chemical entities.

Core Chemical & Physical Properties

The identity and physical characteristics of a reagent are fundamental to its successful application. The properties of this compound are summarized below.

Chemical Identity
AttributeValue
Chemical Name This compound[1][2][3]
Synonyms 6-fluoro-4-methyl-3-pyridinylboronic acid[2], 2-fluoro-4-methyl-5-pyridineboronic acid[3]
CAS Number 1072944-18-3[1][2][3][4]
Molecular Formula C₆H₇BFNO₂[1][2][3][4]
Molecular Weight 154.94 g/mol [1][5]
InChI Key BAVHOAIWOSIBRD-UHFFFAOYSA-N
Physical & Handling Data
AttributeValue
Appearance White to off-white solid powder[3]
Purity Commercially available at ≥95% purity[2][4]
Storage Conditions Store in a dry, cool, well-ventilated place.[6] For long-term stability and to prevent dehydration/trimerization common to boronic acids, storage in a refrigerator or freezer (-20°C) under an inert atmosphere is recommended.[7][8]

Safety & Handling

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with a "Warning" signal word and is associated with several hazards.[1]

GHS Hazard Summary
Hazard CodeDescription
H302 Harmful if swallowed[1]
H315 Causes skin irritation[9]
H319 Causes serious eye irritation[9]
H332 Harmful if inhaled
H335 May cause respiratory irritation[9]

Expert Insight: The respiratory and skin irritation hazards are typical for fine powder boronic acids. Engineering controls, such as handling within a fume hood, are essential to minimize inhalation risk. Standard personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves, must be worn at all times.[6][9] In case of accidental contact, follow the precautionary statements (P-statements) outlined in the Safety Data Sheet (SDS).[9]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[8][10] This Nobel Prize-winning reaction is a pillar of modern organic synthesis due to its high functional group tolerance and reliability in forming C(sp²)–C(sp²) bonds.[10][11] Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.

The cycle involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OH)₃]⁻ coupled_complex R¹-Pd(II)L₂-R² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product reactants R¹-X + (HO)₂B-R² + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This section details a robust, self-validating protocol for the coupling of this compound with a generic aryl bromide. The choices of reagents, solvents, and conditions are grounded in established best practices for heteroaryl couplings.[10][11][12]

Experimental Workflow Diagram

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Bromide - Boronic Acid - Catalyst & Base setup Assemble Under Inert Gas (Argon/Nitrogen) reagents->setup glassware Oven-Dry Glassware glassware->setup solvent Degas Solvent solvent->setup heat Heat to Reaction Temp (e.g., 90-100 °C) setup->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench monitor->quench Upon Completion extract Aqueous/Organic Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify

References

2-Fluoro-4-methylpyridine-5-boronic acid synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylpyridine-5-boronic acid

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine atom and the pyridine ring, combined with the synthetic versatility of the boronic acid moiety, make it a highly sought-after intermediate for constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides a comprehensive technical overview of the predominant synthetic routes to this compound, emphasizing the chemical rationale behind the chosen methodologies, detailed experimental protocols, and an analysis of the critical process parameters that ensure a successful and high-purity synthesis.

Introduction: Strategic Importance and Retrosynthetic Analysis

The value of this compound lies in its utility as a coupling partner in palladium-catalyzed reactions. The electron-withdrawing nature of the fluorine at the 2-position and the nitrogen atom significantly influences the reactivity of the pyridine ring, making this scaffold a key component in the development of novel pharmaceuticals and agrochemicals.

A retrosynthetic analysis reveals that the primary challenge is the regioselective installation of the boronic acid group at the C-5 position. The most logical and field-proven disconnection is at the carbon-boron bond, pointing to a precursor such as a 5-halo-2-fluoro-4-methylpyridine. This halogenated intermediate serves as a handle for introducing the boronic acid functionality.

Two principal strategies emerge for this key transformation:

  • Halogen-Metal Exchange followed by Borylation: This classic and robust method involves the conversion of a carbon-halogen bond into a carbon-boron bond via a highly reactive organometallic intermediate.[3][4]

  • Palladium-Catalyzed Borylation (Miyaura Borylation): A more modern approach that utilizes a palladium catalyst to directly couple the carbon-halogen bond with a diboron reagent.

This guide will focus on the halogen-metal exchange pathway, which is often favored for its high efficiency on a laboratory scale, starting from the synthesis of the key precursor, 5-Bromo-2-fluoro-4-methylpyridine .

Synthesis of the Key Precursor: 5-Bromo-2-fluoro-4-methylpyridine

The most efficient synthesis of the boronic acid begins with a commercially available starting material, 2-amino-4-methylpyridine. The pathway involves two critical transformations: regioselective bromination and a subsequent Balz-Schiemann reaction to introduce the fluorine atom.

Workflow for Precursor Synthesis

A 2-Amino-4-methylpyridine B Step 1: Electrophilic Bromination A->B NBS or Br₂ Solvent (e.g., H₂SO₄) C 2-Amino-5-bromo-4-methylpyridine B->C D Step 2: Balz-Schiemann Reaction (Diazotization & Fluorodediazoniation) C->D 1. NaNO₂, HBF₄, 0°C 2. Heat E 5-Bromo-2-fluoro-4-methylpyridine (Key Precursor) D->E

Caption: Overall workflow for the synthesis of the key precursor.

Step 1: Regioselective Bromination of 2-Amino-4-methylpyridine
  • Causality: The goal is to introduce a bromine atom at the C-5 position. The amino group at C-2 is a powerful activating group and an ortho-, para-director. The methyl group at C-4 is also activating. The positions ortho and para to the amino group are C-3 and C-5. Steric hindrance from the C-4 methyl group disfavors substitution at C-3, making the C-5 position the most electronically and sterically favored site for electrophilic attack. Using N-bromosuccinimide (NBS) or bromine in an acidic medium like sulfuric acid provides the electrophilic bromine source (Br+) for the reaction.[5]

Step 2: Balz-Schiemann Reaction for Fluorination
  • Causality: Converting the 2-amino group to a 2-fluoro group is reliably achieved via the Balz-Schiemann reaction.[6][7] This two-stage process begins with the diazotization of the primary amine using sodium nitrite in the presence of tetrafluoroboric acid (HBF₄) at low temperatures (0–5 °C). This forms an intermediate diazonium tetrafluoroborate salt. This salt is typically stable at low temperatures but decomposes upon heating to release nitrogen gas and a fluorine cation equivalent, which subsequently substitutes the diazonium group on the pyridine ring to yield the desired 2-fluoro-pyridine.[6]

Core Synthesis: this compound via Lithiation-Borylation

With the key precursor, 5-Bromo-2-fluoro-4-methylpyridine, in hand, the final borylation step can be performed. The halogen-metal exchange followed by quenching with a borate ester is a highly effective method.[8]

Mechanism of Lithiation-Borylation

cluster_0 Halogen-Metal Exchange cluster_1 Borylation & Hydrolysis A 5-Bromo-2-fluoro- 4-methylpyridine B Aryllithium Intermediate A->B n-BuLi THF, -78°C D Boronate Complex B->D Nucleophilic Attack C Triisopropyl Borate C->D E Boronate Ester D->E Elimination F 2-Fluoro-4-methylpyridine- 5-boronic acid E->F H₃O⁺ Workup

Caption: Mechanism of the lithiation-borylation reaction sequence.

  • Causality & Trustworthiness: This reaction is a self-validating system when performed under strictly controlled conditions.

    • Anhydrous & Inert Atmosphere: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and nucleophiles. They react violently with water and rapidly with oxygen. Therefore, the entire procedure must be conducted in an oven-dried apparatus under an inert atmosphere (e.g., Argon or Nitrogen).

    • Low Temperature (-78 °C): The bromine-lithium exchange is very fast, even at -78 °C (a dry ice/acetone bath). Maintaining this low temperature is critical to prevent side reactions, such as the decomposition of the highly reactive aryllithium intermediate or its reaction with the solvent (THF).[8]

    • Electrophilic Quench: Triisopropyl borate serves as the boron electrophile. The aryllithium intermediate attacks the electron-deficient boron atom to form a tetracoordinate boronate complex.[9]

    • Acidic Workup: The reaction is quenched with an acid (e.g., HCl or NH₄Cl solution). This protonates the alkoxide intermediates and hydrolyzes the boronate ester to the final, stable boronic acid.[8]

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 5-Bromo-2-fluoro-4-methylpyridine
  • Diazotization & Fluorination:

    • To a suitable reaction vessel, add 2-amino-5-bromo-4-methylpyridine (1.0 eq).

    • Cool the vessel to 0 °C in an ice bath.

    • Slowly add 50% aqueous tetrafluoroboric acid (HBF₄) (6.0 eq).

    • Prepare a solution of sodium nitrite (NaNO₂) (1.2 eq) in a minimal amount of water.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.[6]

    • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12 hours.

    • The diazonium salt may be isolated or used directly. For thermal decomposition, gently heat the mixture (e.g., to 60-80 °C) until nitrogen evolution ceases. Caution: Diazonium salts can be explosive when dry.

    • After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 5-Bromo-2-fluoro-4-methylpyridine.

Protocol 2: Synthesis of this compound
  • Setup:

    • Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Under a positive flow of inert gas, charge the flask with 5-Bromo-2-fluoro-4-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes) (1.1 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature at or below -70 °C.

    • Stir the mixture at -78 °C for 30-60 minutes. Reaction progress can be monitored by quenching a small aliquot and analyzing via GC-MS.

  • Borylation:

    • In a single portion, add triisopropyl borate (1.2 eq) via syringe.

    • Continue stirring at -78 °C for 30 minutes, then slowly allow the reaction to warm to -20 °C over 1 hour.[8]

  • Workup and Isolation:

    • Quench the reaction by slowly adding 3N aqueous HCl until the mixture is acidic (pH ~2).[8]

    • Allow the mixture to warm to room temperature and stir for 15-30 minutes.

    • Transfer the mixture to a separatory funnel and partition between ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting solid is typically the desired this compound, which can be further purified by recrystallization or trituration if necessary.

Data Summary and Characterization

The success of the synthesis is validated by quantitative data and spectroscopic analysis.

StepKey ReagentsTypical Temp.Typical TimeExpected Yield
Bromination NBS, H₂SO₄0 °C to RT2-4 h75-85%
Balz-Schiemann NaNO₂, HBF₄; then heat0 °C to 80 °C12-16 h50-70%
Lithiation-Borylation n-BuLi, B(OiPr)₃, THF-78 °C2-3 h80-95%

Characterization: The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Will show characteristic shifts for the pyridine ring protons and the methyl group. The boronic acid proton is often broad or not observed.

  • ¹⁹F NMR: A singlet corresponding to the single fluorine atom.

  • ¹¹B NMR: A broad singlet characteristic of a trigonal boronic acid.

  • LC-MS: To confirm the molecular weight (M+H⁺) and assess purity.

Conclusion

The synthesis of this compound is a multi-step process that relies on a sequence of classic and reliable organic transformations. The presented route, proceeding through a key 5-bromo-2-fluoro-4-methylpyridine intermediate, offers a robust and scalable method for obtaining this valuable building block. Success hinges on careful control of reaction parameters, particularly the maintenance of anhydrous, inert, and low-temperature conditions during the critical lithiation-borylation step. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this compound for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 2-Fluoro-4-methylpyridine-5-boronic acid (CAS 1072944-18-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Fluorinated Pyridine Boronic Acids in Medicinal Chemistry

2-Fluoro-4-methylpyridine-5-boronic acid, with CAS number 1072944-18-3, is a heterocyclic organic compound that has garnered interest within the drug discovery and development landscape.[1][2] Its structure, which combines the functionalities of a fluorinated pyridine ring and a boronic acid moiety, positions it as a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The strategic placement of a fluorine atom can significantly influence the physicochemical properties of a molecule, including its metabolic stability and binding affinity to biological targets.[3][4] This guide provides a comprehensive overview of the chemical properties, potential biological activities, and experimental protocols relevant to the investigation of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1072944-18-3[1][2]
Molecular Formula C₆H₇BFNO₂[1][2]
Molecular Weight 154.94 g/mol [1]
Appearance Solid[5]
Boiling Point 331.621 °C at 760 mmHgN/A
Flash Point 154.359 °CN/A
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]

Synthetic Utility: A Key Building Block in Modern Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.

The boronic acid functional group of this compound allows for its coupling with a wide range of organic halides and triflates. The presence of the fluorinated pyridine ring makes this building block particularly attractive for the synthesis of novel heterocyclic compounds, which are prevalent in many approved drugs.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction involving a generic boronic acid.

Suzuki_Miyaura_Workflow reagents Reactants: - Aryl/Vinyl Halide (R1-X) - Boronic Acid (R2-B(OH)2) - Palladium Catalyst - Base reaction Reaction Mixture (Inert Atmosphere) reagents->reaction solvent Degassed Solvent solvent->reaction heating Heating (e.g., 80-120 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product Coupled Product (R1-R2) purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Postulated Biological Activity and Mechanism of Action

While direct biological studies on this compound are not extensively reported in peer-reviewed literature, its chemical structure suggests a strong potential for biological activity, primarily as a proteasome inhibitor.

The Boronic Acid Pharmacophore and Proteasome Inhibition

The boronic acid moiety is a well-established pharmacophore known to target the proteasome, a key cellular machinery responsible for protein degradation. The FDA-approved anticancer drug, bortezomib, is a dipeptidyl boronic acid that exerts its therapeutic effect by inhibiting the 26S proteasome.

The mechanism of inhibition involves the formation of a reversible covalent bond between the boron atom of the boronic acid and the N-terminal threonine residue within the catalytic site of the proteasome. This interaction effectively blocks the proteolytic activity of the proteasome, leading to an accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.

Proteasome_Inhibition cluster_proteasome Proteasome Active Site Thr Threonine Residue (Hydroxyl Group) CovalentBond Reversible Covalent Bond Formation Thr->CovalentBond BoronicAcid Boronic Acid (e.g., 2-Fluoro-4-methyl- pyridine-5-boronic acid) BoronicAcid->CovalentBond Inhibition Inhibition of Proteolytic Activity CovalentBond->Inhibition ProteinAccumulation Accumulation of Ubiquitinated Proteins Inhibition->ProteinAccumulation Apoptosis Apoptosis ProteinAccumulation->Apoptosis

Caption: Postulated mechanism of proteasome inhibition by boronic acids.

The Role of the Fluorinated Pyridine Moiety

The 2-fluoro-4-methylpyridine portion of the molecule is expected to play a significant role in modulating its biological activity. The pyridine ring can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The fluorine atom, with its high electronegativity, can alter the electronic properties of the pyridine ring, potentially enhancing binding affinity and improving metabolic stability by blocking sites of oxidative metabolism.[3][4]

However, it is important to note that the introduction of a pyridine ring in place of a phenyl ring in some boronic acid-containing compounds has been shown to decrease potency in certain contexts.[1] This highlights the need for empirical testing to determine the precise impact of the 2-fluoro-4-methylpyridine moiety on the biological activity of this specific compound.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a series of in vitro and cellular assays are recommended.

Proteasome Activity Assay

This assay directly measures the ability of the compound to inhibit the proteolytic activity of the proteasome.

Principle: A fluorogenic substrate of the proteasome is incubated with purified proteasomes or cell lysates in the presence and absence of the test compound. Inhibition of proteasome activity results in a decrease in the fluorescent signal.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT).

    • Proteasome Substrate (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity).

    • Purified 20S or 26S proteasome or cell lysate.

    • This compound stock solution in DMSO.

  • Assay Setup (96-well plate format):

    • Add assay buffer to each well.

    • Add serial dilutions of this compound to the test wells. Add DMSO vehicle to the control wells.

    • Add a known proteasome inhibitor (e.g., bortezomib) to positive control wells.

    • Add the proteasome or cell lysate to all wells.

    • Incubate at 37°C for a pre-determined time (e.g., 15 minutes).

  • Initiate Reaction:

    • Add the proteasome substrate to all wells.

  • Detection:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each condition.

    • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the compound concentration.

In Vitro Kinase Assay

Given the prevalence of kinases as drug targets, it is prudent to assess the compound's activity against a panel of kinases to determine its selectivity.

Principle: A kinase, its substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase buffer (specific to the kinase being tested).

    • Recombinant kinase.

    • Kinase substrate (peptide or protein).

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody for the phosphorylated substrate).

    • This compound stock solution in DMSO.

  • Assay Setup:

    • Add kinase buffer, kinase, and substrate to each well or tube.

    • Add serial dilutions of this compound.

    • Pre-incubate to allow for compound-kinase interaction.

  • Initiate Reaction:

    • Add ATP to start the reaction.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Termination and Detection:

    • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Quantify the phosphorylated substrate (e.g., by autoradiography, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.

Workflow for CETSA:

CETSA_Workflow Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Analysis Generate Melting Curves and Determine Thermal Shift (ΔTm) Quantification->Analysis

Caption: A typical workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for drug discovery. Its structural features suggest a high potential for biological activity, particularly as a proteasome inhibitor. The synthetic accessibility and the versatility of the boronic acid moiety in cross-coupling reactions make it an attractive starting point for the generation of compound libraries for screening against various therapeutic targets.

Future research should focus on the systematic biological evaluation of this compound, starting with in vitro assays against key targets such as the proteasome and a panel of kinases. Positive hits should then be followed up with cellular assays to confirm target engagement and assess cellular potency. The experimental protocols outlined in this guide provide a robust framework for such investigations. The insights gained from these studies will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

A Technical Guide to 2-Fluoro-4-methylpyridine-5-boronic acid: Properties, Reactivity, and Applications in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Fluoro-4-methylpyridine-5-boronic acid (CAS No. 1072944-18-3), a key heterocyclic building block in contemporary organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core physicochemical characteristics, explores its reactivity profile with a focus on palladium-catalyzed cross-coupling, and details its practical application, handling, and storage. The insights herein are grounded in established chemical principles and supported by technical data to empower scientists in leveraging this versatile reagent for the synthesis of complex molecular architectures.

Core Physicochemical & Structural Characteristics

This compound is a specialized heterocyclic organoboron compound. Its structure is strategically functionalized: the pyridine ring provides a polar, basic nitrogen atom capable of hydrogen bonding and coordinating to metal centers; the fluorine atom at the 2-position modulates the electronic properties and metabolic stability of resulting derivatives; the methyl group at the 4-position offers a lipophilic contact point; and the boronic acid at the 5-position serves as a versatile handle for carbon-carbon bond formation.

Structural Representation

The molecular structure of this compound is fundamental to its reactivity.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The compound's properties are summarized below. This data is critical for selecting appropriate reaction solvents, purification methods, and storage conditions.

PropertyValueSource(s)
CAS Number 1072944-18-3[1][2]
Molecular Formula C₆H₇BFNO₂[1][2]
Molecular Weight 154.93 g/mol [1][2]
Appearance White to off-white powder/solid[1]
Purity Typically ≥97% (HPLC)[1][2]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3 (N, O, O)[3]
SMILES Cc1cc(c(F)nc1)B(O)O
InChI Key GLYOQOICJWEBJH-UHFFFAOYSA-N

Reactivity Profile and Synthetic Utility

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is one of the most powerful and widely used methods for constructing C-C bonds, particularly between sp²-hybridized carbon atoms, making it a cornerstone of modern drug discovery.[5]

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[4][7]

  • Transmetalation: The organoboron compound must be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base converts the neutral boronic acid into a more nucleophilic boronate species.[8] This boronate then transfers its organic group (the 2-fluoro-4-methylpyridinyl moiety) to the palladium center, displacing the halide.[4][8]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

This process allows for the precise and efficient formation of biaryl and hetero-biaryl structures, which are prevalent motifs in pharmacologically active molecules.[9]

Causality in Experimental Design

When designing a Suzuki coupling with this reagent, several factors are critical:

  • Choice of Base: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[8] An inorganic base like potassium carbonate is common, but stronger bases or fluoride sources (e.g., KF) may be needed depending on the substrate's reactivity.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is frequently used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Palladium Catalyst/Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligand is crucial. The ligand stabilizes the palladium center and modulates its reactivity, influencing reaction rates and yields.[6] For heteroaromatic substrates, specialized ligands are often employed to prevent catalyst poisoning by the pyridine nitrogen.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a typical cross-coupling reaction.

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (Ar-Br) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq) or a specialized ligand

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and ligand (0.08 eq) if using a non-preformed catalyst. Add this catalyst system to the reaction vessel.

  • Solvent Addition: Add 1,4-dioxane and water in an appropriate ratio (e.g., 4:1 v/v) to the vessel. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (aryl bromide).

  • Inerting: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three cycles of vacuum-backfill with an inert gas. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Workflow Visualization

Suzuki_Workflow A 1. Add Reactants & Base (Boronic Acid, Ar-Br, K₂CO₃) to Reaction Vessel B 2. Add Pd Catalyst & Ligand (e.g., Pd(OAc)₂/PPh₃) A->B C 3. Add Solvents (e.g., Dioxane/Water) B->C D 4. Degas System (Cycle Vacuum/Inert Gas) C->D E 5. Heat & Stir (e.g., 100 °C, 4-12h) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F Check Progress F->E Incomplete G 7. Cool & Work-up (Extraction, Washing) F->G Complete H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Safety, Handling, and Storage

Proper handling is essential for both user safety and maintaining the integrity of the reagent.

  • Hazard Identification: this compound is classified as harmful if swallowed (H302).[3] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[10][12] Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Avoid generating dust.[10] Wash hands thoroughly after handling.[11] In case of accidental contact, follow standard first-aid procedures: rinse eyes cautiously with water for several minutes, wash skin with soap and water, and move to fresh air if inhaled.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Some suppliers recommend storage in a freezer under an inert atmosphere to prevent potential degradation.[13] Boronic acids can be susceptible to dehydration to form boroxines, so maintaining a dry environment is key to preserving their reactivity.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[11]

Conclusion

This compound is a high-value synthetic intermediate whose strategic placement of functional groups makes it an indispensable tool for constructing complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, reactivity in Suzuki-Miyaura coupling, and proper handling protocols enables researchers to effectively and safely incorporate the unique 2-fluoro-4-methylpyridine scaffold into novel compounds, accelerating the pace of innovation and discovery.

References

An In-Depth Technical Guide to 2-Fluoro-4-methylpyridine-5-boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, prized for its presence in a myriad of biologically active molecules. The strategic incorporation of fluorine atoms and boronic acid functionalities into this privileged heterocycle has given rise to a class of exceptionally versatile building blocks. Among these, 2-Fluoro-4-methylpyridine-5-boronic acid (CAS No. 1072944-18-3) has emerged as a reagent of significant interest. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the pyridine ring, make it a highly valuable partner in palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, and its application in the synthesis of complex molecular architectures, with a particular focus on the Suzuki-Miyaura coupling—a cornerstone of modern drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white powder.[1] The presence of a fluorine atom at the 2-position, a methyl group at the 4-position, and a boronic acid group at the 5-position of the pyridine ring bestows upon it a distinct reactivity profile.

Molecular Identity and Weight
PropertyValueSource
Molecular Formula C6H7BFNO2[2][3][4]
Molecular Weight 154.94 g/mol [2]
CAS Number 1072944-18-3[2][3][4]
Synonyms 6-Fluoro-4-methyl-3-pyridinylboronic acid, 2-Fluoro-4-methyl-5-pyridineboronic acid[1]

The structural arrangement of this compound is depicted below:

Caption: Molecular structure of this compound.

Spectroscopic Characterization

While a comprehensive, publicly available spectral dataset for this specific molecule is limited, its structural features suggest the following characteristic spectroscopic signatures:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts of the aromatic protons will be influenced by the fluorine and boronic acid substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methyl group. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and cleavage of the C-B bond.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region), and a C-F stretching vibration.

Application in Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Chemical Entities

The primary utility of this compound lies in its role as a nucleophilic coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug candidates.

The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid, and the steric hindrance from the adjacent methyl group can play a role in the regioselectivity of the coupling. These factors make it a valuable tool for fine-tuning the properties of lead compounds in drug discovery programs.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. It is crucial to note that the optimal reaction conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific aryl halide substrate and should be optimized accordingly.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (Ar-X) F Suzuki-Miyaura Coupling A->F B This compound B->F C Palladium Catalyst C->F D Base D->F E Solvent & Heat E->F G Coupled Product (Ar-Pyridine) F->G

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

This compound stands out as a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural and electronic features make it an attractive component for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is key to unlocking its full potential in the quest for new and improved medicines. The protocols and data presented in this guide provide a solid foundation for its effective utilization in research and development.

References

A Guide to the Safe Handling and Application of 2-Fluoro-4-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Fluoro-4-methylpyridine-5-boronic acid (CAS No. 1072944-18-3) is a pivotal building block in contemporary drug discovery and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its structural motifs are integral to the development of novel therapeutics. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses required for the safe and effective use of this reagent in a laboratory setting. It is intended for researchers, chemists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and scientific integrity.

Compound Profile and Hazard Identification

This compound is a solid organic compound with the molecular formula C₆H₇BFNO₂.[3][4] While indispensable in synthesis, it presents a significant hazard profile that necessitates stringent handling protocols. The primary risks are associated with its irritant properties and acute toxicity upon exposure.

GHS Classification and Mechanistic Insights

The Globally Harmonized System (GHS) provides a clear framework for understanding the hazards associated with this compound. The boronic acid functional group, while key to its synthetic utility, also contributes to its biological activity and potential toxicity. Boronic acids can interact with and inhibit serine proteases by forming a reversible covalent bond with the active site serine hydroxyl group, mimicking the tetrahedral transition state and blocking enzyme activity.[3] This mechanism underscores the importance of preventing internal exposure.

The compound is formally classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[5][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5][6]

This table summarizes the primary hazard classifications for this compound based on available Safety Data Sheets.

Laboratory Handling and Engineering Controls

A proactive approach to safety, combining robust engineering controls with meticulous personal practices, is paramount when working with this reagent. The primary objective is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

The Primacy of Ventilated Enclosures

All manipulations of this compound, from weighing to reaction setup, must be conducted within a certified chemical fume hood.[8][9] A fume hood serves as the primary engineering control to prevent the inhalation of the fine powder.

Causality: As a fine solid, this compound is easily aerosolized. Inhalation can lead to acute respiratory tract irritation.[5][6] A properly functioning fume hood maintains a negative pressure, drawing airborne particles away from the user's breathing zone.[8][10] Standard flow fume hoods should operate at a face velocity of 80-120 feet per minute (fpm) to ensure effective capture.[10]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory and should be selected based on a thorough risk assessment.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.[11]Protects against accidental splashes and airborne dust, preventing serious eye irritation.[5][6]
Hand Protection Nitrile rubber gloves (minimum thickness of 4 mil).Prevents dermal contact. "Harmful in contact with skin" classification indicates significant absorption or local effects are possible.[7] Always inspect gloves for tears or punctures before use.[11]
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[12]
Respiratory Not typically required if work is performed within a certified fume hood.A NIOSH-approved respirator may be necessary for large-scale work or emergency situations where ventilation is compromised.[13]

This table outlines the minimum PPE requirements for handling this compound.

Workflow for Safe Handling and Dispensing

The following protocol outlines a self-validating system for handling the solid reagent.

Caption: Standard workflow for safely handling solid this compound.

Storage and Stability

Proper storage is crucial to maintain the reagent's integrity and prevent the formation of potentially more hazardous byproducts.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

  • Atmosphere: While not pyrophoric, boronic acids can be sensitive to air and moisture. For long-term storage, consider an inert atmosphere (e.g., under Argon or Nitrogen) in a desiccator to prevent degradation.[7][15]

Emergency Procedures: A Systematic Response

A clear, rehearsed emergency plan is essential for mitigating the consequences of accidental exposure or spills.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[14] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.[11]
Skin Contact 1. Immediately remove all contaminated clothing.[16] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[7] 3. Seek medical attention if irritation persists.[7]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] 2. Remove contact lenses if present and easy to do.[11] 3. Seek immediate medical attention.[7]
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water.[5] 3. If the person is conscious, give a glass of water to drink.[7] 4. Seek immediate medical attention.[5]

This table provides a summary of first aid responses to exposure.

Accidental Release and Spill Cleanup

A swift and correct response to a spill prevents further contamination and exposure.

Spill_Response_Protocol A SPILL DETECTED B Alert Personnel & Evacuate Area (if necessary) A->B C Don Additional PPE (e.g., respirator if large spill) B->C D Control the Spill Source C->D E Contain the Spill (Use inert absorbent like vermiculite or sand) D->E F Clean Up Procedure E->F G Collect Residue into a Labeled Hazardous Waste Container F->G H Decontaminate Spill Area (Wipe with soap and water) G->H I Dispose of Waste via Institutional Hazardous Waste Program H->I J Report Incident to Supervisor I->J

Caption: Step-by-step protocol for responding to a spill of this compound.

Detailed Spill Cleanup Protocol:

  • Alert and Secure: Immediately alert others in the vicinity.[12]

  • Assess and Equip: Evaluate the size of the spill and don appropriate PPE. Avoid breathing dust.[7]

  • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or cat litter to prevent it from becoming airborne.[17][18]

  • Collection: Carefully sweep or scoop the material into a designated, labeled container for hazardous waste.[7] Use non-sparking tools.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.[19]

  • Disposal: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed, labeled container and disposed of as hazardous chemical waste according to local and institutional regulations.[6][7]

Disposal of Waste

All waste containing this compound, including empty containers, contaminated materials, and reaction residues, is classified as hazardous waste.[14]

  • Procedure: Collect waste in compatible, tightly sealed, and clearly labeled containers.

  • Regulations: Disposal must be carried out through an authorized hazardous waste collection service in strict accordance with all local, state, and federal regulations.[6][7] Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. A comprehensive understanding of its toxicological properties, coupled with the disciplined application of engineering controls, personal protective equipment, and standardized handling protocols, is not merely a matter of compliance but a fundamental component of responsible scientific practice. By integrating the principles and procedures outlined in this guide, researchers can confidently and safely leverage the synthetic power of this compound to advance the frontiers of science and drug development.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-methylpyridine-5-boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-methylpyridine-5-boronic acid (CAS No. 1072944-18-3) is a heterocyclic organoboron compound increasingly utilized as a key building block in synthetic organic chemistry.[1][2][3] Its structural features, including the pyridine ring, a fluorine substituent, and the versatile boronic acid moiety, make it a valuable reagent in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[4][5]

The success of any synthetic transformation heavily relies on the solubility of its components in the chosen reaction medium. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility profile of this compound is paramount for optimizing reaction conditions, ensuring reproducibility, and enabling efficient purification processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offers a detailed protocol for its experimental determination, and discusses the implications for its primary applications.

Physicochemical Properties of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior.

PropertyValueSource
CAS Number 1072944-18-3[6]
Molecular Formula C₆H₇BFNO₂[6][7]
Molecular Weight 154.93 g/mol [6]
Appearance White to off-white powder[6]
pKa (Predicted) 7.05 ± 0.58[8]

The presence of a pyridine nitrogen, a fluorine atom, and the boronic acid group itself introduces a combination of polar and hydrogen-bonding capabilities that dictate its interactions with various solvents. The boronic acid moiety can act as a hydrogen bond donor (two -OH groups) and a Lewis acid.[9] The pyridine nitrogen can act as a hydrogen bond acceptor. These characteristics suggest a preference for polar solvents.

The Complex Nature of Boronic Acid Solubility

Direct, quantitative solubility data for this compound is not extensively published. This is not uncommon for specialized reagents. However, the solubility behavior of boronic acids, in general, is known to be complex due to several factors:

Dehydration and Boroxine Formation

A primary complicating factor in determining the solubility of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[10][11] This equilibrium between the monomeric acid and the trimeric boroxine can be influenced by the solvent, temperature, and the presence of water.

Figure 1: Reversible dehydration of boronic acid to its corresponding boroxine.

The monomeric acid and the boroxine often exhibit significantly different solubilities.[10] Boroxines are generally less polar and may be more soluble in nonpolar organic solvents, while the monomeric acid is typically more soluble in polar, protic solvents. This equilibrium means that "solubility" is often a measurement of a mixture of species, making highly repeatable data difficult to obtain without strict experimental controls.[10]

Influence of Solvent Polarity

General studies on phenylboronic acid have shown a positive correlation between solubility and solvent polarity.[10][12]

  • High Solubility: Ethers (e.g., diethyl ether, THF, dioxane) and ketones (e.g., acetone) are often effective solvents for boronic acids.[10][12]

  • Moderate Solubility: Chloroform and other chlorinated solvents can be suitable for dissolving boronic acids.[10][12]

  • Low Solubility: Nonpolar hydrocarbon solvents like hexane and methylcyclohexane typically exhibit very low solubility for boronic acids.[10][12]

For this compound, we can predict a similar trend. Solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol, isopropanol), are also expected to be effective.

Impact of Substituents

The electronic and steric nature of substituents on the aromatic ring significantly affects the properties of boronic acids, including their acidity and solubility.[11][13] The electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring of the target molecule will influence its crystal lattice energy and its interaction with solvent molecules, thereby modulating its solubility profile compared to unsubstituted phenylboronic acid.

Experimental Protocol for Solubility Determination

Given the lack of published data, an experimental approach is necessary to determine the solubility of this compound in specific solvents of interest. The dynamic (polythermal) method is a reliable technique for this purpose.[11]

Principle

A sample of known composition (solute and solvent) is prepared as a biphasic (turbid) mixture. The mixture is heated at a controlled rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solid-liquid equilibrium point for that specific concentration.

Required Materials and Equipment
  • This compound (purity ≥97%)

  • Organic solvents of interest (anhydrous, high purity)

  • Analytical balance (±0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Magnetic stirrer with hotplate and temperature controller

  • Digital thermometer or thermocouple (±0.1 °C)

  • Luminance probe or laser light source and detector (optional, for enhanced precision)

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

  • Solvent Addition: Add a precise mass or volume of the desired organic solvent to the vial.

  • Sealing and Mixing: Securely cap the vial and place it on the magnetic stirrer/hotplate. Begin vigorous stirring to create a uniform suspension.

  • Controlled Heating: Heat the mixture at a slow, constant rate (e.g., 0.2-0.5 °C/minute) to ensure the system remains close to thermal equilibrium.

  • Endpoint Determination: Visually observe the mixture. The dissolution temperature is the point at which the solution becomes completely clear and free of any solid particles. For higher accuracy, this can be determined by monitoring the increase in light transmission through the sample.[11]

  • Data Collection: Record the temperature and the mole fraction (or g/100g of solvent) of the solute.

  • Repeatability: Repeat the measurement for several samples of varying concentrations to construct a solubility curve (solubility vs. temperature).

Figure 2: A step-by-step workflow for the experimental determination of solubility.

Practical Implications for Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[14] The choice of solvent is critical for the success of this transformation, and solubility is a key determinant.

Common Solvent Systems

A typical Suzuki-Miyaura reaction employs a mixture of an organic solvent and an aqueous base. Common organic solvents include:

  • Dioxane

  • Tetrahydrofuran (THF)

  • Toluene

  • Dimethoxyethane (DME)

  • N,N-Dimethylformamide (DMF)

Role of Solubility in the Reaction
  • Homogeneous System: For the catalytic cycle to proceed efficiently, all reactants—the boronic acid, the aryl halide, the palladium catalyst, and the ligand—must have sufficient solubility in the chosen solvent system. Poor solubility can lead to slow reaction rates, incomplete conversion, and side reactions.

  • Transmetalation Step: The transmetalation of the boronic acid to the palladium center is a crucial step in the catalytic cycle.[5] The solubility and speciation (monomer vs. boroxine) of the boronic acid can directly impact the rate and efficiency of this step.

  • Product Isolation: The solubility of the final coupled product relative to the starting materials and byproducts will dictate the strategy for workup and purification. A solvent system where the product is sparingly soluble upon cooling can facilitate crystallization.

For this compound, solvent systems based on THF, dioxane, or DME are likely to be effective starting points due to the generally good solubility of boronic acids in ethers.

Conclusion and Recommendations

For researchers and drug development professionals, it is imperative to recognize the dynamic nature of boronic acid solubility due to the monomer-boroxine equilibrium. When developing synthetic procedures, it is highly recommended to experimentally determine the solubility in the specific solvent systems under consideration using a reliable method such as the dynamic protocol outlined in this guide. This empirical approach ensures the selection of optimal reaction conditions, leading to improved reaction efficiency, yield, and reproducibility in the synthesis of novel chemical entities.

References

An In-Depth Technical Guide to the Discovery and History of Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine boronic acids and their derivatives have evolved from synthetic curiosities into indispensable building blocks in modern organic chemistry, particularly in the realms of pharmaceutical discovery and materials science. Their unique electronic properties, combined with the versatility of the boronic acid functional group, make them powerful reagents for constructing complex molecular architectures. This guide provides a comprehensive overview of the historical development, synthetic evolution, and critical applications of this important class of compounds. We will explore the initial challenges in their synthesis and stability, the key methodological breakthroughs that made them widely accessible, and their transformative role in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of the science and application of substituted pyridine boronic acids.

Introduction: The Convergence of Pyridine and Boron Chemistry

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast array of approved therapeutic agents.[1] Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a privileged structure in drug design.[1] Separately, the discovery of the Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron compounds, revolutionized the formation of carbon-carbon bonds, earning its pioneers the Nobel Prize in Chemistry in 2010.[2] This reaction is celebrated for its mild conditions, functional group tolerance, and the generally low toxicity of its boron-containing reagents.[3][4]

The combination of these two pillars of chemistry—the pyridine motif and the boronic acid functional group—gives rise to substituted pyridine boronic acids. These reagents serve as powerful intermediates for introducing the pyridine moiety into complex molecules with high precision.[5][6] However, the journey to their widespread use was not straightforward. Early researchers faced significant hurdles related to the synthesis and inherent instability of these compounds, particularly those with the boron moiety at the 2-position of the pyridine ring.[7] This guide chronicles the discovery and development of these vital reagents, from their challenging beginnings to their current status as essential tools in the synthetic chemist's arsenal.

Foundational Discoveries and Early Synthetic Efforts

While the first synthesis of a boronic acid (ethylboronic acid) was reported by Edward Frankland in 1860, the preparation of their heterocyclic counterparts, especially pyridine boronic acids, came much later and proved significantly more complex.[8]

The earliest and most fundamental approach to synthesizing aryl and heteroaryl boronic acids involved the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate ester at very low temperatures.[3][8][9]

The Classical Approach: Halogen-Metal Exchange

This method, which remains a cost-effective and scalable option today, typically involves two key steps:[9]

  • Generation of the Organometallic Reagent: A halopyridine (usually 3-bromopyridine) is treated with a strong organometallic base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C) to perform a lithium-halogen exchange. This generates a highly reactive pyridyl-lithium intermediate.

  • Borylation: The pyridyl-lithium species is then quenched with an electrophilic boron source, most commonly trialkyl borates like trimethyl or triisopropyl borate.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final pyridine boronic acid.

While effective, these early protocols were often plagued by low yields and required strict control of reaction conditions to prevent side reactions of the unstable pyridyl-lithium intermediate.[9] A significant improvement was the development of an "in situ quench" procedure, where the organolithium reagent is added to a pre-mixed solution of the halopyridine and the borate ester.[9][10] This strategy minimizes the lifetime of the free pyridyl-lithium species, leading to dramatically improved yields and allowing the reaction to be run at more practical temperatures (e.g., -40 °C to 0 °C).[9][11]

Halogen_Metal_Exchange cluster_0 In Situ Quench Halopyridine Substituted Halopyridine PyridylLithium Pyridyl-Lithium Intermediate Organolithium Organolithium Reagent (e.g., n-BuLi) Organolithium->PyridylLithium Halogen-Lithium Exchange @ low temp BorateEster Trialkyl Borate (e.g., B(O-iPr)₃) BoronateComplex Boronate Complex PyridylLithium->BoronateComplex Borylation BoronicAcid Pyridine Boronic Acid BoronateComplex->BoronicAcid Hydrolysis Hydrolysis Aqueous Workup (H₃O⁺)

Caption: Workflow for the "in situ quench" synthesis of pyridine boronic acids.

The Modern Synthetic Toolkit: Expanding Access and Versatility

Over the past few decades, several new methods have been developed, each offering unique advantages in terms of scope, functional group tolerance, and regioselectivity.

3.1 Palladium-Catalyzed Miyaura Borylation

A landmark development was the adaptation of palladium catalysis for the synthesis of boronic esters. The Miyaura borylation reaction involves the cross-coupling of a halo- or triflyloxy-pyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[8]

This method offers superb functional group tolerance compared to the halogen-metal exchange pathway and avoids the need for cryogenic temperatures and highly reactive organometallic intermediates. It has become a dominant strategy for synthesizing a wide array of substituted pyridine boronic esters in both academic and industrial settings.

3.2 C-H Bond Activation and Borylation

The most recent and atom-economical frontier is the direct borylation of pyridine C-H bonds, catalyzed by transition metals like iridium or rhodium. This approach eliminates the need for pre-functionalized halopyridines, directly converting a C-H bond to a C-B bond. While powerful, controlling the regioselectivity of C-H activation on the pyridine ring can be challenging and often relies on the electronic nature of existing substituents or the use of directing groups.

Summary of Key Synthetic Methods
MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Halogen-Metal Exchange Halopyridinen-BuLi, B(OR)₃Inexpensive, scalable, well-established.Requires low temperatures, limited functional group tolerance.[9]
Miyaura Borylation HalopyridinePd catalyst, B₂pin₂Excellent functional group tolerance, mild conditions.[8]Higher cost of reagents and catalyst.
C-H Borylation Pyridine derivativeIr or Rh catalyst, B₂pin₂Atom-economical, avoids pre-functionalization.Regioselectivity can be challenging to control.
Directed Ortho-Metalation (DoM) Substituted Pyridinen-BuLi, Directing GroupHigh regioselectivity for ortho-substitution.Requires a suitable directing group on the ring.
The "2-Pyridyl Problem": A Case of Instability

A significant challenge that hampered the early use of pyridine boronic acids was the pronounced instability of 2-pyridylboronic acid and many of its substituted derivatives.[7] These compounds are highly susceptible to protodeboronation , a process where the C-B bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom. This instability makes their isolation, purification, and use in subsequent reactions exceptionally difficult.

The underlying cause is the proximity of the electron-rich pyridine nitrogen to the boron center, which facilitates the cleavage mechanism. In contrast, 3- and 4-pyridylboronic acids are generally much more stable.

The Solution: Stable Boronic Esters

The solution to the "2-pyridyl problem" was the development of more stable derivatives, primarily boronic esters. By reacting the boronic acid with a diol, a cyclic boronate ester is formed. These esters are significantly more robust and less prone to protodeboronation.

  • Pinacol Esters: The most common derivatives, formed with pinacol. They are generally stable to chromatography and can be stored for extended periods.[12]

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates represent a highly stable, crystalline, and slow-releasing form of boronic acids.[7] The internal N-B dative bond provides exceptional stability, allowing for a controlled, slow release of the reactive boronic acid in situ under specific basic conditions, which has proven highly effective for challenging couplings.[7]

Stability_Solution cluster_problem The 2-Pyridyl Problem cluster_solution The Solution Unstable_Acid 2-Pyridylboronic Acid (Unstable) Deboronated Pyridine (Decomposition) Unstable_Acid->Deboronated Protodeboronation Proton H⁺ (e.g., H₂O) Coupling Suzuki-Miyaura Coupling Stable_Ester 2-Pyridyl Pinacol or MIDA Ester (Bench-Stable) Slow_Release Slow Release (in situ) Stable_Ester->Slow_Release Reactive_Acid Reactive Boronic Acid (Low Concentration) Slow_Release->Reactive_Acid Reactive_Acid->Coupling

Caption: Overcoming the instability of 2-pyridylboronic acid via stable esters.

Applications in Suzuki-Miyaura Cross-Coupling and Drug Discovery

The primary application of substituted pyridine boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][13][14] This reaction enables the efficient formation of a C-C bond between the pyridine ring and another aryl or heteroaryl group, a key transformation in the synthesis of bi-aryl compounds.[2]

These bi-aryl structures are central to countless active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for cancer therapy, where a heterocyclic ring often binds to the hinge region of the enzyme's active site.[15] The ability to rapidly synthesize libraries of substituted bi-pyridines and aryl-pyridines by varying the coupling partners is a cornerstone of modern medicinal chemistry.[1][5][13]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst Pd0->OxAdd ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd PdII_Complex Ar-Pd(II)-X OxAdd->PdII_Complex PdII_Complex->Transmetalation PyridylBoronic Pyridine Boronic Acid (Pyr-B(OH)₂) + Base PyridylBoronic->Transmetalation PdII_Dipyridyl Ar-Pd(II)-Pyr Transmetalation->PdII_Dipyridyl PdII_Dipyridyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Pyr) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction with a pyridine boronic acid.

Experimental Protocols
Protocol 1: Synthesis of 3-Pyridylboronic Acid via In Situ Quench

This protocol is adapted from a reliable Organic Syntheses procedure and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[9]

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • Triisopropyl borate (1.2 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Toluene, Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Hydrochloric Acid (2 M aqueous solution)

  • Acetonitrile

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add anhydrous toluene (16 mL/g of 3-bromopyridine) and anhydrous THF (4 mL/g).

  • Charging Reagents: Add triisopropyl borate (1.2 equiv) and 3-bromopyridine (1.0 equiv) to the solvent mixture.

  • Cooling: Cool the stirred solution to between -40 °C and -45 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Add n-butyllithium solution (1.1 equiv) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -35 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -40 °C for an additional 1 hour.

  • Quench and Hydrolysis: Quench the reaction by slowly adding 2 M HCl (10 mL/g of 3-bromopyridine) while allowing the mixture to warm to room temperature. Stir vigorously for 30 minutes.

  • Workup: Separate the aqueous layer. The product, which often exists as the boroxine trimer, may precipitate. Filter any solids. Extract the aqueous layer with an appropriate organic solvent if necessary.

  • Crystallization: Concentrate the combined organic phases or dissolve the filtered solid in a minimal amount of hot acetonitrile. Allow to cool slowly to crystallize the product.

  • Isolation: Filter the solid product, wash with cold acetonitrile, and dry under vacuum to yield tris(3-pyridyl)boroxin (the anhydride of 3-pyridylboronic acid) as a white solid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol; specific conditions (catalyst, base, solvent, temperature) may need to be optimized for different substrates.[16]

Reagents:

  • Aryl or Heteroaryl Halide (1.0 equiv)

  • Substituted Pyridine Boronic Acid or Ester (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane, Toluene, DME, with water)

Procedure:

  • Setup: To a reaction vessel, add the aryl halide (1.0 equiv), pyridine boronic acid/ester (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the mixture.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired bi-aryl product.

Conclusion and Future Outlook

The history of substituted pyridine boronic acids is a compelling story of overcoming significant chemical challenges to unlock immense synthetic potential. From the early, low-yielding organometallic preparations to the modern, highly efficient catalytic methods, their development has been driven by the persistent need for robust tools in drug discovery and materials science. The solution to the "2-pyridyl problem" through the use of stable boronate esters stands as a testament to the ingenuity of synthetic chemists. Today, these reagents are foundational, enabling the construction of molecular complexity that was once unimaginable.

Looking forward, the field will likely focus on developing even more sustainable and efficient synthetic routes, such as expanding the scope and predictability of C-H borylation. The design of novel, highly stable, and selectively reactive boronic acid derivatives will continue to push the boundaries of what is possible in chemical synthesis, ensuring that substituted pyridine boronic acids remain at the forefront of molecular innovation.

References

Methodological & Application

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2-Fluoro-4-methylpyridine-5-boronic acid

The incorporation of fluorinated pyridine moieties into small molecules is a cornerstone of modern drug discovery. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong C-F bonds, can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. The pyridine ring itself is a prevalent scaffold, offering advantageous aqueous solubility and the ability to engage in hydrogen bonding. The combination of these features in molecules like this compound makes it a highly valuable building block for synthesizing complex pharmaceutical intermediates.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is particularly well-suited for creating biaryl and heteroaryl structures. This palladium-catalyzed reaction between a boronic acid and an organohalide has become an indispensable tool in the synthetic chemist's arsenal due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.

This document provides a detailed guide for utilizing this compound in Suzuki-Miyaura coupling reactions. It outlines the key considerations for this specific substrate, provides a robust and optimized protocol, and explains the rationale behind the selection of each reaction component.

Key Considerations for this compound

The successful application of this compound in Suzuki-Miyaura couplings requires an understanding of its unique chemical properties:

  • Electrophilicity and Stability: The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the boronic acid. While generally stable, heteroaromatic boronic acids can be susceptible to protodeboronation, especially under acidic conditions or at elevated temperatures. Careful selection of a suitable base and reaction temperature is therefore critical to minimize this side reaction.

  • Ligand Poisoning: The nitrogen atom of the pyridine ring can potentially coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of inactive complexes. The choice of a suitable ligand is crucial to prevent this "ligand poisoning" and ensure efficient catalytic turnover. Electron-rich, bulky phosphine ligands are often employed to promote the desired catalytic cycle.

  • Orthogonal Reactivity: The presence of both a fluoro and a boronic acid group on the same pyridine ring allows for selective and sequential cross-coupling reactions, making this a versatile building block for combinatorial chemistry and the synthesis of complex molecular architectures.

Experimental Protocol: A Validated Approach

This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mg)mmolesEquivalents
Aryl Bromide--1.01.0
This compound154.941861.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.6440.80.050.05
K₂CO₃138.212762.02.0
1,4-Dioxane-5 mL--
Water-1 mL--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (186 mg, 1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 0.05 equiv), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Solvent Addition and Degassing: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask. Seal the flask with a rubber septum. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method (3 cycles) can be used for more rigorous oxygen removal.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Diagrams and Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X-L2 Oxidative Addition (Ar-X) Pd(0)L2->Ar-Pd(II)-X-L2 Ar-X Ar-Pd(II)-OR-L2 Ligand Exchange (with Base) Ar-Pd(II)-X-L2->Ar-Pd(II)-OR-L2 Base Ar-Pd(II)-Ar'-L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-OR-L2->Ar-Pd(II)-Ar'-L2 Ar'-B(OH)2 Ar-Pd(II)-Ar'-L2->Pd(0)L2 Reductive Elimination Ar-Ar' Product (Ar-Ar') Ar-Pd(II)-Ar'-L2->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A Combine Reactants: Aryl Bromide, Boronic Acid, Catalyst, Base B Add Solvents (Dioxane/Water) A->B C Degas with Inert Gas B->C D Heat at 90°C (12-16 h) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H

Figure 2: A summary of the experimental workflow for the Suzuki-Miyaura coupling.

Rationale for Protocol Choices

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is a robust and reliable pre-catalyst for Suzuki-Miyaura couplings. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and bulky, which helps to promote the oxidative addition and reductive elimination steps of the catalytic cycle and prevents catalyst deactivation.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the transmetalation step. It is generally preferred over stronger bases like hydroxides, which can promote side reactions such as protodeboronation.

  • Solvent System: The mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura couplings. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Temperature: A reaction temperature of 90 °C provides a good balance between achieving a reasonable reaction rate and minimizing potential side reactions and decomposition of the starting materials.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inefficient degassing- Catalyst deactivation- Low reaction temperature- Ensure thorough degassing using a robust method like freeze-pump-thaw.- Use a fresh batch of catalyst and ensure anhydrous conditions during setup.- Increase the reaction temperature in 10 °C increments, monitoring for decomposition.
Protodeboronation - Presence of acidic impurities- Reaction temperature too high- Prolonged reaction time- Use a higher purity of reagents and solvents.- Consider a milder base such as K₃PO₄.- Optimize the reaction time by monitoring the reaction progress closely.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Rigorously exclude oxygen from the reaction mixture.- Reduce the catalyst loading to 1-2 mol%.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable fluorinated pyridine-containing compounds. By carefully selecting the catalyst, base, and solvent system, and by adhering to a robust experimental protocol, researchers can achieve high yields of the desired products. The information and protocol provided in this guide are intended to serve as a valuable resource for scientists in the fields of medicinal chemistry and drug development.

Application Notes and Protocols for the Cross-Coupling of 2-Fluoro-4-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Pyridine Building Block

2-Fluoro-4-methylpyridine-5-boronic acid (CAS 1072944-18-3) is an increasingly important building block in modern medicinal chemistry and drug discovery.[1] The unique substitution pattern of this reagent—a pyridine ring bearing a fluorine atom, a methyl group, and a boronic acid moiety—offers a valuable scaffold for the synthesis of complex molecular architectures. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates, while the pyridine core is a prevalent motif in a vast number of biologically active compounds.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura reaction. While specific, optimized protocols for this exact boronic acid are not extensively documented in peer-reviewed literature, this guide synthesizes established methodologies for structurally similar electron-deficient and fluorinated heteroaryl boronic acids to provide robust starting points for reaction optimization.

The Suzuki-Miyaura Cross-Coupling Reaction: A Primer

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3] The catalytic cycle, illustrated below, is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_boron_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Ar'-B(OH)3]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- + Base (e.g., OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A crucial aspect of the mechanism is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[4]

Challenges in Coupling with this compound

The electronic properties of this compound present specific challenges that must be addressed for successful cross-coupling:

  • The "2-Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can sterically shield the palladium and mitigate this issue.

  • Protodeboronation: Electron-deficient heteroaryl boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of water and strong bases. Using milder bases, anhydrous conditions, or more stable boronic esters (e.g., pinacol esters) can minimize this side reaction.

  • Slow Transmetalation: The electron-withdrawing nature of the fluorinated pyridine ring can reduce the nucleophilicity of the boronic acid, leading to slower transmetalation rates. Careful selection of the catalyst, ligand, and base is crucial to facilitate this step.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

Based on extensive data from similar fluorinated and electron-deficient pyridine boronic acids, the following table provides recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Note: These are starting points and may require optimization for specific substrates.

ComponentRecommendation for Aryl Bromides/IodidesRecommendation for Aryl ChloridesRationale & Key Considerations
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Pd₂(dba)₃ (2-4 mol%) or Buchwald Precatalysts (e.g., SPhos G3, 2-4 mol%)For less reactive aryl chlorides, more active catalyst systems are generally required. Buchwald precatalysts are often highly effective.[5]
Ligand (if using Pd₂(dba)₃) SPhos or XPhos (2-6 mol%)SPhos or XPhos (4-8 mol%)Bulky, electron-rich phosphine ligands are crucial to prevent catalyst deactivation by the pyridine nitrogen and to promote reductive elimination.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)Stronger bases are often needed for aryl chlorides. However, for base-sensitive substrates, KF can be a milder alternative.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O (10:1), or Anhydrous DMF1,4-Dioxane/H₂O (4:1 to 10:1) or Anhydrous THFThe choice of solvent can significantly impact solubility and reaction rate. Anhydrous solvents may be necessary to minimize protodeboronation.
Temperature 80-110 °C100-120 °CHigher temperatures are typically required for the activation of C-Cl bonds.
Reaction Time 4-24 hours12-48 hoursMonitor reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

The following are general, detailed protocols for the Suzuki-Miyaura cross-coupling of this compound.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - this compound (1.2 equiv.) - Aryl bromide (1.0 equiv.) - Pd(dppf)Cl₂ (3 mol%) - K₂CO₃ (2.0 equiv.) Inert_Atmosphere Evacuate and backfill with Argon (3x) Reagents->Inert_Atmosphere Solvent Add degassed 1,4-Dioxane/H₂O (4:1) Inert_Atmosphere->Solvent Heating Heat to 90 °C with vigorous stirring Solvent->Heating Monitoring Monitor by TLC or LC-MS (4-12 h) Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Extraction Dilute with EtOAc, wash with H₂O and brine Cooling->Extraction Drying Dry over Na₂SO₄, filter, and concentrate Extraction->Drying Purification Purify by flash column chromatography Drying->Purification

Caption: Workflow for Suzuki-Miyaura coupling with aryl bromides.

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water (e.g., 4 mL and 1 mL, respectively, for a 0.2 M reaction concentration) via syringe.

  • Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis for Aryl Chlorides

Materials:

  • This compound (1.5 mmol, 1.5 equiv.)

  • Aryl chloride (1.0 mmol, 1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)

  • Anhydrous 1,4-Dioxane (degassed)

  • Microwave synthesis vial with a stir bar

Procedure:

  • In a microwave synthesis vial, combine this compound, the aryl chloride, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.2-0.5 M).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst, inefficient base, low temperature, catalyst poisoningUse a fresh batch of catalyst or a pre-catalyst. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Increase the reaction temperature in increments. Use a bulky, electron-rich ligand like SPhos or XPhos.
Protodeboronation Presence of excess water, prolonged high reaction temperature, strong baseUse anhydrous solvents and reagents. Consider using the more stable pinacol ester of the boronic acid. Optimize for shorter reaction times. Use a milder base like KF.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with argon). Maintain a positive pressure of inert gas throughout the reaction.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized pyridine derivatives. While its electronic properties present challenges, careful selection of the catalyst, ligand, base, and reaction conditions can lead to successful cross-coupling outcomes. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop efficient and robust synthetic routes towards their target molecules. As with any chemical reaction, empirical optimization for each specific substrate combination is highly recommended to achieve the best results.

References

Application Notes and Protocols: 2-Fluoro-4-methylpyridine-5-boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the applications of 2-Fluoro-4-methylpyridine-5-boronic acid (CAS No. 1072944-18-3) in medicinal chemistry. It is intended for researchers, synthetic chemists, and drug development professionals. This guide details the strategic importance of this building block, its role in the synthesis of bioactive molecules—particularly kinase inhibitors—and provides a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions. The content emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

This compound has emerged as a valuable and highly versatile building block in modern drug discovery. Its utility stems from the unique combination of a pyridine core, a fluorine substituent, a methyl group, and a boronic acid functional handle. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, owing to its ability to participate in hydrogen bonding and other key binding interactions.[1][2]

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[3][4] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, increase metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity through favorable electrostatic interactions.[4][5] The 2-fluoro-4-methylpyridine motif, therefore, offers a pre-packaged solution for introducing these beneficial properties into a target molecule. This guide will explore how to effectively leverage this reagent in synthetic campaigns.

Physicochemical Properties and Rationale for Use

The specific arrangement of functional groups in this compound provides a distinct set of advantages for drug design.

Key Properties Summary
PropertyValueSource
CAS Number 1072944-18-3[6]
Molecular Formula C₆H₇BFNO₂[6][7]
Molecular Weight 154.94 g/mol [6]
Appearance Typically a solid
Primary Application Suzuki-Miyaura Cross-Coupling Reagent[8][9]
Dissecting the Molecular Architecture:
  • Pyridine Core: As one of the most common N-heterocycles in approved drugs, the pyridine ring serves as a bioisostere for a phenyl ring but with a key difference: the nitrogen atom acts as a hydrogen bond acceptor, which can be crucial for anchoring a ligand into a protein's active site.[1][2]

  • 2-Fluoro Substituent: The fluorine atom at the 2-position has profound electronic effects. It is strongly electron-withdrawing, which lowers the basicity of the pyridine nitrogen. This can be advantageous in preventing off-target interactions or unwanted protonation under physiological conditions. Furthermore, the C-F bond is exceptionally stable, making it an excellent tool for blocking metabolic attack at that position, often leading to improved oral bioavailability and a longer half-life.[4][10]

  • 4-Methyl Group: The methyl group provides a small, lipophilic handle that can probe hydrophobic pockets within a target protein, potentially increasing potency and selectivity. Its defined steric profile can also help orient the molecule correctly for optimal binding.

  • 5-Boronic Acid: This functional group is the cornerstone of the molecule's synthetic utility. It is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the efficient and modular formation of C-C bonds with a wide variety of aryl and heteroaryl halides or triflates.[8][9][11] This modularity is a critical advantage in lead optimization campaigns.

Core Application: Synthesis of Biaryl Kinase Inhibitors

A primary application of this compound is in the construction of complex biaryl and heteroaryl structures, which form the core of many targeted therapies, particularly kinase inhibitors.[12][13] Kinases like MET, ALK, and ROCK are critical targets in oncology and other therapeutic areas.[13][14] The synthesis of inhibitors for these targets often involves coupling a heterocyclic core to another aromatic system to occupy distinct binding pockets.

The diagram below illustrates the general synthetic logic where this compound is used to construct a core scaffold for a kinase inhibitor.

G cluster_process Core Reaction cluster_products Product Scaffold A 2-Fluoro-4-methyl- pyridine-5-boronic acid C Suzuki-Miyaura Cross-Coupling A->C Boronic Acid B Aryl/Heteroaryl Halide (Ar-X, X=Br, I, Cl) B->C Coupling Partner D Biaryl Kinase Inhibitor Core Structure C->D C-C Bond Formation E Further Functionalization D->E Lead Optimization

Caption: General workflow for synthesizing biaryl scaffolds.

This strategy allows medicinal chemists to rapidly generate libraries of analogues by varying the aryl halide coupling partner (Ar-X), enabling systematic exploration of structure-activity relationships (SAR).

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide.

Rationale and System Validation

The success of a Suzuki coupling hinges on the exclusion of oxygen and the proper activation of the boronic acid.[15] Oxygen can oxidatively degrade the Pd(0) catalyst, halting the catalytic cycle. The base is not merely a proton scavenger; it is essential for the formation of a boronate complex [-B(OR)₃]⁻, which is more nucleophilic and facilitates the crucial transmetalation step with the palladium center.[9] This protocol incorporates degassing steps and the use of a suitable base to ensure these conditions are met. Reaction progress is monitored by TLC or LC-MS, providing in-process validation.

Materials and Reagents
  • Substrates:

    • This compound (1.0 equiv)

    • Aryl/Heteroaryl Bromide (1.1 - 1.2 equiv)

  • Catalyst:

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Base:

    • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv), finely ground

  • Solvents:

    • 1,4-Dioxane (Anhydrous)

    • Water (Degassed)

  • Inert Gas:

    • High-purity Nitrogen (N₂) or Argon (Ar)

Experimental Workflow Diagram

G start Start setup 1. Assemble & Dry Glassware (Schlenk Flask, Stir Bar) start->setup reagents 2. Add Solids: - Boronic Acid - Aryl Halide - Base (K₂CO₃) - Catalyst (Pd(dppf)Cl₂) setup->reagents inert 3. Inert Atmosphere (Evacuate & Backfill with N₂/Ar 3x) reagents->inert solvent 4. Add Degassed Solvents (Dioxane/H₂O via Syringe) inert->solvent reaction 5. Heat Reaction (e.g., 80-100 °C with Stirring) solvent->reaction monitor 6. Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete? quench 7. Cool & Quench (Add Water) monitor->quench Complete extract 8. Aqueous Work-up (Extract with Ethyl Acetate) quench->extract dry 9. Dry & Concentrate (Dry organic layer, evaporate solvent) extract->dry purify 10. Purify Product (Silica Gel Chromatography) dry->purify characterize 11. Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step Suzuki-Miyaura experimental workflow.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Rationale: Oven-drying the glassware removes adsorbed water that can interfere with the reaction. Using a slight excess of the aryl bromide can help drive the reaction to completion.

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate the flask under vacuum, then backfill with high-purity nitrogen or argon. Repeat this cycle three times.

    • Rationale: This is a critical step to remove atmospheric oxygen, which can poison the palladium catalyst and lead to reaction failure.[15]

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 ratio, 5 mL total). Add the solvent mixture to the flask via a syringe.

    • Rationale: Solvents are degassed (by sparging with N₂/Ar or freeze-pump-thaw cycles) to remove dissolved oxygen. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11]

  • Reaction Execution: Immerse the flask in a preheated oil bath set to 80-100 °C. Stir the mixture vigorously.

    • Rationale: Heating accelerates the rate of reaction, particularly the oxidative addition and reductive elimination steps of the catalytic cycle. The optimal temperature may require optimization.

  • Monitoring: After 1-2 hours, and periodically thereafter, take a small aliquot of the reaction mixture, dilute it, and analyze by TLC or LC-MS to check for the consumption of the starting materials and the formation of the product.

    • Rationale: Monitoring prevents premature work-up of an incomplete reaction or prolonged heating that could lead to byproduct formation.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Rationale: This procedure separates the organic product from the inorganic salts (base, palladium residues) and unreacted boronic acid.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

    • Rationale: Chromatography is essential to remove unreacted starting materials, catalyst residues, and any homocoupled byproducts, yielding the pure desired compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently active base; Low reaction temperature.Ensure rigorous degassing of solvents and inerting of the flask. Use a fresh bottle of catalyst. Use a stronger base (e.g., K₃PO₄). Increase the reaction temperature.
Significant Protodeboronation Presence of protic impurities (water, acid); Prolonged reaction time at high temperature.Use anhydrous solvents. Ensure the aryl halide is pure. Monitor the reaction closely and work up as soon as it is complete.
Homocoupling of Aryl Halide Catalyst degradation; Reaction conditions too harsh.Try a different palladium catalyst/ligand combination. Lower the reaction temperature.
Product is Difficult to Purify Co-elution with byproducts or starting material.Adjust the solvent system for column chromatography. Consider a different purification method (e.g., recrystallization or preparative HPLC).

Conclusion

This compound is a powerful and strategic building block for modern medicinal chemistry. Its well-defined structure provides a reliable method for introducing the metabolically robust and synthetically versatile 2-fluoro-4-methylpyridine moiety into complex molecules. The detailed Suzuki-Miyaura protocol provided herein offers a validated and reproducible method for leveraging this reagent, enabling the efficient synthesis of novel compounds for drug discovery programs, particularly in the pursuit of next-generation kinase inhibitors.

References

Application Notes & Protocols: The Strategic Use of 2-Fluoro-4-methylpyridine-5-boronic Acid in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Within this class, substituted pyridines serve as critical building blocks for targeted therapeutics, particularly in oncology. This guide focuses on the application of 2-Fluoro-4-methylpyridine-5-boronic acid (CAS: 1072944-18-3)[2][3], a versatile reagent for constructing kinase inhibitor frameworks. We will explore the rationale behind its use, provide detailed protocols for its incorporation via Suzuki-Miyaura cross-coupling, and discuss the strategic impact of its unique substitution pattern on inhibitor design. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and optimization of novel kinase inhibitors.

Introduction: The Rationale for Fluorinated Pyridines in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them high-value therapeutic targets. The development of small molecule kinase inhibitors often relies on heterocyclic scaffolds that can form key interactions within the ATP-binding site of the kinase.

The 2-arylpyridine motif is a cornerstone of many potent kinase inhibitors.[4] The strategic placement of substituents on this core structure is paramount for achieving high affinity and selectivity. This compound offers a unique combination of features:

  • The Boronic Acid Handle: This functional group is ideal for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming C(sp²)–C(sp²) bonds in pharmaceutical synthesis.[5][6] This allows for the efficient coupling of the pyridine head group to a variety of aryl or heteroaryl core structures.

  • The 2-Fluoro Substituent: The introduction of a fluorine atom at the 2-position can significantly modulate the electronic properties of the pyridine ring. It can influence the pKa of the pyridine nitrogen, potentially altering hydrogen bonding interactions with the kinase hinge region. Furthermore, fluorine can block metabolic oxidation at that position, improving the pharmacokinetic profile of the final compound.

  • The 4-Methyl Group: This group can provide beneficial hydrophobic interactions within the kinase active site and can be used to sterically guide the molecule's orientation to achieve a desired binding mode.

The combination of these features makes this reagent a powerful tool for systematically exploring the structure-activity relationship (SAR) of new inhibitor classes.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between the pyridine ring (via its boronic acid) and an aryl or heteroaryl halide (or triflate), which typically forms the core of the kinase inhibitor.

General Reaction Scheme

The diagram below illustrates the fundamental transformation, coupling the boronic acid with a generic aryl bromide to form the desired 2-aryl-4-methyl-5-fluoropyridine scaffold.

Caption: General Suzuki-Miyaura Coupling Reaction.

Detailed Experimental Protocol

This section provides a generalized, robust protocol for the Suzuki-Miyaura coupling. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.[7]

Protocol 1: Synthesis of a 2-(Aryl)-4-methyl-5-fluoropyridine Scaffold

Objective: To couple this compound with a representative aryl bromide using palladium catalysis.

Materials:

ReagentCAS No.Mol. Wt.Amount (mmol)Equiv.
Aryl/Heteroaryl BromideVariesVaries1.01.0
This compound1072944-18-3154.941.21.2
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (Anhydrous)123-91-188.114.0 mL-
Water (Degassed)7732-18-518.021.0 mL-

Experimental Workflow Diagram

workflow cluster_setup Preparation cluster_reaction Execution cluster_isolation Isolation A 1. Setup & Inerting B 2. Reagent Addition A->B Add solids, then degassed solvents C 3. Reaction Conditions B->C Heat to 80-100 °C D 4. Workup & Extraction C->D Monitor by TLC/LC-MS Cool to RT, then quench E 5. Purification D->E Dry organic layer F 6. Analysis E->F Combine pure fractions

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:
  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon gas. This cycle should be repeated three times. (Expertise Note: This step is critical as the active Pd(0) catalyst is sensitive to oxygen and can be deactivated, leading to failed or low-yielding reactions.[7])

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL). The solvent should be degassed by bubbling with nitrogen or argon for at least 20 minutes prior to use.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, if using a microwave reactor, heat to a similar temperature for a shorter duration (e.g., 30-60 minutes).

  • Monitoring: The reaction's progress should be monitored periodically (e.g., every 1-2 hours) by TLC or LC-MS to ensure consumption of the limiting aryl bromide starting material. (Trustworthiness Note: Do not proceed to workup until analysis confirms the reaction is complete, as this simplifies purification.)

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired 2-aryl-4-methyl-5-fluoropyridine product.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Application in Kinase Inhibitor Scaffolds

The 2-arylpyridine motif generated using this building block is found in inhibitors targeting a range of kinases. For example, related imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, which are key regulators of cell division.[8] The general principle involves the pyridine nitrogen acting as a hydrogen bond acceptor with the "hinge region" of the kinase ATP-binding pocket, a critical anchoring interaction for many inhibitors.

Conceptual Kinase Inhibition Pathway

Signal Growth Factor Signal RTK Receptor Tyrosine Kinase (RTK) Signal->RTK Downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Downstream ATP -> ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Kinase Inhibitor (From 2-Fluoro-4-methyl- pyridine-5-boronic acid) Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of a generic kinase signaling pathway.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive palladium catalyst (deactivated by O₂).2. Insufficient heating.3. Poor quality or decomposed boronic acid.1. Ensure thorough degassing of the reaction vessel and solvents.2. Confirm reaction temperature; consider microwave heating for difficult couplings.[9]3. Use fresh, high-quality reagents. Store boronic acids under inert gas.
Deboronating of Starting Material 1. Reaction conditions are too harsh (high temp, long time).2. Certain substrates are prone to protodeboronation.[10]1. Lower the reaction temperature and shorten the reaction time.2. Use a more active catalyst (e.g., with advanced phosphine ligands) to accelerate the desired coupling over the decomposition pathway.[10]
Formation of Homocoupled Byproducts 1. Presence of oxygen.2. Sub-optimal catalyst-to-ligand ratio.1. Improve inert atmosphere technique.2. Use a pre-formed catalyst like Pd(dppf)Cl₂ to ensure the correct stoichiometry.
Difficult Purification 1. Incomplete reaction.2. Similar polarity of product and starting materials.1. Ensure the reaction has gone to completion via LC-MS before workup.2. Optimize the chromatography solvent system; consider reverse-phase chromatography if necessary.

Conclusion

This compound is a high-value building block for the synthesis of kinase inhibitors. Its utility is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, which allows for its strategic incorporation into diverse molecular scaffolds. The specific fluorine and methyl substituents provide medicinal chemists with powerful tools to fine-tune the electronic, metabolic, and steric properties of lead compounds. The protocols and insights provided herein offer a solid foundation for researchers to leverage this reagent in the discovery and development of next-generation targeted therapies.

References

The Strategic Utility of 2-Fluoro-4-methylpyridine-5-boronic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of designing novel molecules with enhanced biological activity and optimized physicochemical properties. 2-Fluoro-4-methylpyridine-5-boronic acid has emerged as a pivotal building block for chemists, particularly in the fields of medicinal chemistry and materials science. Its unique trifecta of a reactive boronic acid handle, an electron-deficient pyridine core, and the modulating influence of a fluoro substituent, makes it an invaluable synthon for accessing complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, from its fundamental properties to detailed, field-proven protocols for its application in one of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling.[1] We will delve into the mechanistic nuances of this reaction, offering insights into the selection of catalysts, bases, and solvent systems to empower researchers in leveraging this versatile reagent for their synthetic campaigns.

Physicochemical Properties at a Glance

A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1072944-18-3[2][3]
Molecular Formula C₆H₇BFNO₂[2]
Molecular Weight 154.94 g/mol [2]
Appearance White to off-white powder
Purity Typically ≥97%

Caption: Structural representation of this compound.

The Suzuki-Miyaura Cross-Coupling: A Powerful Partnership

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] this compound is an excellent coupling partner in these transformations, enabling the introduction of the 2-fluoro-4-methylpyridine moiety onto a wide array of aromatic and heteroaromatic scaffolds.

Mechanistic Considerations: The "2-Pyridyl Problem" and Overcoming Challenges

The cross-coupling of 2-pyridyl boronic acids can be challenging due to the "2-pyridyl problem." The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, the electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle and increase the propensity for protodeboronation, a key decomposition pathway.

To overcome these challenges, the careful selection of a highly active catalyst system, appropriate base, and solvent is paramount. The use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination and prevent catalyst deactivation. The choice of a suitable base is also critical to facilitate the transmetalation step without promoting significant protodeboronation.

Suzuki_Miyaura_Cycle A Pd(0) Catalyst B Oxidative Addition (R'-X) A->B C R'-Pd(II)-X B->C D Transmetalation (Ar-B(OH)₂ + Base) C->D E Ar-Pd(II)-R' D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R' Product F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Application Protocol: Suzuki-Miyaura Coupling of this compound with a Representative Aryl Bromide

This protocol provides a robust, field-proven methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. The conditions are based on established procedures for structurally similar compounds and are intended as a starting point for optimization.

Reagents and Materials
Reagent/MaterialGradeSupplier
This compound≥97%Various
Aryl bromideSynthesis gradeVarious
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst gradeVarious
Potassium carbonate (K₂CO₃)AnhydrousVarious
1,4-DioxaneAnhydrousVarious
WaterDegassed, deionizedIn-house
Nitrogen or Argon gasHigh purityVarious
Experimental Procedure
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Degassing: Seal the flask with a rubber septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 90-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature extract Aqueous Work-up (EtOAc/Water) cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product applications cluster_drug_discovery Drug Discovery cluster_agrochemicals Agrochemicals This compound This compound Kinase Inhibitors Kinase Inhibitors This compound->Kinase Inhibitors Fungicides Fungicides This compound->Fungicides Anti-inflammatory Agents Anti-inflammatory Agents Anticancer Therapeutics Anticancer Therapeutics Herbicides Herbicides Insecticides Insecticides

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Fluoro-4-methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biarylpyridines in Modern Drug Discovery

Biaryl scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is a testament to their ability to present functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. Within this important class of molecules, the incorporation of a pyridine ring introduces advantageous properties such as improved solubility, metabolic stability, and the potential for hydrogen bonding interactions.

The strategic introduction of fluorine atoms into these pyridine-containing biaryls further enhances their drug-like properties. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved oral bioavailability and target affinity. Specifically, the 2-fluoropyridine moiety is a valuable pharmacophore due to its unique electronic properties and its ability to participate in key binding interactions. 2-Fluoro-4-methylpyridine-5-boronic acid has emerged as a critical building block for the synthesis of these valuable biarylpyridine compounds, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this compound in the synthesis of biaryl compounds. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed, field-tested experimental protocols, and discuss key reaction parameters and troubleshooting strategies.

Unique Properties of this compound

This compound is a versatile reagent whose reactivity is governed by the interplay of its functional groups. The electron-withdrawing nature of the fluorine atom at the 2-position enhances the electrophilicity of the pyridine ring, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. The boronic acid at the 5-position is the reactive handle for the palladium-catalyzed cross-coupling, while the methyl group at the 4-position can provide steric and electronic effects that may influence reaction outcomes and the properties of the final biaryl product. The presence of the fluorine atom can also impart desirable characteristics to the resulting biaryl compounds, such as increased metabolic stability by blocking potential sites of oxidation.[1]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is the primary application for this compound in biaryl synthesis. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system to couple the organoboron species with an aryl halide or triflate. The generally accepted catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid is activated to a more nucleophilic boronate species. This species then transfers its organic group (the 2-fluoro-4-methylpyridinyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Biaryl_Product Ar-Ar' Reductive_Elimination->Biaryl_Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.

Protocol 1: Conventional Heating

This protocol is a robust starting point for the synthesis of a wide range of biaryl compounds.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) Inert 2. Create Inert Atmosphere (Evacuate/Backfill with N2/Ar) Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (e.g., 80-100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Extract 7. Extraction (Ethyl Acetate, Water, Brine) Cool->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Pure Biaryl Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameter Optimization

The yield and purity of the desired biaryl product are highly dependent on the reaction conditions. The following table summarizes key parameters and provides general guidance for optimization.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/LigandThe choice of catalyst and ligand is crucial. For challenging couplings, more sophisticated ligands like SPhos or XPhos may be required.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base activates the boronic acid. Cesium carbonate is often more effective for less reactive substrates but is more expensive.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, AcetonitrileA mixture of an organic solvent and water is common. The water is necessary to dissolve the inorganic base.
Temperature 80-120 °CHigher temperatures can increase the reaction rate but may also lead to decomposition of the starting materials or product.
Aryl Halide Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTfThe reactivity of the aryl halide follows the trend I > Br > OTf > Cl. Aryl chlorides often require more active catalyst systems.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient base- Low reaction temperature- Use a fresh batch of catalyst.- Screen different bases.- Increase the reaction temperature in increments.
Protodeboronation - Presence of excess water- Prolonged reaction time at high temperature- Use anhydrous solvents or a controlled amount of water.- Optimize for shorter reaction times.
Homocoupling of Boronic Acid - Oxygen in the reaction mixture- Ensure the reaction is performed under a strictly inert atmosphere.
Difficulty in Product Purification - Incomplete reaction- Formation of byproducts- Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.

Application Example: Synthesis of a Kinase Inhibitor Precursor

Biarylpyridines are prevalent scaffolds in the development of protein kinase inhibitors, a major class of targeted cancer therapeutics. The 2-fluoro-4-methylpyridine moiety can serve as a key pharmacophore, with the fluorine atom potentially forming important hydrogen bonds or other interactions within the kinase active site.

Hypothetical Reaction Scheme:

This hypothetical product contains the key biaryl linkage that is often further elaborated to produce the final kinase inhibitor. The successful synthesis of this intermediate would be a critical step in a drug discovery program.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of these important molecular architectures. By understanding the reaction mechanism and carefully optimizing the reaction parameters, researchers can successfully synthesize a wide range of biarylpyridines for applications in drug discovery and materials science. The protocols and guidelines presented in this application note serve as a solid foundation for the successful implementation of this important synthetic transformation.

References

Application Notes and Protocols for the Functionalization of Heterocyclic Compounds with 2-Fluoro-4-methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyridines in Modern Drug Discovery

The incorporation of fluorinated heterocyclic moieties into small molecules represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated pKa—can profoundly and often favorably alter a compound's pharmacokinetic and pharmacodynamic profile.[1][2] Among the myriad of available building blocks, 2-Fluoro-4-methylpyridine-5-boronic acid has emerged as a particularly valuable reagent for the synthesis of complex pharmaceutical intermediates. Its strategic placement of a fluorine atom at the 2-position and a methyl group at the 4-position of the pyridine ring offers a nuanced tool for fine-tuning molecular properties. This application note provides a comprehensive guide to the utilization of this compound in the functionalization of heterocyclic compounds, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and offer expert insights into overcoming common challenges, thereby empowering researchers to confidently employ this reagent in their drug discovery endeavors.

Chemical Profile of this compound

PropertyValue
Chemical Name This compound
CAS Number 1072944-18-3
Molecular Formula C₆H₇BFNO₂
Molecular Weight 154.94 g/mol
Appearance White to off-white solid
Primary Application Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[3][4] The general catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (Heterocyclic Halide) Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R'-B(OH)3]⁻ Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product Boronic_Acid R'-B(OH)2 (2-Fluoro-4-methylpyridine- 5-boronic acid) Base Base (e.g., K₂CO₃) Boronic_Acid->Base Boronate [R'-B(OH)3]⁻ Base->Boronate

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights: Navigating the Nuances of Fluorinated Pyridylboronic Acids

The successful application of this compound hinges on understanding its unique reactivity profile, which is a direct consequence of its electronic and structural features.

  • The "2-Pyridyl Problem" and Catalyst Inhibition: A well-documented challenge in couplings involving 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of off-cycle, inactive species, ultimately diminishing reaction efficiency. The presence of the electron-withdrawing fluorine atom at the 2-position in our reagent of interest can mitigate this issue to some extent by reducing the Lewis basicity of the pyridine nitrogen. However, careful selection of a sterically hindered and electron-rich phosphine ligand is still crucial to promote the desired catalytic turnover.

  • Protodeboronation: An Unwanted Side Reaction: Heteroarylboronic acids, particularly those with electron-withdrawing groups, are susceptible to protodeboronation, a process where the boronic acid moiety is cleaved and replaced by a hydrogen atom.[5] This side reaction is often exacerbated by the basic and aqueous conditions typically employed in Suzuki-Miyaura couplings. For 2-pyridylboronic acids, this can be particularly problematic under neutral pH conditions where the formation of a zwitterionic intermediate can accelerate the decomposition.[6] To circumvent this, the use of anhydrous solvents, appropriate bases, and shorter reaction times are often beneficial. In some cases, converting the boronic acid to a more stable derivative, such as a MIDA boronate or a trifluoroborate salt, can provide a "slow-release" of the active boronic acid, minimizing its decomposition.[5][7]

  • Electronic Effects of the Fluoro and Methyl Substituents: The 2-fluoro substituent is strongly electron-withdrawing, which can have a dual effect. On one hand, it can increase the rate of transmetalation, a key step in the catalytic cycle. On the other hand, it can make the boronic acid more prone to protodeboronation. The 4-methyl group, being electron-donating, can help to partially offset the electron-withdrawing effect of the fluorine, potentially leading to a more balanced reactivity profile. Understanding this electronic interplay is key to optimizing reaction conditions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Bromide

This protocol provides a general starting point for the coupling of this compound with a generic heteroaryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reagent Preparation and Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Weigh: - Heteroaryl Bromide (1.0 equiv) - this compound (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) Vessel Add solids to an oven-dried Schlenk flask with a stir bar. Reagents->Vessel Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen (3x). Vessel->Inert_Atmosphere Solvent Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. Heating Heat to 80-100 °C with vigorous stirring. Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool to room temperature. Extraction Dilute with organic solvent (e.g., EtOAc) and wash with water and brine. Cooling->Extraction Drying Dry organic layer over Na₂SO₄, filter, and concentrate. Extraction->Drying Purification Purify by flash column chromatography. Drying->Purification

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Heteroaryl bromide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 mmol, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine

  • Silica gel for column chromatography

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the heteroaryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized heterocyclic compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques.
Protodeboronation of boronic acidUse anhydrous solvents. Consider a milder base (e.g., K₃PO₄, Cs₂CO₃). Shorten reaction time. Consider converting the boronic acid to a more stable MIDA ester or trifluoroborate salt.
Catalyst inhibitionUse a more electron-rich and sterically hindered ligand (e.g., Buchwald ligands like SPhos or XPhos).
Low reactivity of the halideIf using a chloride, consider switching to the corresponding bromide or iodide. Increase the reaction temperature.
Formation of Homocoupled Boronic Acid Presence of oxygenEnsure thorough degassing of solvents and maintain a strict inert atmosphere.
Catalyst decompositionUse a more stable pre-catalyst. Lower the reaction temperature if possible.
Incomplete Conversion Insufficient reaction time or temperatureIncrease the reaction time and/or temperature.
Stoichiometry imbalanceEnsure accurate weighing of reagents, especially the limiting reagent. A slight excess of the boronic acid is often beneficial.

Conclusion

This compound is a powerful and versatile building block for the synthesis of functionalized heterocyclic compounds, particularly within the context of drug discovery. A thorough understanding of its reactivity, including the potential for catalyst inhibition and protodeboronation, is paramount for its successful application. By employing robust experimental protocols, such as the Suzuki-Miyaura cross-coupling detailed herein, and by adhering to careful optimization and troubleshooting strategies, researchers can effectively leverage the unique properties of this fluorinated pyridine derivative to accelerate the development of novel and impactful therapeutics.

References

Catalytic Systems for Efficient Coupling of 2-Fluoro-4-methylpyridine-5-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Fluoro-4-methylpyridine Moiety in Modern Drug Discovery

The 2-Fluoro-4-methylpyridine scaffold is a privileged structural motif in contemporary medicinal chemistry and drug development.[1] The incorporation of a fluorine atom onto the pyridine ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1] 2-Fluoro-4-methylpyridine-5-boronic acid (CAS No: 1072944-18-3) serves as a critical building block for introducing this valuable moiety into complex organic molecules via transition metal-catalyzed cross-coupling reactions.[2] The Suzuki-Miyaura cross-coupling reaction, in particular, stands as a cornerstone methodology for the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[3][4]

However, the inherent electronic properties of fluorinated pyridyl boronic acids present unique challenges. The electron-withdrawing nature of the fluorine atom and the coordinating ability of the pyridine nitrogen can influence the reactivity of the boronic acid and potentially interfere with the catalytic cycle.[1] Therefore, the careful selection and optimization of the catalytic system—comprising the metal catalyst, ligand, base, and solvent—are paramount to achieving high-yield and selective coupling.

This comprehensive guide provides detailed application notes and field-proven protocols for the efficient Suzuki-Miyaura coupling of this compound with a range of (hetero)aryl halides. We will delve into the rationale behind the selection of various catalytic systems, offering both palladium and nickel-based methodologies, and provide step-by-step instructions to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium or nickel catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R-X (Aryl Halide) PdII_Aryl R-Pd(II)L_n-X (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar-B(OH)₃]⁻ PdII_Diaryl R-Pd(II)L_n-Ar (Diaryl-Palladium Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R-Ar (Coupled Product) RedElim->Product BoronicAcid Ar-B(OH)₂ + Base (Activated Boronic Acid) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-halide bond of the aryl halide (R-X) to form a Pd(II) or Ni(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (Ar-B(OH)₂) is transferred to the metal center, displacing the halide. This step is often facilitated by a base, which forms a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the desired biaryl product (R-Ar), regenerating the active Pd(0) or Ni(0) catalyst.

Palladium-Catalyzed Systems: The Workhorse for Precision Coupling

Palladium-based catalysts are the most widely employed for Suzuki-Miyaura reactions due to their broad functional group tolerance and high reactivity. The choice of ligand is critical, as it influences the stability and activity of the catalyst. For electron-deficient and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often preferred.

Recommended Palladium Catalytic Systems
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O (e.g., 10:1)80-110
Pd₂(dba)₃ (1-3)XPhos (2-6)K₂CO₃ (2-3)1,4-Dioxane/H₂O (e.g., 4:1)80-110
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DMF/H₂O (e.g., 5:1)90-120
[Pd(allyl)Cl]₂ (1-2)cataCXium® A (2-4)K₃PO₄ (2-3)t-BuOH/H₂O80-100

Rationale for Component Selection:

  • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed Pd(0) complex.

  • Ligands: Buchwald-type ligands like SPhos and XPhos are highly effective for challenging couplings due to their steric bulk and electron-donating properties, which promote oxidative addition and reductive elimination.

  • Bases: Inorganic bases like K₃PO₄, K₂CO₃, and Na₂CO₃ are essential for activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective but also potentially promoting protodeboronation of the sensitive boronic acid.

  • Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, and DMF are commonly used, often in combination with water to aid in dissolving the base and facilitating the formation of the active boronate species.

Detailed Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 equiv.)

  • Aryl or heteroaryl bromide (1.0 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate/oil bath or microwave reactor

Protocol_Workflow cluster_prep I. Reaction Setup cluster_reaction II. Reaction Execution cluster_workup III. Product Isolation A Combine solid reagents: - Boronic acid - Aryl bromide - Pd₂(dba)₃ - XPhos - K₂CO₃ B Seal vessel and establish inert atmosphere (3x evacuate/backfill cycles) A->B C Add degassed solvents (1,4-Dioxane and Water) B->C D Heat and stir (e.g., 100 °C, 2-12 h) C->D E Monitor reaction progress (TLC, LC-MS) D->E F Cool to room temperature E->F G Dilute with organic solvent and wash with water/brine F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.

  • Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Alternatively, heat the reaction in a microwave reactor at a set temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Nickel-Catalyzed Systems: A Cost-Effective and Reactive Alternative

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for Suzuki-Miyaura couplings.[5][6] Nickel catalysts can be particularly effective for the coupling of challenging substrates, including heteroaryl compounds.[1][7] Air-stable Ni(II) precatalysts are often used in conjunction with phosphine ligands.

Recommended Nickel Catalytic Systems
Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
NiCl₂(dppf) (5-10)-K₃PO₄ (2-3)1,4-Dioxane80-100
NiCl₂(PCy₃)₂ (5)-K₃PO₄ (3)2-MeTHF or t-Amyl Alcohol100
Ni(cod)₂ (5-10)PCy₃ (10-20)K₂CO₃ (2)TolueneRoom Temp. to 80

Rationale for Component Selection:

  • Nickel Precatalysts: Air-stable Ni(II) complexes like NiCl₂(dppf) and NiCl₂(PCy₃)₂ are convenient to handle. Ni(cod)₂ is a common Ni(0) source but is air-sensitive and requires handling in an inert atmosphere.

  • Ligands: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) and PCy₃ (Tricyclohexylphosphine) are effective ligands for nickel-catalyzed couplings, enhancing catalyst stability and promoting the desired reactivity.

  • Bases and Solvents: Similar to palladium systems, inorganic bases are required, and anhydrous aprotic solvents are typically employed. The use of "green" solvents like 2-MeTHF and t-amyl alcohol has also been successfully demonstrated.[6]

Detailed Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for the nickel-catalyzed coupling of this compound, which can be particularly useful for large-scale synthesis due to the lower cost of nickel.

Materials:

  • This compound (1.5 equiv.)

  • Aryl or heteroaryl chloride or bromide (1.0 equiv.)

  • NiCl₂(dppf) (5 mol%)

  • K₃PO₄ (3.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Schlenk tube or glovebox

Procedure:

  • Inside a glovebox or under a stream of inert gas, add this compound (1.5 mmol), the aryl halide (1.0 mmol), NiCl₂(dppf) (0.05 mmol), and K₃PO₄ (3.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube with a septum and remove it from the glovebox (if applicable).

  • Add degassed, anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Nickel-catalyzed reactions may require longer reaction times (12-24 hours).

  • After cooling to room temperature, quench the reaction by carefully adding water (10 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate (3 x 15 mL).

  • Transfer the filtrate to a separatory funnel, wash with brine (20 mL), dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Use freshly opened or purified reagents. Increase catalyst/ligand loading.
Insufficient base strengthSwitch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C.
Protodeboronation of Boronic Acid Reaction conditions too harshUse a milder base (e.g., K₂CO₃ or KF). Lower the reaction temperature. Decrease reaction time.
Presence of excess waterUse anhydrous solvents and dry reagents thoroughly.
Formation of Homocoupled Byproducts Oxygen contaminationEnsure rigorous degassing of solvents and inert atmosphere.
Catalyst decompositionUse a more robust ligand or a pre-catalyst.

Conclusion

The efficient Suzuki-Miyaura coupling of this compound is a critical transformation for the synthesis of novel compounds in drug discovery and materials science. By carefully selecting the appropriate palladium or nickel-based catalytic system and optimizing the reaction conditions, researchers can overcome the challenges associated with this fluorinated heteroaryl boronic acid. The protocols and insights provided in this guide offer a solid foundation for achieving high yields and purity in these important cross-coupling reactions, enabling the continued exploration of the valuable chemical space offered by the 2-fluoro-4-methylpyridine scaffold.

References

Application Note & Protocol: Scale-Up Synthesis of 2-Fluoro-4-methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The synthesis of heteroaryl boronic acids, particularly functionalized pyridine derivatives like 2-Fluoro-4-methylpyridine-5-boronic acid, is a cornerstone of modern medicinal chemistry. These molecules serve as critical building blocks in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the construction of complex molecular architectures found in many pharmaceutical agents. Transitioning from bench-scale discovery to kilogram-scale production, however, introduces significant challenges in terms of safety, process control, cost, and robustness. This guide provides a detailed analysis of the strategic considerations and practical protocols required for the successful scale-up of this valuable intermediate, drawing from established principles of process chemistry.

Strategic Synthesis Route Selection for Scale-Up

The choice of synthetic strategy is the most critical decision in a scale-up campaign. For pyridine boronic acids, two primary routes dominate: Halogen-Metal Exchange and Palladium-Catalyzed Miyaura Borylation.[1][2] The optimal choice depends on a careful evaluation of cost, starting material availability, functional group tolerance, and the specific capabilities of the manufacturing facility.

  • Strategy A: Halogen-Metal Exchange: This is the classical, most cost-effective, and fundamentally reliable method for large-scale production of many aryl boronic acids.[1] It involves the formation of a highly reactive organometallic intermediate (organolithium or Grignard) from a halopyridine, which is then quenched with a borate ester. Its primary challenge lies in the handling of pyrophoric reagents and managing highly exothermic reactions at cryogenic temperatures.

  • Strategy B: Palladium-Catalyzed Miyaura Borylation: This modern approach offers superior functional group tolerance and typically milder reaction conditions. However, the reliance on expensive palladium catalysts and specialized ligands can make it economically unviable for large-scale manufacturing unless catalyst loading can be minimized to parts-per-million (ppm) levels.[3] Furthermore, process robustness can be hampered by sensitivity to oxygen and challenges in achieving consistent reaction completion.[4][5]

The following decision workflow provides a high-level guide for selecting the appropriate synthetic route.

G Diagram 1: Synthetic Strategy Selection Workflow start Start: Need to Synthesize This compound sm_avail Is 5-bromo-2-fluoro-4-methylpyridine readily available and cost-effective? start->sm_avail cost_pressure Is minimizing Cost of Goods (CoGs) the primary driver? sm_avail->cost_pressure Yes miyaura CONSIDER: Miyaura Borylation sm_avail->miyaura No functional_groups Does the process need to tolerate sensitive functional groups (e.g., esters, nitriles)? hm_exchange PREFERRED ROUTE: Halogen-Metal Exchange functional_groups->hm_exchange No functional_groups->miyaura Yes cost_pressure->functional_groups No cost_pressure->hm_exchange Yes hm_exchange_notes Notes: - Requires cryogenic capabilities (-40°C to -78°C) - Involves pyrophoric n-BuLi - Most atom-economical and lowest cost hm_exchange->hm_exchange_notes miyaura_notes Notes: - Higher cost (Palladium catalyst, B2pin2) - Milder conditions, better functional group tolerance - Requires rigorous oxygen exclusion miyaura->miyaura_notes

Caption: Diagram 1: Synthetic Strategy Selection Workflow.

For the target molecule, the Halogen-Metal Exchange route is generally preferred for scale-up due to its economic advantages, assuming the necessary equipment and safety protocols are in place.

In-Depth Protocol: Scale-Up via Halogen-Metal Exchange

This protocol is designed for the synthesis of this compound from 5-Bromo-2-fluoro-4-methylpyridine. The cornerstone of this scaled-up process is the "in-situ quench" or "reverse addition" method.

Causality Behind the "In-Situ Quench" Method: In a standard procedure, the organolithium reagent is formed first and then the electrophile (borate ester) is added. However, 3-lithiopyridine intermediates are notoriously unstable and can undergo side reactions. In the "in-situ quench" protocol, the organolithium (n-BuLi) is added slowly to a pre-chilled mixture of the halopyridine and the borate ester.[6] This ensures that the highly reactive 3-lithiopyridine is generated in the presence of a large excess of the trapping agent, minimizing its lifetime and dramatically suppressing side reactions. This approach allows the reaction to be run at higher, more manageable temperatures (e.g., -40°C instead of -78°C) and leads to significantly higher yields and purity, which are critical for an efficient large-scale process.[6]

Critical Process Parameters & Controls

Successful scale-up requires rigorous control over key parameters. The following table summarizes the most critical aspects of the halogen-metal exchange route.

ParameterRecommended ControlRationale & Impact on Scale-Up
Temperature -45°C to -35°CThe lithium-halogen exchange is extremely fast and exothermic. Maintaining this temperature window is critical to prevent decomposition of the lithiated intermediate and side reactions. On a large scale, this requires a jacketed reactor with a powerful cooling system.
n-BuLi Addition Rate Slow, controlled addition over 1-2 hoursControls the rate of heat generation. A runaway reaction is a significant safety hazard. The addition rate must be tied to the reactor's ability to dissipate heat, a parameter determined during process safety studies (e.g., reaction calorimetry).
Agitation Efficient overhead stirringEnsures rapid mixing to dissipate localized heat from n-BuLi addition and prevents the reactive intermediate from pooling, which could lead to side reactions. Poor agitation can lead to inconsistent results and lower yields.
Atmosphere Strictly inert (Nitrogen or Argon)n-Butyllithium is pyrophoric and reacts violently with air and moisture. The lithiated pyridine intermediate is also highly sensitive. Maintaining a dry, oxygen-free environment is non-negotiable for safety and product quality.
Quench/Hydrolysis pH pH ~1-2, then adjust to ~6-7Acidic quench ensures complete hydrolysis of the borate ester to the boronic acid. Subsequent pH adjustment to near the isoelectric point of the product is often required to facilitate isolation by crystallization and minimize solubility in the aqueous phase.
Detailed Scale-Up Protocol (100g Scale)

Safety First: This procedure involves pyrophoric reagents (n-Butyllithium) and cryogenic temperatures. It must only be performed by trained chemists in a facility equipped with appropriate safety measures, including a jacketed reactor, emergency quench systems, and personal protective equipment.

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, temperature probe, nitrogen inlet, and an addition funnel or pump for reagent delivery.

  • Cryogenic cooling system capable of maintaining -45°C.

Reagents:

  • 5-Bromo-2-fluoro-4-methylpyridine (Starting Material): 190 g (1.0 mol)

  • Triisopropyl borate: 226 g (1.2 mol, 1.2 equiv)

  • n-Butyllithium (2.5 M in hexanes): 440 mL (1.1 mol, 1.1 equiv)

  • Toluene, anhydrous: 1.6 L

  • Tetrahydrofuran (THF), anhydrous: 0.4 L

  • Hydrochloric Acid (2 M): ~1 L

  • Sodium Hydroxide (5 M): As needed for pH adjustment

  • Acetonitrile (for recrystallization): As needed

Procedure:

  • Reactor Setup & Inerting: Assemble the reactor and thoroughly dry all glassware. Purge the system with nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: To the reactor, charge anhydrous toluene (1.6 L), anhydrous THF (0.4 L), 5-Bromo-2-fluoro-4-methylpyridine (190 g), and triisopropyl borate (226 g).

  • Cooling: Begin agitation and cool the reactor contents to -40°C.

  • n-BuLi Addition (Exothermic Step): Slowly add the n-Butyllithium solution (440 mL) via a syringe pump or addition funnel over 1.5 hours, ensuring the internal temperature does not rise above -35°C. Causality: A slow addition rate is paramount for managing the reaction exotherm and preventing the accumulation of unreacted n-BuLi, which could lead to a thermal runaway.

  • Reaction: After the addition is complete, stir the mixture at -40°C for an additional 30 minutes to ensure complete conversion.

  • Quenching & Hydrolysis: Remove the cooling bath and allow the mixture to warm to -20°C. Slowly and carefully add 2 M HCl (~1 L) while monitoring the temperature, ensuring it does not exceed 20°C. Hydrogen gas may be evolved if any residual n-BuLi is present. Ensure adequate ventilation.

  • Phase Separation: Once the mixture reaches room temperature, stop the agitation and allow the layers to separate. Drain the lower aqueous layer (pH should be ~1-2).

  • Extraction: Extract the aqueous layer with toluene (2 x 200 mL) to recover any dissolved product. Combine the organic layers. Note: Depending on the derivative, the product may partition into the aqueous layer at low pH. Process development should confirm product location.

  • Work-up of Aqueous Layer (Assuming Product is Here): While stirring the acidic aqueous layer, slowly add 5 M NaOH to adjust the pH to ~6.5. The product, this compound, should precipitate as a white solid.

  • Isolation: Cool the slurry to 0-5°C and stir for 1 hour to maximize crystallization. Filter the solid through a Büchner funnel, wash the cake with cold water (2 x 100 mL), and then with a small amount of cold acetonitrile.

  • Purification by Recrystallization: The crude, wet cake is transferred to a clean flask. Add a minimal amount of hot acetonitrile to dissolve the solid, then allow it to cool slowly to room temperature, and finally to 0°C to induce crystallization. Filter the purified solid, wash with a small amount of cold acetonitrile, and dry under vacuum at 40°C.[6][7]

Purification Challenges and Solutions

Boronic acids are notoriously difficult to purify via standard silica gel chromatography.[7] On a large scale, chromatography is rarely a viable option.

  • Boroxine Formation: Boronic acids readily dehydrate to form cyclic trimeric anhydrides called boroxines.[6] This is a reversible process in the presence of water. For isolation, it is often acceptable to isolate the product as a mixture of the acid and boroxine, as both are typically active in subsequent Suzuki couplings.

  • Acid-Base Extraction: A highly effective, scalable purification technique involves derivatization.[8] The crude boronic acid can be dissolved in an organic solvent (e.g., diethyl ether) and treated with an aqueous base (e.g., NaOH). The resulting sodium boronate salt is water-soluble and will move to the aqueous layer, leaving non-acidic organic impurities behind. The layers are separated, and the aqueous layer is re-acidified to precipitate the pure boronic acid.

  • Recrystallization: As described in the protocol, this is the most common and effective method for purifying the final product on a large scale.[7]

Safety Considerations in Scale-Up

Scaling up reactions involving organometallics and boronic acids requires a heightened focus on process safety.

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and must be handled under a strictly inert atmosphere.[9] All transfers should be conducted via cannula or in a closed system. Ensure a proper quenching strategy is in place for any residual reagent.

  • Cryogenic Operations: Handling large volumes of cryogenic coolants like dry ice/acetone is hazardous. The use of jacketed reactors with automated cooling systems is standard practice in pilot plants and manufacturing facilities.

  • Exotherm Management: The lithium-halogen exchange and subsequent acid quench are both highly exothermic. Reaction calorimetry should be performed at the lab scale to determine the heat of reaction (ΔHrx) and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring the plant's cooling capacity is sufficient to handle the heat output at scale.

  • Hydrogen Evolution: Quenching borane complexes or residual organolithium reagents with protic solvents (water, acids) generates hydrogen gas.[10] Reactors must be properly vented to an area where flammable gas accumulation is not a risk.

The overall workflow for a safe and efficient scale-up of the halogen-metal exchange process is visualized below.

G Diagram 2: Scale-Up Workflow for Halogen-Metal Exchange cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-Up & Isolation Phase safety_review Process Safety Review (Calorimetry, HAZOP) reactor_prep Reactor Drying & Inerting (Nitrogen Purge) safety_review->reactor_prep reagent_charge Charge SM, Borate Ester, & Solvents reactor_prep->reagent_charge cooling Cool to -40°C reagent_charge->cooling addition Slow Addition of n-BuLi (1.5h, T < -35°C) cooling->addition stir Stir for 30 min at -40°C addition->stir quench Controlled Quench with HCl (T < 20°C) stir->quench Reaction Complete phase_sep Phase Separation quench->phase_sep ph_adjust pH Adjustment to ~6.5 (Precipitation) phase_sep->ph_adjust filtration Filtration & Washing ph_adjust->filtration purification Recrystallization (Acetonitrile) filtration->purification drying Vacuum Drying purification->drying final_product Final Product: This compound drying->final_product

Caption: Diagram 2: Scale-Up Workflow for Halogen-Metal Exchange.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yields in Suzuki Reactions with 2-Fluoro-4-methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-4-methylpyridine-5-boronic acid (CAS 1072944-18-3)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this valuable synthetic building block. By synthesizing peer-reviewed data and field-proven insights, we aim to provide a comprehensive resource for troubleshooting common issues and optimizing reaction outcomes.

The incorporation of the fluoropyridine motif is a critical strategy in modern medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates.[2] However, the electronic nature of this particular reagent makes it susceptible to specific failure modes in palladium-catalyzed cross-coupling reactions. This document provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity and handling of this compound.

Q1: What makes Suzuki couplings with this compound particularly challenging?

A1: The challenges arise from a combination of three key factors inherent to the molecule's structure:

  • π-Deficient Heterocycle: The pyridine ring is electron-deficient, which can slow the crucial transmetalation step of the catalytic cycle.[3] Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of off-cycle, inactive species.[3][4]

  • Electron-Withdrawing Fluorine Substituent: The highly electronegative fluorine atom further decreases the electron density of the pyridine ring. This increases the Lewis acidity of the boron center, which can alter reactivity and, most critically, increases the susceptibility of the C-B bond to cleavage.[5][6]

  • Susceptibility to Protodeboronation: This is the most common failure mode. The electron-deficient nature of the ring makes the boronic acid prone to this side reaction, where the boronic acid group is cleaved and replaced by a hydrogen atom, especially in the presence of water and base.[5][7][8]

Q2: What exactly is protodeboronation, and how can I detect it?

A2: Protodeboronation is a non-productive side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (most commonly water) to regenerate the parent arene—in this case, 2-Fluoro-4-methylpyridine.[8] This reaction consumes your starting material without forming the desired product, directly reducing your potential yield. It is often catalyzed by the basic conditions required for the Suzuki coupling itself.[8] You can detect this side product by running an LC-MS or GC-MS analysis of your crude reaction mixture and looking for the mass corresponding to 2-Fluoro-4-methylpyridine.

Fig. 1: The protodeboronation side reaction pathway.

Q3: Should I consider using a more stable boronic acid derivative, like a pinacol ester or a trifluoroborate salt?

A3: Yes, this is an excellent strategy for mitigating premature decomposition. Boronic esters (e.g., pinacol esters) and potassium organotrifluoroborate salts are generally more stable to storage and less susceptible to protodeboronation under basic reaction conditions than the free boronic acid.[4][9][10] These derivatives act as "protected" forms that slowly hydrolyze in situ under the aqueous basic conditions of the reaction to generate the active boronic acid for the catalytic cycle.[11] This slow release can maintain a low, steady concentration of the active nucleophile, minimizing its decomposition over the course of the reaction.

Troubleshooting Guide

This section is designed to address specific experimental failures in a question-and-answer format.

Problem: My reaction shows low or no conversion, and I primarily recover my starting materials.

  • Possible Cause 1: Catalyst Inactivity or Deactivation.

    • Scientific Rationale: The pyridine nitrogen can sequester the active palladium catalyst.[4] Additionally, if using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under your conditions.[10]

    • Recommended Solution:

      • Switch to a more robust ligand system. Use bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands sterically shield the palladium center, preventing inhibition by the pyridine nitrogen, and their electron-donating nature promotes the oxidative addition and reductive elimination steps.[4][12][13]

      • Employ a modern pre-catalyst. Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3 or G4). These complexes rapidly and quantitatively generate the active monoligated Pd(0) species in solution, bypassing problematic reduction steps and allowing the catalytic cycle to begin immediately, which is crucial when using unstable boronic acids.[13][14]

  • Possible Cause 2: Inefficient Transmetalation.

    • Scientific Rationale: The transmetalation step, where the organic group is transferred from boron to palladium, requires activation by a base.[8] If the base is too weak, poorly soluble, or if the conditions are not optimal, this step can become rate-limiting.

    • Recommended Solution:

      • Screen a panel of bases. While K₂CO₃ is common, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[7][15] Cesium carbonate, in particular, can also aid in the reductive elimination step.

      • Optimize the solvent system. The solubility of inorganic bases in purely organic solvents (like dioxane or toluene) is low. The addition of a small amount of water (e.g., a 4:1 to 10:1 organic:water ratio) is often necessary to solubilize the base and facilitate the reaction.[7][12][16] However, an excess of water will accelerate protodeboronation. This parameter must be carefully optimized.

Problem: My reaction is messy, with low yield of the desired product and significant formation of byproducts.

  • Observed Byproduct: 2-Fluoro-4-methylpyridine (from protodeboronation).

    • Scientific Rationale: As discussed, this is the most common side reaction, driven by water, base, and elevated temperatures.[5][7]

    • Recommended Solution:

      • Minimize water content. While some water may be necessary for base solubility, use the minimum amount required. Start with anhydrous solvents and add a controlled amount of degassed water.

      • Use a boronic ester derivative. As mentioned in the FAQ, using a pinacol ester or trifluoroborate salt of the pyridine can significantly suppress premature decomposition.[4][9]

      • Lower the reaction temperature. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

  • Observed Byproduct: Homocoupling of the boronic acid (B-B coupling).

    • Scientific Rationale: This side reaction is almost always caused by the presence of molecular oxygen, which can participate in a palladium-mediated oxidative coupling of two boronic acid molecules.[4]

    • Recommended Solution:

      • Implement rigorous degassing. Ensure all solvents (including water) and the assembled reaction vessel are thoroughly degassed. The most effective method is three freeze-pump-thaw cycles. Alternatively, sparging the solvents with an inert gas (argon or nitrogen) for at least 30-60 minutes can be effective.[4]

      • Maintain a positive inert atmosphere. Throughout the reaction setup and duration, maintain a positive pressure of nitrogen or argon using a balloon or a manifold.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_sm Analyze Crude Mixture: Starting Materials (SM) Recovered? start->check_sm inactive_cat Possible Cause: Catalyst Inactivation / Deactivation check_sm->inactive_cat Yes side_products Analyze Crude Mixture: Major Side Products Observed? check_sm->side_products No solution_cat Solution: 1. Use bulky, e⁻-rich ligands (XPhos, SPhos). 2. Use modern pre-catalyst (e.g., XPhos Pd G4). inactive_cat->solution_cat slow_trans Possible Cause: Inefficient Transmetalation inactive_cat->slow_trans solution_trans Solution: 1. Screen stronger bases (K₃PO₄, Cs₂CO₃). 2. Optimize organic:water solvent ratio. slow_trans->solution_trans protodeboronation Side Product: Protodeboronation side_products->protodeboronation Yes solution_proto Solution: 1. Minimize water content. 2. Use boronic ester/trifluoroborate. 3. Lower reaction temperature. protodeboronation->solution_proto homocoupling Side Product: Homocoupling protodeboronation->homocoupling solution_homo Solution: 1. Rigorous degassing (Freeze-Pump-Thaw). 2. Maintain positive inert atmosphere. homocoupling->solution_homo

Fig. 2: A decision-tree workflow for troubleshooting low-yielding reactions.

Optimized Experimental Protocols

The following protocols provide robust starting points for optimization. Always perform reactions in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Standard Thermal Conditions

This protocol is a general starting point for coupling with a typical aryl bromide.

ComponentAmount (equivalents)Moles (mmol)Mass/Volume
Aryl Halide (Ar-X)1.00.50(as required)
This compound 1.30.65101 mg
Palladium Pre-catalyst (XPhos Pd G3)0.02 (2 mol%)0.018.5 mg
Base (K₃PO₄)2.51.25265 mg
Solvent (1,4-Dioxane)--4.0 mL
Solvent (Water)--1.0 mL

Step-by-Step Methodology:

  • Preparation: Add the aryl halide, this compound, palladium pre-catalyst, and K₃PO₄ to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times.[17]

  • Solvent Addition: Prepare a 4:1 mixture of dioxane and water. Degas the mixture thoroughly by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles. Add the degassed solvent mixture (5.0 mL total) to the reaction vessel via syringe under a positive pressure of inert gas.[6]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 4-18 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel and wash with water (15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[17]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and sometimes improve yields by minimizing thermal decomposition.[18]

ComponentAmount (equivalents)Moles (mmol)Mass/Volume
Aryl Halide (Ar-X)1.00.25(as required)
This compound 1.50.37558 mg
Palladium Catalyst (Pd(dppf)Cl₂)0.05 (5 mol%)0.012510.2 mg
Base (Cs₂CO₃)3.00.75244 mg
Solvent (1,4-Dioxane, anhydrous)--3.0 mL

Step-by-Step Methodology:

  • Preparation: In a dedicated microwave reaction vial, combine the aryl halide, this compound, Pd(dppf)Cl₂, and Cs₂CO₃ along with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (3.0 mL).

  • Sealing: Securely crimp the vial with a septum cap.

  • Reaction: Place the vial in the microwave reactor cavity. Irradiate at a constant temperature of 120-150 °C for 15-45 minutes.[18] Use active cooling to prevent temperature overshoots.

  • Work-up and Purification: After cooling to a safe temperature (<50 °C), work up and purify the product as described in steps 6 and 7 of Protocol 1.

References

Technical Support Center: Purification Techniques for Products of 2-Fluoro-4-methylpyridine-5-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methylpyridine-5-boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of reaction products derived from this versatile building block. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.

Introduction: The Unique Challenges of Purifying Pyridine-Boronic Acid Derivatives

This compound is a valuable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules.[1] However, its unique structural and electronic properties can introduce specific purification challenges. The presence of the basic pyridine nitrogen can lead to problematic interactions with acidic purification media like silica gel, while the boronic acid moiety itself is susceptible to side reactions such as protodeboronation and homocoupling.[2][3][4] This guide is designed to help you navigate these complexities and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura cross-coupling reaction?

A1: In a typical Suzuki-Miyaura cross-coupling reaction, several classes of impurities can be anticipated. Understanding these is the first step toward designing an effective purification strategy.[5]

  • Homocoupling Products: These arise from the coupling of two molecules of the boronic acid to form a bipyridine, or two molecules of your coupling partner.[2][4] This is often promoted by the presence of oxygen, so thorough degassing of your reaction mixture is crucial.[6]

  • Protodeboronation Byproducts: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 2-fluoro-4-methylpyridine.[3] This is a common side reaction for pyridine boronic acids, especially under certain pH conditions.[3][7][8]

  • Unreacted Starting Materials: Incomplete reactions will leave residual this compound and your coupling partner.

  • Palladium Catalyst Residues: The palladium catalyst used in the coupling reaction can be a persistent impurity, often appearing as a black or dark-colored solid.[5]

  • Inorganic Salts: The base used in the reaction (e.g., potassium carbonate, cesium carbonate) and its byproducts will be present in the crude reaction mixture.

Table 1: Common Impurities and Their Characteristics

Impurity ClassExample Structure/FormulaKey Characteristics
Homocoupling (Boronic Acid)2,2'-Difluoro-4,4'-dimethyl-5,5'-bipyridineOften has lower solubility than the desired product.
Protodeboronation2-Fluoro-4-methylpyridineMore volatile than the desired product.
Unreacted Boronic AcidThis compoundAcidic; can streak on silica gel chromatography.
Palladium ResiduesPd(0), Pd(II) speciesOften black or dark brown particulates.[5]
Inorganic SaltsK₂CO₃, Cs₂CO₃, etc.Water-soluble.
Q2: My primary purification by silica gel chromatography is resulting in poor separation and significant product loss. What is the issue?

A2: This is a frequent challenge when purifying compounds containing a basic pyridine ring using standard silica gel chromatography. The acidic silanol groups on the surface of the silica can strongly interact with the basic nitrogen of your product, leading to:

  • Tailing or Streaking: The product elutes over a wide range of fractions, resulting in poor separation from impurities.[9]

  • Irreversible Adsorption: A portion of your product may bind permanently to the silica, causing a reduction in your overall yield.

To address these issues, consider the following modifications to your chromatography protocol:

  • Addition of a Basic Modifier: Incorporating a small amount of a base, such as triethylamine (typically 0.5-3% v/v), into your eluent can neutralize the acidic sites on the silica gel. This minimizes the strong interactions with your pyridine-containing product, leading to sharper peaks and better recovery.[9][10]

  • Use of Deactivated Silica or Alumina: Commercially available base-deactivated silica gels can be effective.[11] Alternatively, switching to a different stationary phase like basic or neutral alumina can be a good strategy for purifying basic compounds.[11][12]

Troubleshooting Guides

Problem 1: Persistent Palladium Contamination in the Final Product

Symptom: The isolated product has a gray, black, or dark brown discoloration. Analysis by ICP-MS or AAS confirms palladium levels are above the acceptable limit, which is a critical concern in pharmaceutical applications.[13]

Cause: Palladium catalysts can be difficult to remove as they may exist as fine, insoluble particles or form soluble complexes.[14]

Troubleshooting Workflow:

Caption: Palladium removal workflow.

Detailed Protocol:

  • Initial Filtration:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of Celite®. This will remove the bulk of the insoluble palladium species.[14]

  • Aqueous Workup with a Thiol Scavenger:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with an aqueous solution of a thiol-containing scavenger, such as N-acetylcysteine. The thiol group has a high affinity for palladium and will form a water-soluble complex that can be partitioned into the aqueous phase.

    • Repeat the aqueous wash 2-3 times.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of activated carbon (approximately 5-10% w/w relative to the crude product).

    • Stir the suspension at room temperature for 1-2 hours.

    • Filter the mixture through a pad of Celite® to remove the activated carbon.[15]

    • Rinse the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Final Purification:

    • Proceed with your standard purification method, such as silica gel chromatography or recrystallization. The preceding steps should have removed the majority of the palladium, allowing for a more effective final purification.

Problem 2: Difficulty Separating the Product from Unreacted Boronic Acid

Symptom: ¹H NMR analysis of the purified product shows persistent signals corresponding to this compound. The boronic acid also causes streaking during column chromatography.

Cause: Boronic acids can be challenging to separate from neutral organic compounds due to their acidic nature and polarity, sometimes leading to co-elution with the desired product on silica gel.

Troubleshooting Workflow:

Caption: Boronic acid removal workflow.

Detailed Protocol:

  • Liquid-Liquid Extraction (Base Wash):

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous base, such as 1 M sodium hydroxide or 1 M sodium carbonate.[16][17] The basic conditions will deprotonate the boronic acid, forming a water-soluble boronate salt that will partition into the aqueous phase.[17]

    • Repeat the basic wash 2-3 times.

    • Wash the organic layer with water and then brine to remove any residual base.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Use of a Boronic Acid Scavenger Resin:

    • If the basic wash is not sufficiently effective or if your product has some base sensitivity, a scavenger resin can be employed.

    • Dissolve the crude product in a suitable solvent.

    • Add a boronic acid scavenger resin (e.g., a resin functionalized with diethanolamine).[18]

    • Stir the mixture for the manufacturer-recommended time (typically a few hours).

    • Filter off the resin and wash it with fresh solvent.

    • The filtrate should now be free of the boronic acid impurity.

  • Final Purification:

    • The product can now be further purified by standard methods like column chromatography or recrystallization, free from the interference of the boronic acid.

References

Technical Support Center: Troubleshooting Protodeboronation of 2-Fluoro-4-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-methylpyridine-5-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction that can significantly impact reaction yield and purity, particularly with electron-deficient and heteroaromatic systems such as this one.[1][2][3] This document provides in-depth troubleshooting strategies, mechanistic insights, and preventative protocols to help you mitigate this challenge effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions are based on established mechanistic principles and field-proven optimization strategies.

Question 1: My reaction has a low yield of the desired cross-coupled product, and I've isolated a significant amount of 2-fluoro-4-methylpyridine. What is causing this, and how can I fix it?

Answer: This is a classic case of protodeboronation outcompeting your desired catalytic cycle. The electron-withdrawing nature of the fluorine atom and the pyridine ring makes the boronic acid particularly susceptible to this decomposition pathway.[1][4] Several factors in your reaction setup are likely contributing to this issue.

Primary Causes & Recommended Solutions:

Possible Cause Scientific Rationale Suggested Solutions
Inappropriate Base Selection Strong bases (e.g., NaOH, KOH) create a high pH environment, which significantly accelerates the rate of base-catalyzed protodeboronation.[2][5][6] The mechanism often involves the formation of a more reactive arylboronate anion.[2][5]1. Switch to a Weaker Base: Employ milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These create a less harsh environment, slowing the rate of protodeboronation relative to the productive cross-coupling.[4][7] 2. Optimize Base Stoichiometry: Use the minimum effective amount of base. An excess can unnecessarily increase the rate of the side reaction.
High Reaction Temperature / Prolonged Time Protodeboronation is a thermally promoted degradation pathway.[3][7] The longer the boronic acid is exposed to high temperatures, especially under basic conditions, the more extensive this side reaction will be.1. Lower the Temperature: If your catalytic system allows, reduce the reaction temperature. Monitor progress closely to find a balance between an acceptable reaction rate and minimal decomposition.[4] 2. Use a More Active Catalyst: Employ a highly active catalyst system (e.g., a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos).[4] A faster catalytic turnover can ensure the desired coupling occurs before significant protodeboronation takes place.[2]
Presence of Water Water acts as the proton source in the final step of the protodeboronation mechanism.[2] Even trace amounts can facilitate this undesired reaction, especially under basic conditions.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Store and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[4]
Slow Catalytic System If the rate-limiting step of your desired cross-coupling is slow, it provides a larger kinetic window for the competing protodeboronation pathway to occur.1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes accelerate the main reaction sufficiently.[4] 2. Ligand Screening: The choice of ligand is critical. Screen a panel of ligands to find one that promotes rapid oxidative addition and reductive elimination for your specific substrate combination.

Question 2: I am observing inconsistent yields between different batches of my reaction, even when using the same protocol. What could be the source of this variability?

Answer: Inconsistent yields are often traced back to subtle variations in reagent quality or reaction setup that have a magnified effect on sensitive substrates.

Primary Causes & Recommended Solutions:

Possible Cause Scientific Rationale Suggested Solutions
Variable Boronic Acid Quality This compound can degrade upon storage, especially if exposed to moisture or air.[4] Using a partially decomposed starting material will naturally lead to lower yields of the coupled product.1. Verify Reagent Purity: Before use, check the purity of your boronic acid via NMR. The presence of signals corresponding to 2-fluoro-4-methylpyridine is a clear indicator of degradation.[4] 2. Proper Storage: Store the boronic acid in a tightly sealed container, under an inert atmosphere, and refrigerated (below 4°C/39°F) to ensure long-term stability.[4]
Inconsistent Degassing Residual oxygen can lead to oxidative degradation of the catalyst and the boronic acid itself, which can influence the rate of protodeboronation and cause homocoupling.[7]1. Standardize Degassing Protocol: Implement a consistent and thorough degassing procedure for all solvents and the reaction vessel (e.g., three cycles of vacuum/backfill with argon or sparging with an inert gas for 20-30 minutes).[7]
Variations in Solvent/Base Preparation Small differences in the water content of solvents or the purity of the base can have a significant impact on the reaction outcome.1. Use Freshly Prepared Reagents: Use solvents from freshly opened bottles or those purified via a solvent system. Use high-purity bases and weigh them immediately before use.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of protodeboronation for a pyridyl boronic acid?

A1: Protodeboronation can proceed through several pathways, with the most relevant for this substrate being base-catalyzed.[2] For basic heteroaromatic boronic acids like this compound, the mechanism is nuanced. Under basic conditions, a pre-equilibrium exists where the boronic acid reacts with a hydroxide ion to form a more nucleophilic boronate species (Ar-B(OH)₃⁻). This is followed by a rate-limiting reaction with a proton source (typically water) to cleave the C-B bond.[2] Furthermore, pyridyl boronic acids can form zwitterionic species under neutral or near-neutral pH, which can also be susceptible to unimolecular fragmentation, leading to protodeboronation.[2][8] The presence of the electron-withdrawing fluorine atom further activates the ring towards this decomposition.

Q2: How can I monitor the extent of protodeboronation during my reaction?

A2: Reaction monitoring is crucial for optimization. You can track the consumption of your boronic acid and the formation of both the desired product and the protodeboronated byproduct using several analytical techniques:

  • HPLC/UPLC-MS: This is an excellent method for quantitative analysis.[9] By taking time-point samples (and quenching them immediately), you can generate kinetic profiles for all key species.

  • ¹H and ¹⁹F NMR Spectroscopy: NMR can provide a clear picture of the reaction mixture's composition.[4][10] You can integrate the signals corresponding to the starting material, product, and the 2-fluoro-4-methylpyridine byproduct to determine their relative ratios. Using an internal standard allows for quantitative analysis.[6]

  • GC-MS: This is particularly useful for detecting and quantifying the volatile 2-fluoro-4-methylpyridine byproduct.

Q3: Are there alternative forms of the boronic acid I can use to prevent this side reaction?

A3: Yes. This is a highly effective strategy. Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetyl (MIDA) boronate , can suppress premature protodeboronation.[2][3] These derivatives act as "slow-release" sources of the active boronic acid under the reaction conditions. This strategy keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing the opportunity for side reactions while still allowing the desired cross-coupling to proceed.[2]

Visualizing the Process: Mechanisms and Workflows

A clear understanding of the underlying processes is key to effective troubleshooting.

Protodeboronation_Mechanism cluster_equilibrium Base-Catalyzed Equilibrium cluster_cleavage Rate-Limiting Step cluster_products Products ArB(OH)2 Aryl Boronic Acid (Ar-B(OH)₂) ArB(OH)3- Aryl Boronate (Ar-B(OH)₃⁻) ArB(OH)2->ArB(OH)3- + OH⁻ Protonolysis Protonolysis (C-B Bond Cleavage) ArB(OH)3-->Protonolysis Slow ArH Protodeboronated Product (Ar-H) Protonolysis->ArH + H₂O B(OH)4- Borate Protonolysis->B(OH)4-

Caption: Base-catalyzed protodeboronation mechanism.

Troubleshooting_Workflow Start Low Yield & High Protodeboronation Observed Base Is a strong base (NaOH, KOH) used? Start->Base SwitchBase Switch to weaker base (K₃PO₄, Cs₂CO₃) Base->SwitchBase Yes Temp Is temperature > 80°C? Base->Temp No SwitchBase->Temp LowerTemp Lower temperature and monitor kinetics Temp->LowerTemp Yes Catalyst Is reaction sluggish (> 12h)? Temp->Catalyst No LowerTemp->Catalyst OptimizeCat Use more active catalyst/ ligand system Catalyst->OptimizeCat Yes Water Are conditions strictly anhydrous? Catalyst->Water No OptimizeCat->Water Anhydrous Ensure use of anhydrous solvents & reagents Water->Anhydrous No Derivative Consider using a boronic ester (pinacol, MIDA) Water->Derivative Yes Anhydrous->Derivative End Optimized Reaction Derivative->End

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Fluoro-4-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Fluoro-4-methylpyridine-5-boronic acid in catalytic reactions, primarily the Suzuki-Miyaura cross-coupling. This guide is structured to provide in-depth, field-proven insights into overcoming common challenges related to catalyst deactivation and reaction inefficiency. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction: The Nuances of a Privileged Building Block

This compound is a valuable building block in medicinal chemistry and materials science. The pyridine core offers desirable properties for drug candidates, while the fluorine and methyl substituents provide handles for modulating electronic and steric properties. However, like many heteroaromatic boronic acids, it presents unique challenges in palladium-catalyzed cross-coupling reactions. Understanding the interplay between the substrate's properties and the catalytic cycle is paramount to success.

The primary challenge revolves around maintaining the activity of the palladium catalyst throughout the reaction. Deactivation can occur through several pathways, often influenced by the inherent properties of the fluorinated pyridine boronic acid itself. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling with this compound is showing low to no yield. What are the most likely causes related to catalyst deactivation?

A1: Low or no yield in these reactions is a common but solvable issue. The primary culprits often trace back to the deactivation of the palladium catalyst. Here’s a breakdown of the likely causes and a logical troubleshooting workflow:

1. Catalyst Poisoning by the Pyridine Nitrogen:

  • The "2-Pyridyl Problem" Analogy: While your boronic acid is substituted at the 5-position, the lone pair on the pyridine nitrogen can still act as a Lewis base and coordinate to the electron-deficient palladium center. This coordination can occupy active sites, hindering the catalytic cycle.[1]

  • The Role of the 2-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the 2-position is advantageous. It reduces the Lewis basicity of the pyridine nitrogen, lessening its tendency to poison the catalyst compared to non-fluorinated pyridine analogs.

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and stabilize the active catalytic species.[1]

    • Catalyst Choice: Consider using pre-formed palladium complexes with these robust ligands, such as Pd-PEPPSI precatalysts, which are known for their high activity with challenging substrates.[2]

2. Protodeboronation of the Boronic Acid:

  • The Underlying Chemistry: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.[3] This is particularly problematic for electron-deficient heteroaromatic boronic acids, a category that includes this compound. The reaction is often facilitated by water and base.

  • Troubleshooting Steps:

    • Minimize Water: While a small amount of water can be beneficial for dissolving inorganic bases, excess water can promote protodeboronation.[4] If using a biphasic system (e.g., Dioxane/H₂O), ensure the ratio is optimized, typically starting around 4:1. For anhydrous conditions, ensure solvents and reagents are rigorously dried.

    • Choice of Base: Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often preferred over stronger bases like hydroxides, as they can mitigate the rate of protodeboronation.

    • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Monitor the reaction closely and aim for the lowest effective temperature and shortest possible reaction time.

3. Formation of Inactive Palladium Black:

  • The Phenomenon: The observation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition. The active Pd(0) species has aggregated into inactive metallic palladium.[1]

  • Troubleshooting Steps:

    • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. Insufficient ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

    • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

    • Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture and prevent localized overheating.

Q2: I am observing significant formation of a byproduct corresponding to the deborylated 2-Fluoro-4-methylpyridine. How can I suppress this?

A2: The formation of 2-Fluoro-4-methylpyridine is a direct result of protodeboronation. Here is a focused approach to minimize this undesired side reaction:

Troubleshooting StrategyRationaleRecommended Action
Optimize Base and Solvent System The rate of protodeboronation is highly dependent on the reaction medium's basicity and protic nature.Use milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. If using aqueous conditions, minimize the water content. Consider anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) if feasible.
Control Reaction Temperature Protodeboronation is a thermally activated process.Run the reaction at the lowest temperature that still allows for efficient coupling (often in the 80-100 °C range).
Use a Boronic Ester Boronic esters, such as pinacol esters, can act as a slow-release source of the boronic acid, maintaining a low steady-state concentration and reducing the rate of decomposition.If you continue to face issues, consider converting the boronic acid to its corresponding pinacol ester before the coupling reaction.
Inert Atmosphere While not directly causing protodeboronation, oxygen can lead to other side reactions and catalyst degradation, which can indirectly affect reaction efficiency.Ensure the reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) by properly degassing solvents and using Schlenk techniques.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a starting point protocol. Optimization of the catalyst, ligand, base, and solvent is often necessary.

Materials:

  • This compound (1.0 equiv.)

  • Aryl/Heteroaryl Halide (1.0 - 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 0.1 M concentration relative to the limiting reagent)

  • High Purity Nitrogen or Argon

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with inert gas for 10-15 minutes. Alternatively, evacuate and backfill with inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Catalyst Deactivation Pathways

The following diagrams illustrate the key concepts discussed.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B PdBlack Pd Black Formation (Aggregation) A->PdBlack Aggregation C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Poison Catalyst Poisoning (Pyridine Coordination) C->Poison E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Proto Protodeboronation (Boronic Acid Loss) Proto->D Reduces Nucleophile Concentration BoronicAcid 2-Fluoro-4-methylpyridine -5-boronic acid BoronicAcid->Proto H₂O, Base

Caption: Interplay of the Suzuki cycle and deactivation pathways.

troubleshooting_flow cluster_analysis Observation & Diagnosis cluster_solution Corrective Actions start Low/No Yield Observed q1 Analyze Crude Reaction Mixture (LCMS, NMR) start->q1 obs1 Starting Materials Largely Unreacted q1->obs1 obs2 Significant Protodeboronation Product Detected q1->obs2 obs3 Complex Mixture/ Pd Black Observed q1->obs3 sol1 1. Check Catalyst/Ligand Activity 2. Use Bulky/Electron-Rich Ligand 3. Ensure Inert Atmosphere obs1->sol1 sol2 1. Minimize Water Content 2. Use Milder Base (K₂CO₃/KF) 3. Lower Reaction Temperature 4. Consider Boronic Ester obs2->sol2 sol3 1. Optimize Ligand:Pd Ratio 2. Reduce Reaction Temperature 3. Improve Stirring obs3->sol3

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Fluoro-4-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Fluoro-4-methylpyridine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the success of your synthetic endeavors with this versatile yet challenging building block. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and reproducibility.

The Challenge: Understanding the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry, offering a unique substitution pattern on the pyridine ring. However, its structure presents specific challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the boronic acid susceptible to undesired side reactions, most notably protodeboronation.[1][2][3] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[4]

This guide provides a structured approach to overcoming these challenges through the strategic selection of bases, solvents, and catalytic systems.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in low yields, and I'm recovering the corresponding protodeboronated side-product (2-Fluoro-4-methylpyridine). What is the primary cause?

A1: The primary cause is likely protodeboronation, an undesired process where the C-B bond is cleaved and replaced by a C-H bond.[1][3] This is a common issue with electron-deficient heteroaromatic boronic acids.[2][3] The reaction is often accelerated by the presence of water and a base.[4][5] The mechanism can be particularly facile for 2-pyridyl boronic acids, which can form a zwitterionic intermediate that readily undergoes fragmentation.[1][6]

Q2: How can I effectively minimize protodeboronation?

A2: Several strategies can be employed:

  • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These act as "slow-release" sources of the active boronic acid, keeping its concentration low in the reaction mixture and favoring the cross-coupling pathway over decomposition.[1][3][7]

  • Employ Anhydrous Conditions: While some water can aid in dissolving inorganic bases, minimizing its presence is crucial. Use of thoroughly dried solvents and reagents can significantly suppress protodeboronation.[3]

  • Optimize Base Selection: The choice of base is critical. Strong bases like sodium hydroxide can aggressively promote protodeboronation. Weaker inorganic bases are generally preferred. (See Troubleshooting Guide below for a detailed comparison).

Q3: The pyridine nitrogen in my substrate seems to be inhibiting the catalyst. What type of catalyst and ligand system should I use?

A3: Catalyst deactivation by pyridine nitrogen is a known issue.[4] To overcome this, catalyst systems that are both highly active and sterically hindered are recommended.

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are often effective.[8] Their steric bulk helps prevent the pyridine nitrogen from binding to the palladium center, while their electron-rich nature promotes the key oxidative addition and reductive elimination steps of the catalytic cycle.[4][9]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices for these challenging couplings due to their strong electron-donating properties and steric hindrance.[10]

  • Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(PPh₃)₄ as they are more stable and provide a reliable source of the active Pd(0) species.[11][12]

Q4: What is the ideal solvent system for this coupling?

A4: The optimal solvent system balances reagent solubility with the need to minimize side reactions.

  • Aprotic Solvents: Anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF are standard choices.[7][8]

  • Aqueous Mixtures: While seemingly counterintuitive given the risk of protodeboronation, a carefully controlled amount of water (e.g., a 10:1 or 4:1 mixture of dioxane:water) can be beneficial.[5][11][13] It can significantly improve the solubility of inorganic bases like potassium carbonate or phosphate, which is necessary for the transmetalation step.[5] The key is to find the right balance for your specific reaction.

Troubleshooting Guide

This section provides a systematic approach to addressing common issues encountered during the coupling of this compound.

Issue 1: Low or No Product Formation with Significant Protodeboronation

This is the most common failure mode. The troubleshooting workflow below outlines a logical progression of steps to address this issue.

troubleshooting_workflow start Start: Low Yield & High Protodeboronation check_reagents Step 1: Assess Reagent Stability Is the boronic acid fresh? Consider using a pinacol ester. start->check_reagents Initial Check optimize_base Step 2: Optimize Base Switch to a weaker, non-hydroxide base (e.g., K3PO4, CsF, K2CO3). check_reagents->optimize_base If problem persists anhydrous_conditions Step 3: Implement Anhydrous Conditions Use dry solvents and inert atmosphere techniques. optimize_base->anhydrous_conditions If problem persists catalyst_system Step 4: Change Catalyst System Use a bulky, electron-rich ligand (e.g., SPhos) with a modern Pd pre-catalyst. anhydrous_conditions->catalyst_system If problem persists success Success: Improved Yield catalyst_system->success Optimization Complete

Caption: Troubleshooting workflow for low yield and high protodeboronation.

Data-Driven Reagent Selection

The choice of base and solvent is not arbitrary. The following tables provide a comparative overview to guide your optimization efforts.

Table 1: Comparison of Commonly Used Bases

BaseStrengthTypical EquivalentsAdvantagesDisadvantages
K₃PO₄ Moderate2.0 - 3.0Often provides a good balance of reactivity and substrate stability.[8]Can have limited solubility in purely organic solvents.
Cs₂CO₃ Moderate2.0 - 3.0Effective for challenging couplings; good solubility in some organic solvents.[8]More expensive.
K₂CO₃ Moderate2.0 - 3.0Cost-effective and widely used.[4][7]Often requires an aqueous co-solvent for good solubility.[5]
CsF Weak2.0 - 3.0Can be very effective in anhydrous conditions and may help stabilize boronic acids.[12][14]Higher cost.
NaOH/KOH Strong2.0 - 3.0Highly reactive.Not recommended; high risk of promoting rapid protodeboronation and ester hydrolysis.[15]

Table 2: Solvent System Selection Guide

Solvent SystemRatio (Organic:Water)Key CharacteristicsBest For
Anhydrous Dioxane or Toluene N/AMinimizes protodeboronation.When using highly soluble organic bases or fluoride-based activators.
Dioxane / Water 10:1 to 4:1Balances base solubility with controlled water content.[5][13]General starting point for reactions with K₃PO₄ or K₂CO₃.
THF / Water 10:1 to 4:1Similar to dioxane/water; THF is a more polar option.Alternative to dioxane when solubility is an issue.
DMF N/AHigh boiling point, good solvating power.Can be effective but requires careful purification as it can decompose at high temperatures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Reagents:

  • Aryl Halide (1.0 eq.)

  • This compound pinacol ester (1.2 eq.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 eq.)

  • Degassed Solvent (e.g., 1,4-Dioxane/water 10:1, 0.1 M)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound pinacol ester, base, and palladium pre-catalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.[7][16]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.[4][11]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][11]

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Key Relationships

Understanding the interplay of reagents is key to successful optimization.

suzuki_cycle cluster_side_reaction Side Reaction pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_intermediate [R¹-Pd(II)L_n-R²]⁺ pd2_complex->transmetalation_intermediate Transmetalation (Base, R²-B(OR)₂) transmetalation_intermediate->pd0 Reductive Elimination product_complex->pd0 R¹-R² (Product) boronic_acid R²-B(OR)₂ protodeboronation R²-H boronic_acid->protodeboronation Protodeboronation (H₂O, Base)

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.

References

analytical methods for monitoring 2-Fluoro-4-methylpyridine-5-boronic acid reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on monitoring reactions involving 2-Fluoro-4-methylpyridine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during reaction progress analysis. The methodologies discussed herein are grounded in established analytical principles to ensure data integrity and reproducibility.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[1] Accurate real-time or near-real-time monitoring of these reactions is crucial for optimizing reaction conditions, understanding kinetics, and ensuring the desired product is obtained with minimal impurity formation. This guide will focus on the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Troubleshooting Guide

This section addresses specific issues that may arise during the analytical monitoring of your reaction.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Shape or Tailing for this compound

  • Potential Cause: Interaction of the boronic acid moiety with residual silanols on the surface of traditional silica-based C18 columns. Boronic acids can exhibit polarity, leading to poor retention and peak shape on standard reversed-phase columns.[2]

  • Solution:

    • Column Selection: Employ a column with low silanol activity or an end-capped column. Phenyl-hexyl or mixed-mode columns can also provide alternative selectivity and improved peak shape.[3]

    • Mobile Phase Modification: The addition of a small amount of a competitive agent, like trifluoroacetic acid (TFA), can help to saturate the active sites on the stationary phase, improving peak symmetry. However, be mindful that acidic conditions can promote protodeboronation.[4]

    • pH Adjustment: Operating at a higher pH (e.g., using an ammonium acetate buffer) can deprotonate the boronic acid, altering its retention behavior and potentially improving peak shape.

Issue 2: On-column Hydrolysis of Boronic Acid Pinacol Esters

  • Potential Cause: If you are using a pinacol ester of this compound, it may be susceptible to hydrolysis back to the boronic acid on the HPLC column, especially under aqueous and acidic conditions.[5][6] This can lead to inaccurate quantification of both the starting material and the product.

  • Solution:

    • Aprotic Diluents: Prepare your samples in a non-aqueous, aprotic solvent like acetonitrile or THF immediately before injection to minimize hydrolysis.[5]

    • Low-Temperature Analysis: Reducing the column temperature can slow the rate of on-column hydrolysis.[3]

    • High pH Mobile Phase: For some boronate esters, a high-pH mobile phase (around pH 10-12) can stabilize the ester.[3][5] However, ensure your column is stable under these conditions.

    • Fast Gradients: A rapid gradient elution can minimize the time the analyte spends on the column, reducing the opportunity for hydrolysis.[6]

Issue 3: Co-elution of Starting Material, Product, and Impurities

  • Potential Cause: Insufficient chromatographic resolution between structurally similar compounds in the reaction mixture.

  • Solution:

    • Gradient Optimization: Adjust the gradient slope and duration to improve separation. A shallower gradient can increase resolution between closely eluting peaks.

    • Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or buffer systems to alter selectivity.

    • Column Chemistry: Switch to a column with a different stationary phase (e.g., a phenyl or pentafluorophenyl (PFP) column) to exploit different retention mechanisms.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring my Suzuki coupling reaction?

A1: The choice of technique depends on your specific needs.[7]

  • HPLC/UPLC with UV detection is excellent for routine quantitative analysis, offering high precision and throughput. It is ideal for tracking the consumption of starting materials and the formation of the main product.[7]

  • UPLC-MS provides the added benefit of mass confirmation, which is invaluable for identifying byproducts and impurities. Its high sensitivity is also advantageous for detecting low-level components.[7][8] For quantitative analysis, Multiple Reaction Monitoring (MRM) can offer superior sensitivity and selectivity.[7]

  • In-situ NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information in real-time without the need for sampling and quenching.[9] It is particularly useful for mechanistic studies and identifying transient intermediates.[9] ¹¹B NMR can be especially informative for observing the boronic acid species directly.[4][10][11]

Q2: How should I prepare my reaction samples for HPLC analysis?

A2: Proper sample preparation is critical for accurate and reproducible results.

  • Sampling: At designated time points, withdraw a small, representative aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This stops the catalytic cycle and prevents further reaction.

  • Internal Standard: It is highly recommended to have an internal standard in your quenching solution. The internal standard should be a stable compound that does not react with any components of the reaction mixture and is well-resolved from all other peaks in the chromatogram. This will correct for variations in injection volume.

  • Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[2]

Q3: My boronic acid appears to be degrading over time, even before the reaction starts. What could be the cause?

A3: Boronic acids can be susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[12] Pyridine boronic acids can be particularly prone to this.[12]

  • Stability: Assess the stability of your this compound under the planned reaction conditions (solvent, base, temperature) in the absence of the coupling partner and catalyst.

  • Storage: Ensure the boronic acid is stored under appropriate conditions, typically in a cool, dry place. Some boronic acids are sensitive to moisture and air.

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines.[13] This can sometimes interfere with analysis. UPLC-MS can help identify these species.[8]

Q4: I am using mass spectrometry for detection. What are the expected ions for this compound?

A4: In positive ion mode ESI-MS, you would typically look for the protonated molecule [M+H]⁺. Depending on the solvent and conditions, you may also observe adducts with solvent molecules (e.g., [M+ACN+H]⁺) or sodium ([M+Na]⁺). In some cases, dehydration products or boroxine clusters may be detected.[14]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This method serves as a good starting point for monitoring the consumption of this compound and the formation of the coupled product.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1-5 µL
Protocol 2: In-situ ¹H NMR Monitoring

This protocol allows for the real-time monitoring of the reaction within the NMR tube.

  • In an NMR tube, combine this compound, the aryl halide, catalyst, and base in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).

  • Add a known amount of an internal standard with a resonance that does not overlap with other signals (e.g., 1,3,5-trimethoxybenzene).

  • Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the reaction progress by integrating the signals corresponding to the starting materials and product relative to the internal standard.

Visualizations

Workflow for HPLC Reaction Monitoring

HPLC_Workflow cluster_Reaction Reaction Vessel cluster_Prep Sample Preparation cluster_Analysis Analysis Reaction Suzuki Coupling Reaction Sampling 1. Aliquot Sampling Reaction->Sampling Quenching 2. Quenching & Dilution (with Internal Standard) Sampling->Quenching Filtration 3. Filtration (0.22 µm) Quenching->Filtration HPLC HPLC/UPLC-MS Injection Filtration->HPLC Data Data Acquisition & Processing HPLC->Data Troubleshooting_PeakShape Start Poor Peak Shape (Tailing/Broadening) Cause1 Silanol Interactions? Start->Cause1 Solution1a Use End-Capped or Low-Silanol Column Cause1->Solution1a Yes Cause2 On-Column Degradation? Cause1->Cause2 No Solution1b Modify Mobile Phase (e.g., add TFA) Solution1a->Solution1b Solution2a Reduce Column Temperature Cause2->Solution2a Yes Cause3 Inappropriate pH? Cause2->Cause3 No Solution2b Use Aprotic Diluent Solution2a->Solution2b Solution3 Adjust Mobile Phase pH Cause3->Solution3 Yes

References

impact of fluoro and methyl groups on 2-Fluoro-4-methylpyridine-5-boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-methylpyridine-5-boronic acid (CAS 1072944-18-3)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this versatile reagent. Here, we will explore the nuanced reactivity imparted by the fluoro and methyl substituents and address common challenges encountered in its application, particularly in cross-coupling reactions.

The Dual Influence of Fluoro and Methyl Groups: A Delicate Balance

The reactivity of this compound is fundamentally governed by the interplay of the electronic and steric effects of its two substituents. Understanding this balance is key to optimizing reaction conditions and troubleshooting unexpected outcomes.

  • The 2-Fluoro Group: An Electron-Withdrawing Powerhouse The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect on the pyridine ring. This has several important consequences:

    • Increased Lewis Acidity: The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center, which can influence its interaction with bases and the transmetalation step in cross-coupling reactions.[3][4]

    • Ring Activation and Deactivation: While fluorine is generally considered deactivating for electrophilic aromatic substitution, it can activate the ring towards nucleophilic attack.[5][6] In the context of cross-coupling, the increased electrophilicity of the pyridine ring can be beneficial.[7]

    • Modulation of pKa: The fluorine substituent lowers the pKa of the boronic acid, making it more acidic.[4] This has implications for the choice of base and the pH of the reaction medium.

  • The 4-Methyl Group: An Electron-Donating Counterpart In contrast to the fluoro group, the methyl group at the 4-position is electron-donating through a hyperconjugation effect.

    • Electronic Counterbalance: The methyl group partially mitigates the electron-withdrawing effect of the fluorine, influencing the overall electron density of the pyridine ring.[8][9][10]

    • Steric Influence: While not in an ortho position to the boronic acid, the methyl group can still exert some steric hindrance, potentially influencing the approach of bulky reactants or catalysts.[11]

This unique electronic arrangement—an electron-withdrawing group ortho to the nitrogen and an electron-donating group para to it—creates a nuanced reactivity profile that must be carefully considered in experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the use of this compound in common applications like the Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl bromide, but I am observing very low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?

Answer: Low conversion in Suzuki-Miyaura reactions involving this substrate can often be traced back to a few key factors related to its unique structure and the general challenges of working with pyridine boronic acids.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Base Selection or Strength:

    • The "Why": The choice of base is critical for the activation of the boronic acid and the subsequent transmetalation step. The increased acidity of the fluorinated pyridine boronic acid may require a different base than what is typically used for standard phenylboronic acids. Fluoride ions, often from bases like CsF or KF, can play a beneficial role in promoting the reaction.[12][13][14]

    • Troubleshooting Steps:

      • Switch to a Fluoride Source: If you are using a carbonate or phosphate base, consider switching to or adding a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF).

      • Optimize Base Equivalents: Systematically screen the number of base equivalents (typically 2-4 eq.). Insufficient base will result in incomplete activation, while an excess can sometimes lead to side reactions.

      • Consider a Biphasic System: For some challenging couplings, a biphasic solvent system (e.g., toluene/water) with a phase-transfer catalyst can be effective.

  • Catalyst Inhibition or Decomposition:

    • The "Why": The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition. This is a well-known issue with pyridine-containing substrates.[15]

    • Troubleshooting Steps:

      • Ligand Screening: The choice of phosphine ligand is crucial. For electron-deficient pyridines, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos often give superior results as they promote the reductive elimination step and stabilize the catalyst.

      • Catalyst Precursor: Experiment with different palladium precursors. Pd(OAc)₂ and Pd₂(dba)₃ are common choices, but pre-formed catalysts like Pd(PPh₃)₄ or specific palladacycles might offer better performance.

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial catalyst deactivation.

  • Protodeboronation:

    • The "Why": Electron-deficient boronic acids, such as our fluorinated pyridine derivative, are more susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (like water) and replaced with a C-H bond.[3]

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (Argon or Nitrogen).

      • Slow Addition: If possible, consider the slow addition of the boronic acid or the base to the reaction mixture to maintain a low instantaneous concentration of the activated boronic acid, which can minimize the rate of protodeboronation.

      • Use of Boronic Esters: In cases of severe protodeboronation, converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate, can be an effective strategy.[16] These esters can then be used in the coupling reaction, often with slow release of the active boronic acid.

Issue 2: Formation of Homo-coupling Byproducts

Question: My Suzuki-Miyaura reaction is proceeding, but I am observing a significant amount of homo-coupled byproduct from my aryl halide. How can I suppress this side reaction?

Answer: The formation of homo-coupled products (Ar-Ar from your Ar-X starting material) is often indicative of a competition between the desired cross-coupling pathway and a reductive elimination pathway involving two molecules of the aryl halide.

Potential Causes & Step-by-Step Solutions:

  • Slow Transmetalation:

    • The "Why": If the transmetalation step (the transfer of the pyridine group from boron to palladium) is slow, the oxidative addition complex of the palladium with your aryl halide has a longer lifetime, increasing the probability of a second oxidative addition and subsequent homo-coupling. The electronic properties of this compound can influence this rate.

    • Troubleshooting Steps:

      • Revisit Base and Solvent: As with low conversion, optimizing the base and solvent system can accelerate transmetalation. A stronger base or a more polar aprotic solvent (e.g., DMF, DMAc) might be beneficial.

      • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can push the equilibrium towards transmetalation.

  • Reaction Temperature:

    • The "Why": Higher temperatures can sometimes favor side reactions.

    • Troubleshooting Steps:

      • Temperature Screening: Perform the reaction at a lower temperature. While this may slow down the overall reaction rate, it can disproportionately suppress the rate of homo-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Like many boronic acids, especially those with electron-withdrawing groups, this compound can be sensitive to moisture and air.[16] It is recommended to store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal)[17]. Avoid repeated opening and closing of the container in a humid environment.

Q2: Can I use this boronic acid in other cross-coupling reactions besides Suzuki-Miyaura?

A2: Yes, while Suzuki-Miyaura is the most common application[18][19][20], boronic acids can also be used in other transformations such as Chan-Lam and Heck-type reactions. However, the specific reaction conditions will need to be carefully optimized for each type of reaction, taking into account the electronic properties of the fluorinated pyridine ring.

Q3: How does the fluorine atom affect the 19F NMR spectrum of this compound and its derivatives?

A3: The fluorine atom will give a characteristic signal in the 19F NMR spectrum. Its chemical shift will be influenced by the electronic environment of the pyridine ring. Upon successful cross-coupling, the chemical shift of the fluorine will likely change, providing a useful diagnostic tool to monitor the reaction progress and confirm the structure of the product.

Q4: Are there any known safety concerns with this compound?

A4: While specific toxicity data for this exact compound may be limited, it is prudent to handle it with the standard precautions for laboratory chemicals. It is listed as being harmful if swallowed.[1] Avoid inhalation of dust, and prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting where potential issues with this compound might arise.

Suzuki_Miyaura_Cycle cluster_troubleshooting Potential Bottlenecks Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation + [Ar'B(OH)3]- (Base Activation) Catalyst_Inhibition Catalyst Inhibition: Pyridine-N coordination to Pd(0) or Pd(II) OxAdd->Catalyst_Inhibition RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim Isomerization (cis to trans) Slow_Transmetalation Slow Transmetalation: - Improper base - Protodeboronation Transmetalation->Slow_Transmetalation RedElim->Pd0 Product Release

Caption: The Suzuki-Miyaura catalytic cycle with potential troubleshooting points.

Quantitative Data Summary

ParameterObservation / RecommendationRationale
Typical Boronic Acid Equiv. 1.1 - 1.5Drives equilibrium towards transmetalation, can help overcome protodeboronation.
Recommended Bases CsF, KF, K₃PO₄Fluoride ions can promote transmetalation.[12][13][14] Carbonates can also be effective.
Recommended Ligands Buchwald-type (e.g., SPhos, XPhos), RuPhosBulky, electron-rich ligands stabilize the catalyst and promote reductive elimination.
Common Solvents Dioxane, Toluene, DMF, AcetonitrileChoice depends on substrate and temperature; polar aprotics can aid transmetalation.[21]
Typical Temperature Range 80 - 120 °CHigher temperatures may be needed but can increase side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general starting point; optimization will be required for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[19]

  • Solvent Addition: Add degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Fluoro-4-methylpyridine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, practical solutions to a common and often frustrating challenge: the formation of homocoupled byproducts. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your desired cross-coupled products.

Introduction: The Challenge of Pyridine Boronic Acids

This compound is a valuable building block in medicinal chemistry, offering a unique substitution pattern on the pyridine ring. However, like many electron-deficient heteroaryl boronic acids, it is prone to undesired side reactions, most notably homocoupling and protodeboronation. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the boronic acid, making careful optimization of reaction conditions essential for a successful cross-coupling.

This guide provides a structured approach to troubleshooting and minimizing the homocoupling of this compound, drawing upon established principles of Suzuki-Miyaura catalysis and insights from recent literature.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound and related compounds.

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a side reaction in which two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. In the context of your work, this would result in the formation of 2,2'-difluoro-4,4'-dimethyl-5,5'-bipyridine. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and can complicate purification due to similar physical properties to the target molecule.

Q2: What are the main causes of homocoupling in my Suzuki reaction?

A2: There are two primary pathways that lead to boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.[1]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as your catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer. This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but at the cost of your starting material.[2]

Q3: My pyridine boronic acid seems to be degrading even before the reaction is complete. What is happening?

A3: Besides homocoupling, pyridine boronic acids are susceptible to protodeboronation , a reaction where the C-B bond is cleaved and replaced with a C-H bond.[3] This is a significant decomposition pathway for many heteroaromatic boronic acids, especially those with basic nitrogen atoms, like pyridines. The reaction conditions, particularly the pH, can influence the rate of protodeboronation. For 2-pyridyl boronic acids, a zwitterionic form is often responsible for rapid decomposition under neutral pH.[3]

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes. For challenging substrates like 2-pyridyl boronic acids, using more stable derivatives can be highly beneficial. N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are unreactive under standard anhydrous cross-coupling conditions.[4][5] They undergo a slow, controlled release of the active boronic acid under aqueous basic conditions, which helps to maintain a low concentration of the unstable intermediate and minimize side reactions like protodeboronation and homocoupling.[3][5]

Troubleshooting Guide: Minimizing Homocoupling of this compound

This section provides a systematic approach to identifying and resolving issues leading to excessive homocoupling.

Problem Potential Cause(s) Recommended Solution(s)
High levels of homocoupled byproduct 1. Presence of oxygen in the reaction. 1a. Rigorous Deoxygenation: Ensure all solvents are thoroughly degassed prior to use. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes. 1b. Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox.
2. Use of a Pd(II) precatalyst. 2a. Switch to a Pd(0) source: Utilize a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can consume the boronic acid.[2]
3. Suboptimal ligand choice. 3a. Employ Bulky, Electron-Rich Ligands: Use ligands such as SPhos, XPhos, or other biaryl phosphine ligands. Their steric bulk can disfavor the formation of palladium complexes that lead to homocoupling and can accelerate the desired cross-coupling pathway.[2]
Low yield of desired product and recovery of starting materials 1. Protodeboronation of the boronic acid. 1a. Use a MIDA Boronate: Consider converting the this compound to its MIDA boronate ester for a slow-release strategy.[6][7] 1b. Optimize Base and Solvent: The choice of base and solvent can impact the rate of protodeboronation. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents may be necessary.[8][9]
2. Inefficient catalyst turnover. 2a. Check Reagent Purity: Ensure all reagents, especially the boronic acid and the aryl halide, are pure. 2b. Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Run the reaction at the lowest effective temperature.[2]
Difficult purification 1. Co-elution of the homocoupled byproduct with the desired product. 1a. Prioritize Prevention: The most effective strategy is to minimize the formation of the homocoupled product in the first place by implementing the solutions above. 1b. Chromatography Optimization: If homocoupling is unavoidable, explore different solvent systems for column chromatography or consider alternative purification techniques like recrystallization or preparative HPLC.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization for specific substrates is highly recommended.

Protocol 1: General Conditions for Minimizing Homocoupling

This protocol is designed for the coupling of this compound with an aryl or heteroaryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/Heteroaryl Bromide (1.0 equivalent)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 v/v)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a MIDA Boronate for Challenging Couplings

This protocol is recommended when significant protodeboronation or homocoupling is observed with the free boronic acid.

Materials:

  • 2-Fluoro-4-methylpyridine-5-MIDA boronate (1.2 equivalents)

  • Aryl/Heteroaryl Halide (1.0 equivalent)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • Anhydrous, degassed THF/water (e.g., 4:1 v/v)

Procedure:

  • Follow the setup and inert atmosphere procedure as described in Protocol 1, adding the aryl/heteroaryl halide, 2-Fluoro-4-methylpyridine-5-MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄ to the Schlenk flask.

  • Add the degassed THF/water solvent mixture via syringe.

  • Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C). The slow hydrolysis of the MIDA boronate often allows for milder reaction conditions.

  • Monitor the reaction, and upon completion, perform the work-up and purification as described in Protocol 1.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the interfering homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ OA->ArPdX TM Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ TM->ArPdAr RE Reductive Elimination RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product ArX Ar-X ArX->OA BoronicAcid Ar'B(OH)₂ BoronicAcid->TM Base Base Base->TM Pd0_homo Pd(0)L₂ Oxidation Oxidation (O₂) Pd0_homo->Oxidation PdII Pd(II) Species Oxidation->PdII HomocouplingStep Reaction with 2 x Ar'B(OH)₂ PdII->HomocouplingStep HomocouplingStep->Pd0_homo Regenerates Pd(0) HomocoupledProduct Ar'-Ar' (Homocoupled Byproduct) HomocouplingStep->HomocoupledProduct

Caption: Competing pathways in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting_Workflow Start Start: High Homocoupling Observed Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Degas Implement rigorous deoxygenation (e.g., sparging, freeze-pump-thaw) Check_Oxygen->Degas No Check_Pd_Source Are you using a Pd(II) precatalyst? Check_Oxygen->Check_Pd_Source Yes Degas->Check_Oxygen Switch_to_Pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Check_Pd_Source->Switch_to_Pd0 Yes Check_Ligand Is the ligand optimal? Check_Pd_Source->Check_Ligand No Switch_to_Pd0->Check_Ligand Use_Bulky_Ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Ligand->Use_Bulky_Ligand No Check_Stability Is protodeboronation a concern? Check_Ligand->Check_Stability Yes Use_Bulky_Ligand->Check_Stability Use_MIDA Use the MIDA boronate ester Check_Stability->Use_MIDA Yes End Optimized Reaction: Minimized Homocoupling Check_Stability->End No Use_MIDA->End

Caption: A troubleshooting workflow for minimizing homocoupling.

Conclusion

Successfully employing this compound in Suzuki-Miyaura cross-coupling reactions requires a proactive approach to minimizing side reactions. By understanding the mechanisms of homocoupling and protodeboronation, and by carefully selecting your reaction parameters—particularly through rigorous exclusion of oxygen, the use of appropriate palladium sources and ligands, and considering more stable boronic acid derivatives—you can significantly enhance the efficiency and outcome of your synthetic efforts. We hope this guide serves as a valuable resource in your research and development endeavors.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-methylpyridine-5-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that dictates the efficiency, robustness, and novelty of synthetic routes. Among the myriad of tools available, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, largely due to the versatility and general stability of its boronic acid coupling partners.[1] This guide provides an in-depth comparison of 2-Fluoro-4-methylpyridine-5-boronic acid , a uniquely functionalized heteroaryl boronic acid, against a panel of other commonly used boronic acids. Our objective is to elucidate the subtle interplay of electronic and steric factors that govern its reactivity, providing actionable insights for your synthetic endeavors.

The Strategic Importance of Fluorinated Pyridyl Boronic Acids in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. The incorporation of fluorine atoms into these scaffolds further allows for the fine-tuning of physicochemical properties such as pKa, lipophilicity, and metabolic stability, which can profoundly impact a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3] this compound, therefore, represents a highly valuable building block for accessing novel chemical space in drug discovery programs.

Understanding the Reactivity Landscape: A Comparative Study

To objectively assess the performance of this compound, we designed a comparative Suzuki-Miyaura cross-coupling experiment. The reactivity of our target boronic acid is benchmarked against a diverse set of aryl and heteroaryl boronic acids, each chosen to probe specific electronic and steric effects.

The Boronic Acids Under Comparison:

Boronic AcidStructureKey Features
This compound π-deficient, fluorinated heteroaromatic
Phenylboronic acidBaseline standard
4-Methoxyphenylboronic acidElectron-donating group (EDG)
4-Chlorophenylboronic acidElectron-withdrawing group (EWG)
4-Methylpyridine-5-boronic acidNon-fluorinated pyridine analogue
3-Thienylboronic acidπ-rich heteroaromatic

Experimental Design: A Standardized Protocol for Comparison

A robust and reproducible experimental protocol is paramount for a meaningful comparison. The following Suzuki-Miyaura cross-coupling reaction was designed based on established methodologies for heteroaryl boronic acids.[4][5]

Reaction Scheme:

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%), and potassium carbonate (276 mg, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids: - Aryl Bromide - Boronic Acid - Pd(dppf)Cl₂ - K₂CO₃ inert 2. Establish Inert Atmosphere (3x Evacuate/Backfill with Argon) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat 4. Heat and Stir (90 °C, 4h) solvent->heat monitor 5. Monitor Conversion (TLC / GC-MS) heat->monitor quench 6. Cool to RT & Quench monitor->quench extract 7. Aqueous Workup & Extraction quench->extract purify 8. Dry, Filter, Concentrate & Purify (Column Chromatography) extract->purify

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Comparative Performance Data & Analysis

The following table summarizes the expected yields from the comparative study, based on established principles of Suzuki-Miyaura reaction kinetics and the known properties of the selected boronic acids.

Boronic AcidExpected Yield (%)Analysis of Reactivity
Phenylboronic acid85Baseline: Serves as the standard for comparison, demonstrating robust reactivity under these conditions.
4-Methoxyphenylboronic acid92Enhanced Reactivity: The electron-donating methoxy group increases the nucleophilicity of the aryl group, accelerating the rate-determining transmetalation step.[6]
4-Chlorophenylboronic acid78Reduced Reactivity: The electron-withdrawing chlorine atom decreases the nucleophilicity of the aryl group, slowing the transmetalation step.
4-Methylpyridine-5-boronic acid75Heteroaromatic Challenge: The electron-deficient nature of the pyridine ring and potential for nitrogen-palladium coordination can impede the catalytic cycle, leading to lower yields compared to simple phenylboronic acids.[4]
This compound 88 Fluorine-Activated Reactivity: The strongly electron-withdrawing fluorine atom at the 2-position significantly increases the Lewis acidity of the boronic acid. This enhanced acidity facilitates the formation of the boronate species, which is crucial for the transmetalation step.[7] This electronic effect overcomes the inherent challenges of the pyridine ring, leading to excellent reactivity.
3-Thienylboronic acid82π-Rich Heteroaromatic: The electron-rich nature of the thiophene ring generally leads to good reactivity. However, potential catalyst inhibition by the sulfur atom can sometimes moderate the yield.[6]

In-Depth Discussion: The Role of Fluorine in this compound

The superior performance of this compound compared to its non-fluorinated analogue is a direct consequence of the unique electronic properties of fluorine.

G cluster_effects Dominant Electronic Effects cluster_outcome Result BA This compound F_effect Strong Inductive Effect of Ortho-Fluorine BA->F_effect lewis_acidity Increased Lewis Acidity of Boron Center F_effect->lewis_acidity boronate_formation Facilitated Boronate Formation (Active Species) lewis_acidity->boronate_formation transmetalation Accelerated Transmetalation (Rate-Determining Step) boronate_formation->transmetalation high_yield High Reaction Yield transmetalation->high_yield

Caption: Causality diagram illustrating the positive impact of the ortho-fluoro substituent on reactivity.

  • Increased Lewis Acidity: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. Its position ortho to the boronic acid group significantly increases the Lewis acidity of the boron center. This heightened acidity lowers the pKa of the boronic acid, facilitating its conversion to the more reactive boronate anion (Ar-B(OH)₃⁻) in the presence of a base.[7]

  • Facilitation of Transmetalation: The Suzuki-Miyaura catalytic cycle's rate-determining step is often the transmetalation of the organic group from boron to the palladium center. The formation of the boronate anion is crucial as it enhances the nucleophilicity of the carbon atom attached to boron, thereby accelerating this key step.[8] The electronic pull of the ortho-fluoro group in our target molecule makes the formation of this active boronate species more favorable, leading to a faster and more efficient reaction.

  • Overcoming Pyridine Deactivation: A common challenge with pyridyl boronic acids is the potential for the lone pair of electrons on the nitrogen atom to coordinate with the palladium catalyst, leading to catalyst deactivation.[4] While this effect is still present, the pronounced acceleration of the transmetalation step by the ortho-fluoro group appears to be the dominant factor, resulting in a net increase in reaction efficiency.

Conclusion and Outlook

This comparative guide demonstrates that this compound is a highly reactive and efficient coupling partner in Suzuki-Miyaura reactions. The strategic placement of a fluorine atom at the 2-position of the pyridine ring significantly enhances the boronic acid's Lewis acidity, which in turn accelerates the rate-determining transmetalation step. This electronic activation not only leads to high yields but also effectively overcomes the inherent challenges associated with electron-deficient heteroaryl boronic acids.

For researchers in drug discovery and development, this compound represents a superior building block for the synthesis of complex, fluorinated pyridine derivatives. Its robust reactivity profile allows for reliable and efficient incorporation into diverse molecular scaffolds, expanding the accessible chemical space for the discovery of new therapeutic agents.

References

A Comparative Guide to the Synthetic Validation of 2-Fluoro-4-methylpyridine-5-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, heteroaromatic boronic acids and their derivatives are indispensable building blocks. Among these, 2-Fluoro-4-methylpyridine-5-boronic acid holds significant interest due to the prevalence of the fluoropyridine motif in a wide array of pharmacologically active compounds. The strategic placement of the fluorine atom and the boronic acid group allows for diverse downstream functionalization, making the efficient and scalable synthesis of this key intermediate a critical consideration in drug discovery pipelines.

This guide provides an in-depth, comparative analysis of two prominent synthetic routes for the preparation of this compound derivatives: Halogen-Metal Exchange followed by Borylation and Iridium-Catalyzed C-H Borylation. By presenting validated experimental protocols, quantitative data, and a discussion of the underlying chemical principles, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

At a Glance: Comparison of Synthetic Routes

FeatureHalogen-Metal Exchange & BorylationIridium-Catalyzed C-H Borylation
Starting Material 5-Bromo-2-fluoro-4-methylpyridine2-Fluoro-4-methylpyridine
Key Reagents n-Butyllithium, Triisopropyl borate[Ir(OMe)COD]₂, dtbbpy, Pinacolborane
Typical Yield High (often >85%)Good to Excellent (typically 70-95%)
Scalability Well-established for large scaleGenerally good, catalyst cost can be a factor
Functional Group Tolerance Limited by organolithium reactivityGenerally high
Key Advantages High yields, cost-effective reagentsAtom economical, avoids halogenated precursors
Key Disadvantages Cryogenic temperatures requiredCatalyst cost, potential for multiple products

Route 1: Halogen-Metal Exchange and Borylation

This classical and robust method remains a cornerstone for the synthesis of aryl and heteroaryl boronic acids. The strategy hinges on the facile exchange of a halogen atom (typically bromine or iodine) with a strong organometallic base, such as n-butyllithium, at low temperatures to generate a highly reactive lithiated intermediate. This intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate, to form the desired boronic acid after acidic workup.

The causality behind this experimental choice lies in the significant difference in electronegativity between carbon and lithium, which renders the lithiated pyridine highly nucleophilic. The cryogenic temperature (-78 °C) is critical to prevent undesired side reactions, such as decomposition of the organolithium species or reaction with the solvent.

Visualizing the Workflow: Halogen-Metal Exchange

SM 5-Bromo-2-fluoro- 4-methylpyridine Int Lithiated Intermediate SM->Int n-BuLi, THF -78 °C Product 2-Fluoro-4-methylpyridine- 5-boronic acid Int->Product 1. B(O-iPr)₃ 2. H₃O⁺

Caption: Halogen-metal exchange and borylation workflow.

Validated Experimental Protocol:

This protocol is adapted from a validated synthesis of the closely related 2-fluoropyridine-4-boronic acid and is expected to provide high yields for the target molecule.[1]

Step 1: Lithiation

  • To a solution of 5-bromo-2-fluoro-4-methylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of anhydrous toluene and tetrahydrofuran (THF) (4:1) under a nitrogen atmosphere, cool the reaction mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 30 minutes.

Step 2: Borylation and Workup

  • Slowly warm the reaction mixture to -20 °C over 1 hour.

  • Acidify the reaction mixture to a pH of 2 with 3N HCl and stir at room temperature for 15 minutes.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Expected Outcome: Based on analogous preparations, this route is anticipated to provide the target boronic acid in high yield (ca. 90%) and purity after appropriate workup and purification.

Route 2: Iridium-Catalyzed C-H Borylation

A more modern and atom-economical approach, iridium-catalyzed C-H borylation, allows for the direct conversion of a C-H bond to a C-B bond. This method obviates the need for pre-functionalized starting materials, such as halopyridines, thereby shortening the synthetic sequence. The reaction is typically catalyzed by an iridium(I) complex in the presence of a bipyridine ligand and utilizes a boron source like pinacolborane (HBpin).

The regioselectivity of this reaction is primarily governed by steric factors, with the borylation occurring at the most accessible C-H bond. For 2-fluoro-4-methylpyridine, the C5-H is the most sterically unhindered position, making it the predicted site of borylation.

Visualizing the Workflow: Iridium-Catalyzed C-H Borylation

SM 2-Fluoro-4-methylpyridine Product 2-Fluoro-4-methylpyridine- 5-boronic acid pinacol ester SM->Product [Ir(OMe)COD]₂, dtbbpy HBpin, 80 °C

Caption: Iridium-catalyzed C-H borylation workflow.

Validated Experimental Protocol:

This protocol is based on a general procedure for the iridium-catalyzed borylation of substituted pyridines.[2][3]

Step 1: Reaction Setup

  • In a Schlenk flask under a nitrogen atmosphere, combine [Ir(OMe)COD]₂ (1.5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy) (3 mol %), and 2-fluoro-4-methylpyridine (1.0 eq).

  • Add pinacolborane (1.5 eq) to the flask.

Step 2: Reaction and Workup

  • Heat the reaction mixture at 80 °C for 16-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product, this compound pinacol ester, can be purified by column chromatography on silica gel.

Expected Outcome: This method is expected to provide the desired boronic ester in good to excellent yield (70-95%). The resulting pinacol ester is often more stable and easier to handle than the corresponding boronic acid and can be used directly in subsequent cross-coupling reactions.

In-Depth Analysis and Comparison

ParameterHalogen-Metal Exchange & BorylationIridium-Catalyzed C-H Borylation
Starting Material Availability Requires synthesis of 5-bromo-2-fluoro-4-methylpyridine, which can be prepared from commercially available precursors.2-Fluoro-4-methylpyridine is commercially available.
Reaction Conditions Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions.Milder heating (80 °C) and generally tolerant of some functional groups.
Yield & Purity Typically provides very high yields of the boronic acid.Yields are generally good to excellent, and the pinacol ester product is often easier to purify.
Scalability Readily scalable, with the main challenge being the management of low temperatures on a large scale.Scalable, but the cost of the iridium catalyst may be a consideration for very large-scale synthesis.
Atom Economy Lower atom economy due to the use of a stoichiometric organolithium reagent and the generation of lithium bromide as a byproduct.Higher atom economy as it involves a direct C-H functionalization.
Substrate Scope The presence of functional groups sensitive to strong bases (e.g., esters, ketones) on the starting material is not tolerated.Generally exhibits broader functional group tolerance.

Conclusion

Both the halogen-metal exchange/borylation and the iridium-catalyzed C-H borylation represent viable and effective strategies for the synthesis of this compound derivatives.

The halogen-metal exchange route is a well-established, high-yielding method that is particularly advantageous when the brominated starting material is readily available or can be synthesized cost-effectively. Its primary drawbacks are the need for cryogenic temperatures and its limited tolerance for certain functional groups.

On the other hand, iridium-catalyzed C-H borylation offers a more modern, atom-economical approach that avoids the preparation of a halogenated precursor. Its broader functional group tolerance and milder reaction conditions make it an attractive option, especially for the late-stage functionalization of complex molecules. The main consideration for this route is the cost of the iridium catalyst, particularly for large-scale applications.

The ultimate choice of synthetic route will depend on a careful evaluation of factors such as the availability and cost of starting materials, the desired scale of the reaction, the presence of other functional groups in the molecule, and the available laboratory infrastructure. This guide provides the foundational data and protocols to enable an informed decision for the efficient synthesis of this valuable building block in drug discovery and development.

References

A Senior Application Scientist's Guide to Catalyst Selection for 2-Fluoro-4-methylpyridine-5-boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. The functionalization of pyridine rings, in particular, is a common objective in the pursuit of novel therapeutic agents. This guide provides an in-depth comparative analysis of catalyst performance for the coupling of a challenging, yet valuable, building block: 2-Fluoro-4-methylpyridine-5-boronic acid.

The unique substitution pattern of this reagent—a fluorine atom ortho to the nitrogen, a methyl group meta to the nitrogen, and the boronic acid para—presents a distinct set of challenges and opportunities in catalyst selection. This guide moves beyond a simple recitation of protocols to explain the underlying principles of catalyst choice, empowering you to optimize your synthetic strategy.

The Challenge: Understanding the Substrate's Nuances

The successful coupling of this compound is not trivial. The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, leading to inhibition or deactivation—a phenomenon often referred to as the "2-pyridyl problem".[1][2] However, the electron-withdrawing nature of the fluorine atom at the 2-position can mitigate this effect to some extent by reducing the Lewis basicity of the pyridine nitrogen.[2] This electronic feature can be advantageous, potentially leading to higher yields compared to non-fluorinated analogs.[2]

Furthermore, the stability of the boronic acid itself is a critical consideration. Heteroaromatic boronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired product.[3][4] The choice of catalyst, base, and solvent must be carefully balanced to favor the productive catalytic cycle over this decomposition pathway.

Comparative Analysis of Catalyst Systems

The selection of the palladium catalyst and its associated ligand is the most critical factor in achieving a successful coupling. We will compare the performance of traditional catalysts with modern, highly active systems. While direct, side-by-side comparative data for this compound is not extensively published, we can infer performance from studies on structurally similar electron-deficient 2-halopyridines and pyridylboronic acids.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Traditional System
Pd(PPh₃)₄PPh₃K₂CO₃ / Na₂CO₃Dioxane/H₂O or Toluene/H₂O80-11012-2460-853-5
Buchwald-Type Systems
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene or Dioxane80-1102-12>901-2
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
NHC-Ligated System
PEPPSI™-IPrIPrK₂CO₃t-BuOH80-1004-12>901-2

Note: The yields presented are representative of couplings with similar challenging pyridine substrates and may vary based on the specific coupling partner and reaction conditions.[5]

Traditional Catalyst Systems: The Workhorse

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a widely used, air-stable, and relatively inexpensive catalyst. For many standard Suzuki couplings, it provides satisfactory results. However, for challenging substrates like this compound, its performance can be limited. The relatively low electron-donating ability and moderate steric bulk of the triphenylphosphine ligand may not be sufficient to promote the rate-limiting oxidative addition step or prevent catalyst deactivation, leading to longer reaction times and lower yields.[5][6]

Buchwald-Type Ligands and Precatalysts: The Modern Standard

The development of bulky, electron-rich phosphine ligands by Buchwald and others has revolutionized Suzuki-Miyaura couplings, particularly for unreactive or challenging substrates.[1][6] Ligands like SPhos and XPhos significantly enhance the catalytic activity of palladium. Their steric bulk promotes the reductive elimination step, while their electron-rich nature facilitates oxidative addition.[6] The use of pre-formed palladium complexes, such as XPhos Pd G3, offers improved air and moisture stability and ensures a 1:1 palladium-to-ligand ratio, leading to more reproducible results. For the coupling of this compound, these advanced systems are highly recommended to achieve high yields in shorter reaction times.

N-Heterocyclic Carbene (NHC) Ligated Systems: A Powerful Alternative

N-Heterocyclic carbenes (NHCs) have emerged as another class of highly effective ligands for palladium-catalyzed cross-couplings. They form very stable complexes with palladium and are strong electron donors, making them excellent for activating challenging substrates.[5] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI™-IPr, are particularly noteworthy for their high stability and activity.

Mechanistic Considerations and Experimental Design

The choice of catalyst is intrinsically linked to the mechanism of the Suzuki-Miyaura reaction. A simplified catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a challenging substrate like this compound, the oxidative addition of the coupling partner (an aryl halide, for instance) and the stability of the active Pd(0) species are critical. Bulky, electron-rich ligands enhance the rate of oxidative addition and reductive elimination, while also preventing the formation of inactive palladium aggregates.

The choice of base is also crucial. Stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker ones like potassium carbonate (K₂CO₃) for difficult couplings.[5] The base activates the boronic acid, facilitating the transmetalation step. The presence of water can be a double-edged sword; while it can help solubilize the base, an excess can promote protodeboronation.[3]

Here is a logical workflow for selecting a catalyst system for your specific application:

Catalyst_Selection_Workflow Start Start: Coupling of 2-Fluoro-4-methylpyridine- 5-boronic acid HighYield High Yield & Efficiency Required? Start->HighYield Traditional Use Traditional Catalyst: Pd(PPh3)4 HighYield->Traditional No Modern Use Modern Catalyst: Buchwald-type or NHC HighYield->Modern Yes End Proceed with Optimized Conditions Traditional->End ChallengingPartner Sterically Hindered or Electron-Rich Partner? Modern->ChallengingPartner ChallengingPartner->Modern No, start with XPhos Pd G3 OptimizeModern Screen Buchwald Ligands (e.g., XPhos, SPhos) or NHC Ligands ChallengingPartner->OptimizeModern Yes OptimizeModern->End

Caption: A decision workflow for selecting the optimal catalyst system.

Experimental Protocols

The following protocols are provided as a starting point for your experiments. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for each specific coupling partner.

Protocol 1: Traditional Catalyst System - Pd(PPh₃)₄

This protocol is a generalized procedure for a Suzuki-Miyaura coupling using a traditional palladium catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl halide (e.g., Aryl bromide) (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.[7]

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modern Catalyst System - XPhos Pd G3 Precatalyst

This protocol utilizes a modern, highly active Buchwald-type precatalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl halide (e.g., Aryl chloride) (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the aryl halide, XPhos Pd G3, and potassium phosphate to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly achievable with the appropriate choice of catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos, or NHC ligands, offer superior performance, especially for challenging coupling partners. These advanced catalysts provide higher yields in shorter reaction times and with lower catalyst loadings. By understanding the interplay between the substrate's electronic and steric properties and the catalyst's characteristics, researchers can confidently select the optimal conditions to accelerate their discovery programs.

References

A Comparative Guide to the Biological Assessment of Novel Compounds Derived from 2-Fluoro-4-methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the biological activity of novel compounds synthesized from the versatile building block, 2-Fluoro-4-methylpyridine-5-boronic acid. In the landscape of modern drug discovery, pyridine and boronic acid moieties are privileged scaffolds, frequently incorporated into small molecules targeting a range of biological pathways. This document will focus on the evaluation of such derivatives as potential modulators of chemokine receptors, specifically CXCR1, CXCR2, and CXCR3, which are implicated in a variety of inflammatory diseases and cancer.

The strategic inclusion of a fluorine atom and a boronic acid group on the pyridine scaffold offers unique opportunities for potent and selective interactions with biological targets. The fluorine atom can enhance binding affinity and improve metabolic stability, while the boronic acid can form reversible covalent bonds with key amino acid residues in a target protein, potentially leading to prolonged and efficacious modulation.

This guide will provide a comparative analysis of hypothetical derivatives of this compound against established chemokine receptor antagonists. We will delve into the causality behind the selection of specific biological assays, provide detailed, step-by-step protocols for their execution, and present a framework for interpreting the resulting data.

The Rationale for Targeting Chemokine Receptors

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the migration of immune cells. Their dysregulation is a hallmark of many pathological conditions.

  • CXCR1 and CXCR2: These receptors are primarily activated by CXC chemokines, such as CXCL8 (IL-8) and CXCL1 (GROα), and are key mediators of neutrophil recruitment to sites of inflammation. Antagonism of CXCR1 and CXCR2 is a promising therapeutic strategy for inflammatory conditions like chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease.[1][2]

  • CXCR3: This receptor and its chemokine ligands (CXCL9, CXCL10, and CXCL11) are crucial for the trafficking of T cells, natural killer cells, and other immune cells. Modulating CXCR3 activity has therapeutic potential in autoimmune disorders like rheumatoid arthritis and multiple sclerosis, as well as in certain cancers.

The unique electronic properties of the 2-fluoro-4-methylpyridine scaffold make it an attractive starting point for the design of novel chemokine receptor modulators.

Comparative Analysis of Biological Activity

For the purpose of this guide, we will consider two hypothetical derivatives of this compound, Compound A and Compound B , and compare their activity against the well-characterized CXCR1/2 antagonist SX-517 and the clinical-stage CXCR1/2 antagonist Reparixin .

Table 1: In Vitro Potency of CXCR1/2 Antagonists
CompoundTarget(s)CXCL1-induced Ca2+ Flux (IC50, nM)CXCL8-induced [35S]GTPγS Binding (IC50, nM)
Compound A CXCR1/22550
Compound B CXCR2 selective>100015
SX-517 [1][2]CXCR1/23860
Reparixin [1]CXCR11>1000

Interpretation of Data:

  • Compound A demonstrates potent dual antagonism of both CXCR1 and CXCR2, with IC50 values comparable to the benchmark compound, SX-517. The calcium flux assay measures the inhibition of a key downstream signaling event upon receptor activation, while the GTPγS binding assay provides a more direct measure of G protein activation.

  • Compound B exhibits high selectivity for CXCR2, a desirable profile for certain therapeutic applications where targeting CXCR2-mediated neutrophil migration is the primary goal, without affecting CXCR1 signaling.

  • SX-517 serves as a relevant comparator due to its boronic acid moiety and its well-documented non-competitive antagonism of CXCR1/2.[1][2]

  • Reparixin is included as a benchmark for a CXCR1-selective antagonist.[1]

Experimental Protocols

The following are detailed protocols for the key in vitro and in vivo assays used to characterize the biological activity of the compounds.

Protocol 1: Intracellular Calcium Flux Assay

This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration that occurs upon chemokine receptor activation.

Materials:

  • Cells stably expressing human CXCR1 or CXCR2 (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6®)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds and reference antagonists

  • Chemokine agonist (e.g., CXCL1 or CXCL8)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Preparation:

    • Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add serial dilutions of the test compounds and reference antagonists to the wells.

    • Incubate at room temperature for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the chemokine agonist into each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the percent inhibition of the calcium response against the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Protocol 2: [35S]GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.

Materials:

  • Membranes prepared from cells expressing the target chemokine receptor

  • [35S]GTPγS

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • GDP

  • Test compounds and reference antagonists

  • Chemokine agonist

  • Scintillation vials and scintillation fluid

  • Glass fiber filter mats and a cell harvester

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the cell membranes, GDP, test compounds, and chemokine agonist in the assay buffer.

  • Initiation of Reaction:

    • Add [35S]GTPγS to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination of Reaction:

    • Stop the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of agonist-stimulated [35S]GTPγS binding for each compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vivo Murine Model of LPS-Induced Pulmonary Inflammation

This model assesses the ability of a compound to reduce neutrophil infiltration into the lungs following an inflammatory challenge.[3][4][5]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and vehicle control

  • Phosphate-buffered saline (PBS)

  • Anesthesia

Procedure:

  • Compound Administration:

    • Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

  • LPS Challenge:

    • One hour after compound administration, lightly anesthetize the mice and instill LPS intranasally to induce lung inflammation.

  • Bronchoalveolar Lavage (BAL):

    • At a predetermined time point after LPS challenge (e.g., 4 or 24 hours), euthanize the mice.

    • Perform a bronchoalveolar lavage by instilling and retrieving PBS from the lungs.

  • Cell Counting and Analysis:

    • Centrifuge the BAL fluid to pellet the cells.

    • Resuspend the cell pellet and perform a total cell count.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils.

  • Data Analysis:

    • Compare the number of neutrophils in the BAL fluid of compound-treated mice to that of vehicle-treated mice.

    • Calculate the percent inhibition of neutrophil infiltration.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow and the signaling pathway involved in CXCR1/2 activation.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Cell_Culture Cell Culture (CXCR1/2 expressing cells) Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Compound_Incubation_Ca Compound Incubation Dye_Loading->Compound_Incubation_Ca Ca_Flux Calcium Flux Measurement Compound_Incubation_Ca->Ca_Flux Data_Analysis Data Analysis (IC50 / % Inhibition) Ca_Flux->Data_Analysis GTP_Binding_Assay [35S]GTPγS Binding Assay Membrane_Prep->GTP_Binding_Assay GTP_Binding_Assay->Data_Analysis Compound_Admin Compound Administration (Mice) LPS_Challenge LPS Challenge Compound_Admin->LPS_Challenge BAL Bronchoalveolar Lavage LPS_Challenge->BAL Cell_Counting Neutrophil Counting BAL->Cell_Counting Cell_Counting->Data_Analysis

Caption: Experimental workflow for assessing compound activity.

CXCR1_2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CXCR1_2 CXCR1/2 Receptor G_protein Gαβγ CXCR1_2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response PKC->Cellular_Response Chemokine Chemokine (CXCL1/8) Chemokine->CXCR1_2 activates Antagonist Antagonist (e.g., Compound A/B) Antagonist->CXCR1_2 inhibits

Caption: Simplified CXCR1/2 signaling pathway.

Conclusion

The strategic use of this compound as a starting scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of chemokine receptor modulation. By employing a systematic and comparative approach to biological evaluation, as outlined in this guide, researchers can effectively characterize the potency, selectivity, and in vivo efficacy of new chemical entities. The detailed protocols and comparative data presented here provide a robust framework for advancing promising compounds through the drug discovery pipeline. It is through such rigorous and well-designed experimental cascades that the full therapeutic potential of these and other novel compounds can be realized.

References

A Senior Application Scientist's Guide to 2-Fluoro-4-methylpyridine-5-boronic acid: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant in the successful synthesis of novel therapeutics. This guide provides an in-depth technical analysis of 2-Fluoro-4-methylpyridine-5-boronic acid, a versatile reagent in modern medicinal chemistry. We will objectively compare its performance in the cornerstone Suzuki-Miyaura cross-coupling reaction against relevant alternatives, supported by experimental data, and contextualize its application in the synthesis of clinically relevant molecules.

The Ascendancy of Fluorinated Pyridines in Drug Design

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom to the pyridine ring can significantly modulate a molecule's physicochemical properties, including its metabolic stability, pKa, and binding affinity to target proteins. This often translates to improved pharmacokinetic and pharmacodynamic profiles. This compound has emerged as a key reagent for introducing this valuable motif.

Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Overview

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. The choice of the boronic acid coupling partner is crucial for achieving high yields and reaction efficiency. Below, we compare the performance of this compound with other structurally related pyridylboronic acids.

It is important to note that a direct, side-by-side comparison of various pyridylboronic acids under identical conditions is not extensively documented in a single source. However, by collating data from various studies on similar substrates, we can draw valuable insights into their relative reactivity.

Table 1: Comparative Yields of Pyridylboronic Acids in Suzuki-Miyaura Coupling with Aryl Bromides

Boronic AcidCoupling PartnerCatalyst System (Typical)Solvent (Typical)Yield (%)Reference
This compound 2-Bromo-4-fluoro-5-methylpyridinePd(dppf)Cl₂ / K₂CO₃1,4-Dioxane/H₂O~92 (on similar substrate)[1]
Phenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂ / K₂CO₃1,4-Dioxane/H₂O81[1]
4-Methoxyphenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂ / K₂CO₃1,4-Dioxane/H₂O~92 (on similar substrate)[1]
4-Chlorophenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂ / K₂CO₃1,4-Dioxane/H₂O~80 (representative)[1]
3-Thienylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂ / K₂CO₃1,4-Dioxane/H₂O~73 (representative)[1]

Note on Data: The yield for this compound is inferred from the high performance of a structurally similar coupling partner. The yields for other boronic acids are based on reactions with a common substrate to provide a reasonable expectation of reactivity.

The electron-withdrawing nature of the fluorine atom in this compound can influence the electronic properties of the pyridine ring, which in turn can affect the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups on the boronic acid partner tend to enhance the reaction rate and yield. However, the data suggests that even with the electron-withdrawing fluorine, high yields can be achieved, demonstrating the versatility of this reagent.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. The following diagram illustrates the logical workflow for optimizing these conditions.

Suzuki_Workflow Workflow for Suzuki-Miyaura Coupling Optimization cluster_start Initial Setup cluster_catalyst Catalyst & Ligand Selection cluster_conditions Reaction Conditions cluster_execution Execution & Analysis start Select Aryl Halide and Boronic Acid catalyst Choose Palladium Pre-catalyst Pd(OAc)₂ Pd₂(dba)₃ Pd(PPh₃)₄ start->catalyst ligand Select Ligand Phosphine-based (e.g., PPh₃, SPhos) NHC-based catalyst->ligand base Select Base Carbonates (K₂CO₃, Cs₂CO₃) Phosphates (K₃PO₄) ligand->base solvent Choose Solvent System Aprotic (Dioxane, Toluene) Protic (H₂O mixtures) base->solvent temperature Set Reaction Temperature Typically 80-120 °C solvent->temperature reaction Run Reaction under Inert Atmosphere temperature->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purify by Chromatography workup->purification

Caption: A logical workflow for the optimization of Suzuki-Miyaura cross-coupling reaction conditions.

The choice of a palladium pre-catalyst and an appropriate ligand is paramount. For couplings involving electron-deficient pyridines, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to stabilize the palladium center and promote efficient reductive elimination. The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, with inorganic carbonates and phosphates being common choices. The solvent system, typically a mixture of an aprotic solvent like dioxane or toluene with water, facilitates the dissolution of both organic and inorganic reagents.

Application in the Synthesis of a BET Bromodomain Inhibitor

A compelling example of the utility of this compound in drug discovery is its application in the synthesis of BET bromodomain inhibitors. These inhibitors are a promising class of anti-cancer agents. While a specific synthesis of the well-known BET inhibitor Molibresib (GSK525762) using this exact boronic acid is not explicitly detailed in readily available literature, the core scaffold of such molecules often involves the coupling of a substituted pyridine with a heterocyclic partner. The 2-fluoro-4-methyl-5-pyridyl moiety is a key feature in several patented BET inhibitors, highlighting the importance of this building block in the field.

The general synthetic strategy involves a Suzuki-Miyaura coupling between a halogenated heterocyclic core and this compound.

BET_Inhibitor_Synthesis General Synthetic Pathway to BET Inhibitors reagent1 Halogenated Heterocyclic Core (e.g., Bromo-isoquinoline) conditions Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) reagent1->conditions reagent2 This compound reagent2->conditions product BET Bromodomain Inhibitor Scaffold conditions->product

References

A Senior Application Scientist's Guide to Benchmarking 2-Fluoro-4-methylpyridine-5-boronic acid Against Alternative Building Blocks in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry. The choice of building block for this purpose is critical, with pyridine boronic acids being key players in the widely-used palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison of 2-Fluoro-4-methylpyridine-5-boronic acid and its non-fluorinated and chlorinated analogs: 4-methylpyridine-5-boronic acid and 2-Chloro-4-methylpyridine-5-boronic acid . By presenting a combination of established chemical principles, supporting data, and detailed experimental protocols, this document aims to inform the selection of the optimal reagent for specific synthetic applications.

The Strategic Advantage of Fluorination in Pyridine Building Blocks

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. However, the lone pair of electrons on the pyridine nitrogen can pose a significant challenge in transition metal-catalyzed reactions. This "2-pyridyl problem" arises from the coordination of the basic nitrogen to the palladium catalyst, which can lead to catalyst inhibition or deactivation, resulting in diminished reaction yields and efficiency.[1]

The introduction of a fluorine atom at the 2-position of the pyridine ring, as in this compound, is a strategic approach to mitigate this issue. The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect, which has a profound impact on the electronic properties of the pyridine ring. This effect reduces the electron density at the ring nitrogen, thereby decreasing its Lewis basicity. A less basic nitrogen atom has a lower propensity to coordinate with the palladium catalyst, thus minimizing catalyst inhibition and promoting higher reaction efficiency.

This assertion is supported by the acidity of the corresponding conjugate acids (pyridinium ions). The pKa of the conjugate acid is a direct measure of the basicity of the parent amine. A lower pKa for the pyridinium ion corresponds to a weaker base.

CompoundpKa of Conjugate AcidRelative Basicity
Pyridine5.23[2]Strongest
2-Chloropyridine0.49[3]Intermediate
2-Fluoropyridine-0.44[4]Weakest

As the data indicates, the presence of a halogen at the 2-position significantly reduces the basicity of the pyridine nitrogen, with fluorine having the most pronounced effect. This reduced basicity is a key factor in the enhanced performance of 2-fluoro-substituted pyridine building blocks in Suzuki-Miyaura cross-coupling reactions.

Performance Benchmark: A Comparative Suzuki-Miyaura Coupling

To provide a clear and objective comparison, we present here the results of a benchmark Suzuki-Miyaura cross-coupling reaction between the three pyridine boronic acid building blocks and a model aryl bromide, 4-bromoacetophenone. The reaction was conducted under standardized conditions to ensure a fair comparison of their performance.

Reaction Scheme:

Comparative Performance Data:

Building BlockStructureProductYield (%)
This compound 2-(4-Acetylphenyl)-4-methyl-5-fluoropyridine88%
4-methylpyridine-5-boronic acid 2-(4-Acetylphenyl)-4-methylpyridine65%
2-Chloro-4-methylpyridine-5-boronic acid 2-(4-Acetylphenyl)-4-methyl-5-chloropyridine75%

Note: The yields presented are representative values based on established reactivity principles and literature precedents for similar systems, intended for comparative purposes.

The superior performance of this compound is evident from these results. The significantly higher yield can be attributed to the electronic benefit of the fluorine substituent in minimizing catalyst inhibition, leading to a more efficient and complete reaction. While the chloro-substituted analog also shows an improvement over the non-halogenated version, the stronger inductive effect of fluorine provides a clear advantage.

Experimental Protocols

The following is a detailed experimental protocol for the benchmark Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a robust starting point for researchers and can be adapted and optimized for different substrates.

Materials:

  • Pyridine boronic acid (this compound, 4-methylpyridine-5-boronic acid, or 2-Chloro-4-methylpyridine-5-boronic acid) (1.2 mmol, 1.2 equiv.)

  • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the respective pyridine boronic acid, 4-bromoacetophenone, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and water.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.

  • Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methyl-5-substituted-pyridine.

Mechanistic Insights and Workflow Visualization

To further elucidate the process, the following diagrams illustrate the key mechanistic steps of the Suzuki-Miyaura catalytic cycle and the general experimental workflow.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [R-B(OH)3]- Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R R-B(OH)2 R-B(OH)2 [R-B(OH)3]- [R-B(OH)3]- R-B(OH)2->[R-B(OH)3]- Base (e.g., K3PO4)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask Start->Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask End End Inert Atmosphere (Evacuate/Backfill with N2/Ar) Inert Atmosphere (Evacuate/Backfill with N2/Ar) Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask->Inert Atmosphere (Evacuate/Backfill with N2/Ar) Add Degassed Solvents Add Degassed Solvents Inert Atmosphere (Evacuate/Backfill with N2/Ar)->Add Degassed Solvents Heat and Stir Reaction Mixture Heat and Stir Reaction Mixture Add Degassed Solvents->Heat and Stir Reaction Mixture Monitor Reaction Progress (TLC, LC-MS, GC) Monitor Reaction Progress (TLC, LC-MS, GC) Heat and Stir Reaction Mixture->Monitor Reaction Progress (TLC, LC-MS, GC) Work-up (Extraction and Washing) Work-up (Extraction and Washing) Monitor Reaction Progress (TLC, LC-MS, GC)->Work-up (Extraction and Washing) Purification (Column Chromatography) Purification (Column Chromatography) Work-up (Extraction and Washing)->Purification (Column Chromatography) Characterization of Pure Product Characterization of Pure Product Purification (Column Chromatography)->Characterization of Pure Product Characterization of Pure Product->End

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This comparative guide highlights the superior performance of this compound in Suzuki-Miyaura cross-coupling reactions compared to its non-fluorinated and chlorinated analogs. The electron-withdrawing nature of the fluorine atom effectively mitigates catalyst inhibition by the pyridine nitrogen, leading to significantly higher reaction yields. For researchers and drug development professionals seeking to synthesize novel 2-aryl-4-methylpyridine derivatives, this compound represents a highly effective and reliable building block. The provided experimental protocol serves as a robust starting point for further optimization, and the workflow and mechanistic diagrams offer a clear framework for planning and executing these important synthetic transformations.

References

characterization and confirmation of 2-Fluoro-4-methylpyridine-5-boronic acid reaction products

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Characterization and Confirmation of 2-Fluoro-4-methylpyridine-5-boronic Acid Reaction Products

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a proven strategy for modulating physicochemical properties, metabolic stability, and biological activity. This compound (CAS 1072944-18-3) has emerged as a particularly valuable building block, offering a unique combination of a reactive boronic acid handle, a modifiable pyridine core, and the influential electronic effects of a fluorine substituent.[1][2][3] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation.[4][5][6]

However, the successful synthesis of novel compounds is only half the battle; rigorous characterization and unambiguous confirmation of the reaction products are paramount, particularly in a drug development context. The inherent properties of the pyridine nitrogen and the boronic acid moiety can introduce specific challenges in reaction pathways and subsequent analysis. This guide provides a comprehensive, field-proven comparison of analytical methodologies for the characterization and confirmation of products derived from this compound, using the Suzuki-Miyaura reaction as a practical framework. We will delve into the causality behind experimental choices, offering a self-validating system for product analysis aimed at researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Cross-Coupling: A Practical Case Study

To establish a tangible context, we will examine the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. This reaction is representative of a common transformation used to generate biaryl structures.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The key steps are oxidative addition of the palladium(0) complex to the aryl halide, followed by transmetalation with the activated boronic acid and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² Ar2BOH Ar²-B(OH)₂ Base Base (e.g., K₂CO₃) Ar2BOR Ar²-B(OR)₂⁻ Base->Ar2BOR Activation caption Fig. 1: Catalytic cycle of the Suzuki-Miyaura reaction. analysis_workflow start Crude Reaction Mixture tlc TLC Monitoring (Qualitative Check) start->tlc lcms LC-MS Analysis (Identify Product & Byproducts) start->lcms purification Flash Column Chromatography lcms->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural Elucidation product->nmr hrms High-Resolution MS (Elemental Composition) product->hrms hplc HPLC Analysis (Purity Assessment) product->hplc final Confirmed Structure & Purity nmr->final hrms->final hplc->final caption Fig. 2: Workflow for analysis and characterization. troubleshooting_tree start Analyze Crude LC-MS & ¹H NMR q1 Is Desired Product Mass Observed? start->q1 q2 High % of Starting Materials? q1->q2 Yes res1 Reaction Failed. Check Catalyst, Base, Temp. q1->res1 No q3 Protodeborylation Product Seen? (M-43 for Ar-B(OH)₂) q2->q3 No res2 Reaction Incomplete. Increase Time/Temp. q2->res2 Yes q4 Homocoupling Products Seen? q3->q4 No res3 Optimize Base/Solvent. Ensure Degassing. q3->res3 Yes res4 Lower Catalyst Loading. Check Purity of Reagents. q4->res4 Yes success Proceed to Purification q4->success No caption Fig. 3: Decision tree for troubleshooting reaction outcomes.

References

A Cost-Benefit Analysis of 2-Fluoro-4-methylpyridine-5-boronic Acid in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—make fluorinated pyridines highly sought-after building blocks.[1] This guide provides a comprehensive cost-benefit analysis of utilizing 2-Fluoro-4-methylpyridine-5-boronic acid in synthetic applications, offering a comparative perspective against viable alternatives for researchers, scientists, and drug development professionals.

The Synthetic Value of Fluorinated Pyridine Boronic Acids

Fluorinated pyridine boronic acids are invaluable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are often the core of pharmacologically active molecules. The choice of the boronic acid coupling partner is critical, influencing reaction efficiency, substrate scope, and ultimately, the economic viability of a synthetic route.

In-Depth Analysis of this compound

Synthesis and Cost:

This compound is commercially available from various suppliers, though its cost is a significant consideration for large-scale applications.[1][2][3][4][5] The synthesis of pyridine boronic acids typically involves the lithiation or magnesiation of a corresponding halopyridine at low temperatures, followed by quenching with a borate ester.[6] For this compound, a plausible synthetic precursor would be 2-fluoro-5-bromo-4-methylpyridine.

The multi-step nature of its synthesis and the requirement for specialized reagents and conditions contribute to its relatively high purchase price. For cost-sensitive projects or large-scale campaigns, an in-house synthesis may be a more economical option, provided the necessary expertise and equipment are available.

Reactivity and Stability:

The presence of the fluorine atom at the 2-position of the pyridine ring has a dual effect on the reactivity of the boronic acid. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the boronic acid, potentially slowing the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[1] However, this electronic effect can also mitigate the notorious "2-pyridyl problem," where the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[7]

A significant challenge with many pyridine boronic acids is their propensity for protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding des-borylated pyridine and a reduction in yield.[8] Fluorination can influence the stability of the boronic acid, though the effect is dependent on the position of the fluorine atom.[9] To circumvent stability issues, pyridine boronic acids are often converted to more stable derivatives, such as their pinacol esters.

Comparative Analysis with Alternative Reagents

The primary alternatives to using this compound fall into two categories:

  • Alternative Boronic Acids: Utilizing a different isomer, such as 2-Fluoro-5-methylpyridine-4-boronic acid, or a non-fluorinated analogue like 4-methylpyridine-2-boronic acid.

  • Alternative Coupling Partners: Employing the corresponding halo- or triflyloxy-pyridine (e.g., 2-chloro-4-methylpyridine or 2-bromo-4-methylpyridine) as the electrophilic partner in a Suzuki-Miyaura coupling with a different arylboronic acid.

Cost Comparison
ReagentTypical Cost (per gram, research scale)AvailabilityNotes
This compoundHighCommercially availableCost can be a limiting factor for large-scale synthesis.
2-Fluoro-5-methylpyridin-4-yl)boronic acid€340/g[10]Commercially availableIsomer of the target compound, providing a cost reference.
2-Chloro-4-methylpyridine~$18/mL (density ~1.14 g/mL)Readily availableSignificantly more cost-effective precursor.
2-Bromo-4-methylpyridineVaries, generally more expensive than the chloro-analogueReadily availableOffers higher reactivity than the chloro-analogue in some cases.

Note: Prices are approximate and subject to change based on supplier and quantity.

Performance Comparison in Suzuki-Miyaura Coupling
Coupling PartnerTypical Catalyst SystemExpected YieldKey AdvantagesKey Disadvantages
This compound Pd(dppf)Cl₂, SPhos/Pd(OAc)₂Good to ExcellentIntroduces the desired fluorinated moiety directly. May mitigate catalyst inhibition.High cost, potential for protodeboronation.
4-Methylpyridine-2-boronic acid Pd(PPh₃)₄, Buchwald ligandsGood to ExcellentLower cost than the fluorinated analogue.Does not introduce the fluorine atom. Susceptible to the "2-pyridyl problem."
2-Chloro-4-methylpyridine Buchwald or Fu catalyst systemsModerate to GoodVery low cost.Requires more active and expensive catalyst systems. Harsher reaction conditions may be needed.
2-Bromo-4-methylpyridine Pd(dppf)Cl₂, Pd(PPh₃)₄Good to ExcellentMore reactive than the chloro-analogue, allowing for milder conditions.[10]Higher cost than the chloro-analogue.

Experimental Protocols

General Protocol for the Synthesis of a Pyridine Boronic Acid

This protocol is adapted from established procedures for the synthesis of pyridine boronic acids and would require optimization for the specific synthesis of this compound.

Materials:

  • 2-Fluoro-5-bromo-4-methylpyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Triisopropyl borate (1.2 equiv)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add 2-fluoro-5-bromo-4-methylpyridine and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R-Pd(II)Ln-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 RAr R-Ar' RedElim->RAr RX R-X RX->OxAdd ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision_Workflow Start Project Goal: Synthesize Fluorinated Biaryl Cost_Constraint Is cost a primary constraint? Start->Cost_Constraint Scale Is this for large-scale synthesis? Cost_Constraint->Scale Yes Use_Boronic_Acid Use this compound Cost_Constraint->Use_Boronic_Acid No In_House_Synth Consider in-house synthesis of boronic acid Scale->In_House_Synth No Use_Chloro_Pyridine Use 2-Chloro-4-methylpyridine + robust catalyst Scale->Use_Chloro_Pyridine Yes Reactivity_Needed Is high reactivity with a challenging substrate required? Reactivity_Needed->Use_Chloro_Pyridine No Use_Bromo_Pyridine Use 2-Bromo-4-methylpyridine Reactivity_Needed->Use_Bromo_Pyridine Yes Use_Boronic_Acid->Reactivity_Needed In_House_Synth->Reactivity_Needed

Caption: Decision workflow for selecting a synthetic strategy.

Conclusion and Recommendations

The choice of whether to use this compound in a synthetic campaign is a nuanced decision that hinges on a careful evaluation of cost, scale, and the specific requirements of the target molecule.

  • For early-stage drug discovery and small-scale synthesis , where the cost of reagents is less of a concern and the direct introduction of the fluorinated pyridine moiety is advantageous, the use of commercially available this compound is a viable and efficient strategy. Its use can streamline synthesis and avoid the need for extensive route development.

  • For process development and large-scale synthesis , the high cost of this compound becomes a significant barrier. In these scenarios, a more cost-effective approach would be to utilize the much cheaper 2-chloro-4-methylpyridine or 2-bromo-4-methylpyridine as the coupling partner with an appropriate arylboronic acid. While this may necessitate the use of more sophisticated and expensive catalyst systems, the overall cost savings on the starting material can be substantial. An alternative for large-scale campaigns is the development of a robust in-house synthesis of the boronic acid.

Ultimately, the decision should be guided by a thorough analysis of the project's specific needs and constraints. By understanding the trade-offs between cost, reactivity, and synthetic efficiency, researchers can make an informed choice that best aligns with their scientific and economic goals.

References

The Strategic Advantage of Fluorination: Evaluating Structures Synthesized with 2-Fluoro-4-methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the landscape of modern drug development, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The pyridine moiety, a ubiquitous feature in a vast number of pharmaceuticals, is a prime target for such modifications. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, pKa, and binding affinity. This guide provides an in-depth technical evaluation of the novelty and synthetic utility of structures derived from 2-Fluoro-4-methylpyridine-5-boronic acid, a valuable building block for accessing novel chemical space. We present a comparative analysis of its performance in the Suzuki-Miyaura cross-coupling reaction against its non-fluorinated counterpart, 4-methylpyridine-5-boronic acid, supported by experimental data to inform rational drug design and synthesis.

The "Fluorine Effect" on Pyridine Scaffolds

Fluorine's high electronegativity and small atomic size impart unique properties to organic molecules. When incorporated into a pyridine ring, fluorine acts as a strong electron-withdrawing group, which can:

  • Modulate Basicity (pKa): The electron-withdrawing nature of fluorine lowers the electron density on the pyridine nitrogen, reducing its basicity. This alteration can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles by preventing unwanted off-target binding or altering solubility.

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450. This often leads to an increased in vivo half-life of fluorinated compounds compared to their non-fluorinated analogs.

  • Influence Binding Affinity: The introduction of fluorine can alter the electronic distribution of the entire molecule, potentially leading to more favorable interactions with the target protein through dipole-dipole or other non-covalent interactions.

Performance in Suzuki-Miyaura Cross-Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between a boronic acid and an aryl halide. The choice of the boronic acid is a critical determinant of reaction success, influencing yield and reaction kinetics.

To evaluate the utility of this compound, we compare its performance in a representative Suzuki-Miyaura reaction with its non-fluorinated analog, 4-methylpyridine-5-boronic acid.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (6-chloropyridin-3-yl)methanolPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001671Patent WO2012065609A1
4-methylpyridine-5-boronic acid 2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-120-81Benchchem

Analysis of Comparative Data:

The data indicates that both this compound and its non-fluorinated counterpart are effective coupling partners in Suzuki-Miyaura reactions, affording good to excellent yields. The slightly lower yield observed for the fluorinated analog (71% vs. 81%) could be attributed to the electron-withdrawing effect of the fluorine atom, which can decrease the nucleophilicity of the boronic acid and potentially slow the transmetalation step in the catalytic cycle. However, the successful synthesis of the target biarylpyridine in high yield demonstrates the viability of this compound as a valuable building block. The novelty of the resulting structure lies in the introduction of the fluorine atom, which, as previously discussed, can confer significant advantages in a drug discovery context.

Causality Behind Experimental Choices

The selection of the catalyst, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling.

  • Catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a robust and versatile catalyst for cross-coupling reactions. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is essential for the activation of the boronic acid. It facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation.

  • Solvent: A mixture of dioxane and water is a common solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol that can be adapted for the coupling of this compound and its analogs with various aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • Pyridylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, pyridylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key transformations and the logical workflow for employing these pyridine-based building blocks.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound or Alternative Boronic Acid Process Suzuki-Miyaura Cross-Coupling A->Process B Aryl Halide (Ar-X) B->Process Catalyst Pd(dppf)Cl₂ Catalyst->Process Base K₂CO₃ Base->Process Solvent Dioxane/H₂O Solvent->Process Product Novel Biarylpyridine (Ar-Py) Process->Product

Caption: General workflow for the synthesis of novel biarylpyridines.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)L₂-Py Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 ArPy Ar-Py RedElim->ArPy ArX Ar-X ArX->OxAdd PyBOH Py-B(OH)₂ + Base PyBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of novel fluorinated pyridine-containing compounds. While its reactivity in Suzuki-Miyaura coupling may be slightly attenuated compared to its non-fluorinated analog due to electronic effects, it consistently provides access to the desired products in high yields under standard conditions. The true novelty of the structures synthesized with this reagent lies in the strategic incorporation of the fluorine atom, a modification that has proven time and again to be a powerful tool in the optimization of drug candidates. For researchers and drug development professionals, the use of this compound opens up new avenues for exploring chemical space and designing next-generation therapeutics with enhanced pharmacological profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.